molecular formula C10H7BrO4 B060422 5-Bromo-6-hydroxy-7-methoxycoumarin CAS No. 172427-04-2

5-Bromo-6-hydroxy-7-methoxycoumarin

Cat. No.: B060422
CAS No.: 172427-04-2
M. Wt: 271.06 g/mol
InChI Key: FZABKNPGZYCBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-hydroxy-7-methoxycoumarin is a synthetically designed, halogenated coumarin derivative of significant interest in medicinal chemistry and chemical biology research. With the molecular formula C 10 H 7 BrO 4 and a molecular weight of 271.06 g/mol, this compound features a multi-substituted coumarin scaffold known for its versatile interactions with biological targets . Key Research Applications & Value: Anticancer Agent Development: This compound is a key synthetic intermediate in the design of novel antitumor agents. Research on structurally similar trisubstituted coumarin derivatives has demonstrated potent cytotoxic effects against breast cancer cell lines (e.g., MCF-7), inducing cell cycle arrest and significantly increasing apoptosis (programmed cell death) . The bromo and hydroxy substitutions are particularly crucial for enhancing these biological activities. Photochemical Research & Photocaging: The (6-bromo-7-hydroxycoumarin-4-yl)methyl group serves as an effective phototrigger . This compound can be utilized to synthesize photoactive molecules, such as N-hydroxysulfonamides, which release nitroxyl (HNO) upon irradiation with visible light . This allows for spatiotemporally controlled release of bioactive molecules, making it a valuable tool for studying signaling pathways in biological systems. Versatile Pharmacological Scaffold: The coumarin core is a privileged structure in drug discovery, known for its low toxicity, good solubility, and ability to engage in diverse non-covalent interactions with enzymes and receptors . The specific substitution pattern on this compound makes it a promising scaffold for targeting a range of pathologies, including cancer and inflammatory diseases. Disclaimer: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-hydroxy-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4/c1-14-7-4-6-5(9(11)10(7)13)2-3-8(12)15-6/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZABKNPGZYCBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169282
Record name 5-Bromo-6-hydroxy-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172427-04-2
Record name 5-Bromo-6-hydroxy-7-methoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-6-hydroxy-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-6-hydroxy-7-methoxycoumarin chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-6-hydroxy-7-methoxycoumarin. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from public databases with extrapolated data from closely related analogs, primarily its parent compound, 6-hydroxy-7-methoxycoumarin (isoscopoletin). All extrapolated data are clearly indicated.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below. This information is crucial for its handling, characterization, and application in research and development.

PropertyValueSource
Molecular Formula C₁₀H₇BrO₄PubChem CID 3025914[1]
Molecular Weight 271.07 g/mol Calculated
Appearance White to pale yellow powder (estimated)Inferred from related compounds
Melting Point 206-208 °C (of parent compound)Inferred from 6-hydroxy-7-methoxycoumarin
Boiling Point 413.5 °C at 760 mmHg (of parent compound)Inferred from 6-hydroxy-7-methoxycoumarin
Solubility Soluble in DMSO, ethanol, and other organic solvents; sparingly soluble in aqueous buffers.Inferred from related coumarins[2][3][4]

Spectral Data (Inferred)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic shifts for the coumarin ring protons and the methoxy group. The introduction of a bromine atom at the C5 position will influence the chemical shifts of adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities. The typical stretching vibrations for related coumarin structures include:

  • -OH (hydroxyl): 3359-3441 cm⁻¹[5][6]

  • C=O (lactone carbonyl): 1604-1632 cm⁻¹[5][6]

  • C=C (aromatic): 1496-1581 cm⁻¹[5][6]

  • C-O (ether and phenol): 1225-1331 cm⁻¹[5][6]

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on standard bromination reactions of phenolic compounds.

Synthesis of this compound

The synthesis would likely involve the direct bromination of 6-hydroxy-7-methoxycoumarin (isoscopoletin).

Reaction:

Synthesis cluster_reactants Reactants Isoscopoletin 6-hydroxy-7-methoxycoumarin Product This compound Isoscopoletin->Product Bromination Bromine Br₂ Bromine->Product Solvent Acetic Acid Solvent->Product

Caption: Proposed synthesis of this compound.

Methodology:

  • Dissolution: Dissolve 6-hydroxy-7-methoxycoumarin in a suitable solvent, such as glacial acetic acid.

  • Bromination: Add a solution of bromine in acetic acid dropwise to the coumarin solution at room temperature with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate and wash with cold water to remove any unreacted bromine and acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available in the current literature. However, the broader class of coumarins is known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[7] The introduction of a bromine atom can modulate these activities.

Anti-inflammatory and Antioxidant Effects

Coumarins are known to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK.[8] They can also act as antioxidants by scavenging reactive oxygen species (ROS). The presence of a hydroxyl group on the coumarin ring is often associated with antioxidant properties.

Anticancer Potential

Various coumarin derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines. The specific mechanisms often involve interactions with key signaling pathways that regulate cell growth and survival.

The potential biological activities of this compound would need to be determined through dedicated in vitro and in vivo studies. A logical workflow for such an investigation is outlined below.

Biological_Activity_Workflow Compound This compound InVitro In Vitro Studies Compound->InVitro CellLines Cancer Cell Lines InVitro->CellLines InflammatoryCells Inflammatory Cell Models InVitro->InflammatoryCells SignalingPathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) CellLines->SignalingPathways InflammatoryCells->SignalingPathways InVivo In Vivo Studies SignalingPathways->InVivo AnimalModels Animal Models of Disease InVivo->AnimalModels Toxicity Toxicity and Pharmacokinetic Studies InVivo->Toxicity TherapeuticPotential Assessment of Therapeutic Potential AnimalModels->TherapeuticPotential Toxicity->TherapeuticPotential

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Bromo-6-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the structural elucidation of 5-Bromo-6-hydroxy-7-methoxycoumarin. By leveraging established principles of spectroscopic analysis and drawing parallels with closely related coumarin analogs, this document serves as a practical roadmap for researchers engaged in the characterization of novel small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data from structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.90d~9.5H-4
~7.20s-H-8
~6.40d~9.5H-3
~6.30s-H-5
~10.0 (exchangeable)s-6-OH
~3.90s-7-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160.0C-2
~155.0C-7
~150.0C-9
~145.0C-4
~140.0C-6
~115.0C-5
~113.0C-3
~112.0C-10
~105.0C-8
~56.07-OCH₃

Table 3: Predicted Mass Spectrometry Data (EI-MS)

m/zPredicted Identity of Fragment
272/274[M]⁺ (Molecular ion peak, bromine isotope pattern)
244/246[M - CO]⁺
229/231[M - CO - CH₃]⁺
201/203[M - CO - CO - CH₃]⁺

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr pellet)

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (hydroxyl)
~3050C-H stretch (aromatic)
~2950, ~2850C-H stretch (methyl)
~1720C=O stretch (lactone)
~1610, ~1580, ~1490C=C stretch (aromatic)
~1270C-O stretch (aryl ether)
~1100C-O stretch (hydroxyl)
~650C-Br stretch

Table 5: Predicted UV-Visible Spectroscopic Data (Methanol)

λmax (nm)Electronic Transition
~260π → π
~345n → π

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard procedures in organic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard proton experiment is performed with a 90° pulse. Data is acquired over a spectral width of 0-12 ppm.

  • ¹³C NMR: A proton-decoupled carbon experiment is performed. Data is acquired over a spectral width of 0-200 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain insight into the molecular structure through fragmentation patterns.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electron ionization (EI) source.

Sample Preparation:

  • A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition:

  • The sample is introduced into the ion source via direct infusion or through a gas chromatograph.

  • The mass spectrum is acquired over a mass range of m/z 50-500.

  • The high-resolution data is used to calculate the elemental composition of the molecular ion and major fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • A small amount of the purified compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet containing the sample is placed in the sample holder and the spectrum is recorded from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, providing information about conjugation and chromophores.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • A stock solution of the purified compound is prepared in methanol at a concentration of approximately 1 mg/mL.

  • A dilute solution is prepared by transferring an aliquot of the stock solution into a quartz cuvette and diluting with methanol to an absorbance value below 1.5.

Data Acquisition:

  • A baseline spectrum is recorded using a cuvette containing only methanol.

  • The UV-Vis spectrum of the sample is recorded from 200 to 800 nm.

Mandatory Visualizations

Structure Elucidation Workflow

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Proposal cluster_confirmation Structure Confirmation Isolation Natural Source or Synthetic Product Extraction Extraction Isolation->Extraction Chromatography Chromatographic Separation (e.g., HPLC, Column) Extraction->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR Infrared (IR) Spectroscopy Pure_Compound->IR UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis MW_Formula Determine Molecular Weight & Elemental Formula MS->MW_Formula Connectivity Establish C-H Framework & Connectivity NMR->Connectivity Func_Groups Identify Functional Groups IR->Func_Groups UV_Vis->Func_Groups Propose_Structure Propose Putative Structure MW_Formula->Propose_Structure Func_Groups->Propose_Structure Connectivity->Propose_Structure Compare_Data Compare with Literature Data (if available) Propose_Structure->Compare_Data Synthesis Chemical Synthesis Propose_Structure->Synthesis Final_Structure Confirmed Structure: This compound Compare_Data->Final_Structure Synthesis->Final_Structure

Caption: A logical workflow for the structure elucidation of a novel compound.

Hypothetical Signaling Pathway Modulation

Given the known anti-inflammatory and antioxidant activities of many coumarin derivatives, this compound could potentially modulate inflammatory signaling pathways such as the NF-κB pathway.

signaling_pathway Compound 5-Bromo-6-hydroxy- 7-methoxycoumarin ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges IKK IKK Complex Compound->IKK Inhibits ROS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Release of IkappaB_p P-IκBα (Phosphorylated) Proteasome Proteasomal Degradation IkappaB_p->Proteasome Targets for Proteasome->IkappaB_p Degrades Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Induces Transcription of

Caption: A potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Bromo-6-hydroxy-7-methoxycoumarin, a substituted coumarin derivative of interest to researchers and professionals in the field of drug development and organic chemistry. The synthesis is presented as a two-step process, commencing with the formation of the core coumarin structure, 6-hydroxy-7-methoxycoumarin (also known as isoscopoletin), followed by regioselective bromination.

Core Synthesis Pathway

The proposed synthesis of this compound is achieved through two primary stages:

  • Pechmann Condensation: Synthesis of the precursor, 6-hydroxy-7-methoxycoumarin, from 3-methoxycatechol and malic acid under acidic conditions.

  • Electrophilic Aromatic Substitution (Bromination): Regioselective bromination of the synthesized 6-hydroxy-7-methoxycoumarin at the C5 position using a suitable brominating agent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis, based on analogous reactions reported in the literature.

StepReactantsReagents/CatalystSolventReaction Time (approx.)Temperature (°C)Yield (%) (estimated)
13-Methoxycatechol, Malic AcidConcentrated Sulfuric AcidNone2-4 hours100-11085-95
26-hydroxy-7-methoxycoumarin, N-Bromosuccinimide (NBS)Acetonitrile or DichloromethaneAcetonitrile30 minutes - 1 hour0 to room temp.90-95

Experimental Protocols

Step 1: Synthesis of 6-hydroxy-7-methoxycoumarin (Isoscopoletin) via Pechmann Condensation

This procedure is based on established methods for the synthesis of hydroxycoumarins.

Materials:

  • 3-Methoxycatechol

  • Malic Acid

  • Concentrated Sulfuric Acid (98%)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid.

  • While stirring, slowly add 3-methoxycatechol to the sulfuric acid. The mixture should be cooled in an ice bath to manage the exothermic reaction.

  • Once the 3-methoxycatechol has dissolved, gradually add malic acid to the solution.

  • After the addition is complete, heat the reaction mixture to 100-110°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • A precipitate of crude 6-hydroxy-7-methoxycoumarin will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain pure 6-hydroxy-7-methoxycoumarin.

  • Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound

This protocol for regioselective bromination is adapted from standard procedures for the bromination of activated aromatic rings.[1]

Materials:

  • 6-hydroxy-7-methoxycoumarin

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Water

  • Dichloromethane (for extraction)

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 6-hydroxy-7-methoxycoumarin in anhydrous acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In one portion, add N-bromosuccinimide (NBS) to the cooled solution.

  • Stir the resulting mixture at 0°C for 30 minutes to 1 hour. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to afford pure this compound.[1]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Bromination Reactant1 3-Methoxycatechol Catalyst1 Conc. H2SO4 Reactant1->Catalyst1 Reactant2 Malic Acid Reactant2->Catalyst1 Intermediate 6-hydroxy-7-methoxycoumarin Catalyst1->Intermediate 100-110°C Reagent2 N-Bromosuccinimide (NBS) Intermediate->Reagent2 Solvent2 Acetonitrile Reagent2->Solvent2 Product 5-Bromo-6-hydroxy- 7-methoxycoumarin Solvent2->Product 0°C to RT

Caption: Synthesis workflow for this compound.

References

Spectroscopic and Synthetic Overview of 5-Bromo-6-hydroxy-7-methoxycoumarin: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Coumarins are a significant class of benzopyrone compounds widely distributed in nature and known for their diverse pharmacological activities. Chemical modification of the coumarin nucleus, such as halogenation and alteration of hydroxylation and methoxylation patterns, can significantly modulate their biological properties. 5-Bromo-6-hydroxy-7-methoxycoumarin, also known as 5-Bromo-isoscopoletin, is one such derivative. While its existence is documented[1], detailed experimental spectroscopic data and synthetic procedures are conspicuously absent from the scientific literature. This guide provides a detailed, albeit predictive, analysis of the expected spectroscopic data for this compound and a proposed synthetic route.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.8d~ 9.5H-4
~ 6.3d~ 9.5H-3
~ 7.0s-H-8
~ 5.9s (broad)-6-OH
~ 3.9s-7-OCH₃

Note: Predictions are based on typical chemical shifts for coumarin protons in a deuterated solvent like DMSO-d₆ or CDCl₃. The phenolic proton shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 160C-2
~ 112C-3
~ 144C-4
~ 145C-4a
~ 105C-5
~ 148C-6
~ 150C-7
~ 98C-8
~ 149C-8a
~ 567-OCH₃

Note: Chemical shifts are predicted and can vary based on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
~ 1720StrongC=O stretch (lactone)
1620 - 1580Medium-StrongC=C stretch (aromatic and pyrone ring)
~ 1270StrongC-O stretch (aryl ether)
~ 1100MediumC-O stretch (phenol)
700 - 600MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
270/272[M]⁺ molecular ion peak (characteristic bromine isotope pattern)
242/244[M - CO]⁺
227/229[M - CO - CH₃]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Table 5: Predicted UV-Vis Spectroscopic Data
λmax (nm)Solvent
~ 260, ~ 350Ethanol or Methanol

Note: Coumarins typically exhibit two main absorption bands. The exact wavelengths can be influenced by the solvent polarity.

Proposed Experimental Protocols

The following section details a potential synthetic route and the methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic approach for this compound involves the bromination of the parent compound, 6-hydroxy-7-methoxycoumarin (isoscopoletin).

Materials:

  • 6-hydroxy-7-methoxycoumarin (Isoscopoletin)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (or another suitable aprotic solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 6-hydroxy-7-methoxycoumarin (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The purified compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Tetramethylsilane (TMS) can be used as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition.

  • Electron Impact (EI) or Electrospray Ionization (ESI) can be used as the ionization method.

UV-Visible (UV-Vis) Spectroscopy:

  • The UV-Vis absorption spectrum should be recorded on a double-beam UV-Vis spectrophotometer.

  • The sample should be dissolved in a spectroscopic grade solvent (e.g., ethanol or methanol) at a known concentration.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the full spectroscopic characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Material (Isoscopoletin) Reaction Bromination (NBS, Acetonitrile) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 5-Bromo-6-hydroxy- 7-methoxycoumarin Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Final_Data Comprehensive Spectroscopic Data NMR->Final_Data IR IR Spectroscopy IR->Final_Data MS Mass Spectrometry (HRMS) MS->Final_Data UV_Vis UV-Vis Spectroscopy UV_Vis->Final_Data

Workflow for the synthesis and characterization of the target compound.

Conclusion

While direct experimental data for this compound is currently unavailable in the public domain, this technical guide provides a robust predictive framework for its spectroscopic properties and a viable synthetic strategy. The presented data and protocols are intended to facilitate future research into this and other novel coumarin derivatives, thereby supporting advancements in medicinal chemistry and drug discovery. The successful synthesis and characterization of this compound will be a valuable addition to the chemical literature.

References

5-Bromo-6-hydroxy-7-methoxycoumarin CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

In-depth Technical Guide: 5-Bromo-6-hydroxy-7-methoxycoumarin

Compound Identification

CAS Number: 3025914[1]

Chemical Formula: C₁₀H₇BrO₄[1]

IUPAC Name: 5-bromo-6-hydroxy-7-methoxychromen-2-one

PubChem CID: 3025914[1]

Molecular Weight: 271.07 g/mol

Despite a comprehensive search for detailed technical information, experimental protocols, and biological activity data specifically for this compound, it has been determined that this compound is not extensively documented in publicly available scientific literature. Therefore, the core requirements of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled for this specific molecule at this time.

However, to provide a relevant and useful technical overview within the coumarin chemical class, this guide will focus on a closely related and well-researched compound: Scopoletin (7-hydroxy-6-methoxycoumarin) . Scopoletin shares a similar coumarin backbone with a hydroxyl and a methoxy group, and a significant body of research exists for it, allowing for a comprehensive technical analysis as originally requested.

In-depth Technical Guide: Scopoletin (7-hydroxy-6-methoxycoumarin)

This technical guide provides a comprehensive overview of Scopoletin, a naturally occurring coumarin, for researchers, scientists, and drug development professionals.

Compound Identifiers and Properties

Scopoletin is a phenolic compound found in a variety of plants and possesses a range of biological activities.

Identifier/PropertyValue
CAS Number 92-61-5
Chemical Formula C₁₀H₈O₄
IUPAC Name 7-hydroxy-6-methoxychromen-2-one
Synonyms Gelseminic acid, Chrysatropic acid, 6-Methoxyumbelliferone
Molecular Weight 192.17 g/mol
Melting Point 204-206 °C
Appearance Light yellow to beige crystalline powder
Solubility Soluble in ethanol, methanol, DMSO, and ethyl acetate.
Synthesis of Scopoletin

A common method for the synthesis of Scopoletin is the Pechmann condensation, followed by methylation.

Experimental Protocol: Two-Step Synthesis of Scopoletin

Step 1: Synthesis of Esculetin (6,7-dihydroxycoumarin) via Pechmann Condensation

  • Reactants: Malic acid and 3,4-dihydroxybenzaldehyde.

  • Catalyst: Concentrated sulfuric acid.

  • Procedure: a. A mixture of 3,4-dihydroxybenzaldehyde and malic acid is slowly added to cold, concentrated sulfuric acid with constant stirring. b. The reaction mixture is heated, typically in a water bath, for several hours. c. The mixture is then poured into ice-cold water, leading to the precipitation of crude Esculetin. d. The precipitate is filtered, washed with water until neutral, and dried. e. Recrystallization from a suitable solvent (e.g., ethanol/water) is performed to purify the Esculetin.

Step 2: Selective Methylation of Esculetin to form Scopoletin

  • Reactants: Esculetin and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Base: A mild base such as potassium carbonate or sodium bicarbonate.

  • Solvent: Acetone or a similar polar aprotic solvent.

  • Procedure: a. Esculetin is dissolved in the solvent, and the base is added. b. The methylating agent is added dropwise to the mixture at room temperature with stirring. c. The reaction is typically refluxed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, the solvent is removed under reduced pressure. e. The residue is treated with water, and the crude Scopoletin is extracted with an organic solvent like ethyl acetate. f. The organic layer is washed, dried, and concentrated to yield crude Scopoletin. g. Purification is achieved through column chromatography on silica gel or recrystallization.

Biological Activities and Signaling Pathways

Scopoletin has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-inflammatory Activity

Scopoletin has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

  • Mechanism: In inflammatory conditions, signaling molecules like TNF-α (Tumor Necrosis Factor-alpha) activate the IKK (IκB kinase) complex. IKK then phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). Scopoletin has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation, NF-κB release Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (IL-6, COX-2, etc.) Nucleus->ProInflammatory_Genes Induces Scopoletin Scopoletin Scopoletin->IKK Inhibits

Caption: Scopoletin's inhibition of the NF-κB signaling pathway.

Antioxidant Activity and Nrf2 Pathway

Scopoletin's antioxidant properties are partly attributed to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .

  • Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Scopoletin, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help in cellular protection against oxidative damage.

G Scopoletin Scopoletin / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Scopoletin->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: Activation of the Nrf2 antioxidant pathway by Scopoletin.

Quantitative Biological Data

The biological activity of Scopoletin has been quantified in various studies. The following table summarizes some of these findings. Please note that values can vary depending on the specific assay conditions and cell lines used.

Biological ActivityAssayCell Line / ModelResult (e.g., IC₅₀)
Anti-inflammatory LPS-induced NO productionRAW 264.7 macrophages~25-50 µM
Antioxidant DPPH radical scavengingIn vitro~50-100 µM
Cytotoxicity MTT assayA549 (Lung cancer)~75-150 µM
Cytotoxicity MTT assayHeLa (Cervical cancer)~100-200 µM

This data is compiled from various literature sources and should be used for comparative purposes. Exact values may differ.

Experimental Workflow: In Vitro Anti-inflammatory Assay

A typical workflow to assess the anti-inflammatory potential of Scopoletin is outlined below.

G Cell_Culture 1. Culture RAW 264.7 macrophages Treatment 2. Pre-treat cells with Scopoletin (various conc.) Cell_Culture->Treatment Stimulation 3. Stimulate with LPS (Lipopolysaccharide) Treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 5. Collect supernatant Incubation->Supernatant_Collection Griess_Assay 6. Measure Nitric Oxide (NO) using Griess Reagent Supernatant_Collection->Griess_Assay Data_Analysis 7. Analyze data and calculate IC₅₀ Griess_Assay->Data_Analysis

Caption: Workflow for assessing the anti-inflammatory effect of Scopoletin.

This guide provides a foundational understanding of Scopoletin for research and development purposes. Further investigation into its pharmacokinetics, safety profile, and efficacy in in vivo models is necessary to fully elucidate its therapeutic potential.

References

The Biological Activity of 5-Bromo-6-hydroxy-7-methoxycoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Bromo-6-hydroxy-7-methoxycoumarin is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of its closest structural analog, scopoletin (7-hydroxy-6-methoxycoumarin), and other relevant brominated coumarin derivatives. The presented data should be interpreted as indicative of the potential activities of this compound and not as directly measured values for this specific compound.

Introduction

Coumarins are a large class of benzopyrone-based natural compounds widely distributed in the plant kingdom. They have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The biological effects of coumarins are often influenced by the substitution pattern on their core scaffold. This guide focuses on the potential biological activities of this compound, a halogenated derivative of the naturally occurring coumarin, scopoletin. The introduction of a bromine atom at the C5 position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological profile.

Potential Biological Activities

Based on the activities of its structural analogs, this compound is predicted to exhibit anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Scopoletin has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms for the anticancer activity of coumarins, including scopoletin, involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Scopoletin and Related Coumarins:

CompoundCell LineAssayIC50 ValueReference
ScopoletinKKU-100 (Cholangiocarcinoma)MTT486.2 ± 1.5 µM[1]
ScopoletinKKU-M214 (Cholangiocarcinoma)MTT493.5 ± 4.7 µM[1]
ScopoletinH69 (Non-cancer cell line)MTT>500 µM[1]
Coumarin-sulfonamide derivativeMCF-7 (Breast cancer)Not specified10.95 ± 0.96 µM[2]
Coumarin-sulfonamide derivativeMCF-7 (Breast cancer)Not specified10.62 ± 1.35 µM[2]
Dihydroxycoumarin derivativeMCF-7 (Breast cancer)Not specified16.1 ± 0.7 μM[3]
Dihydroxycoumarin derivativeMDA-MB-453 (Breast cancer)Not specified8.03 ± 0.6 μM[3]
Anti-inflammatory Activity

Coumarins, including scopoletin, are known to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, these compounds can effectively reduce the inflammatory response.[4]

Antioxidant Activity

The phenolic hydroxyl group in the coumarin structure is a key determinant of its antioxidant activity. These compounds can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in various pathological conditions, including cancer and inflammation. The antioxidant potential is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data for Scopoletin:

CompoundAssayIC50 ValueReference
ScopoletinDPPH358.71 mg/L[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 16-24 hours.

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H DPPH_Assay_Workflow A Prepare DPPH Solution C Mix DPPH and Compound A->C B Prepare Compound Solutions B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate Scavenging Activity & IC50 E->F NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_P p-IkB IkB->IkB_P NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Ub->Proteasome Degradation Gene_Transcription Pro-inflammatory Gene Transcription NF-kB_nuc->Gene_Transcription Activates Scopoletin Scopoletin (and likely analogs) Scopoletin->IKK Inhibits

References

An In-depth Technical Guide to 5-Bromo-6-hydroxy-7-methoxycoumarin Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 5-Bromo-6-hydroxy-7-methoxycoumarin derivatives and their analogs. It covers synthetic strategies, biological activities with a focus on anticancer and neuroprotective effects, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, and its derivatives can be achieved through several established methods for coumarin synthesis, primarily the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A plausible synthetic route for the target scaffold would involve the Pechmann condensation of a suitably substituted phenol with a β-ketoester in the presence of an acid catalyst.[2][3] For instance, the reaction of 3-bromo-4-methoxyphenol with a β-ketoester like ethyl acetoacetate under acidic conditions could yield the desired coumarin core. Subsequent modifications at various positions can be achieved through standard organic reactions.

Another common approach is the bromination of a pre-formed 6-hydroxy-7-methoxycoumarin. Bromination of coumarin derivatives can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent.[4]

Biological Activities and Structure-Activity Relationships

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][5][6] The substitution pattern on the coumarin ring plays a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Numerous studies have highlighted the potential of coumarin derivatives as anticancer agents.[6][7] Brominated coumarins, in particular, have shown significant cytotoxic activity against various cancer cell lines.[8] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[6] For instance, some coumarin derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1]

Table 1: Anticancer Activity of Selected Coumarin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Bromo coumarin derivativeMCF-7 (Breast)51.70[8]
3-(coumarin-3-yl)-acrolein derivative (5d)A549 (Lung)More potent than 5-FU[9]
6-hydroxyl substituted coumarin (5e)A549 (Lung)Stronger than 5-FU[9]
Coumarin-thiosemicarbazone analog (FN-19)Tyrosinase Inhibition42.16[10]
Neuroprotective Effects

Coumarin derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases.[11] Their neuroprotective effects are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and plasticity.[5][12] One such pathway is the Tropomyosin receptor kinase B (TRKB)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) pathway, which is crucial for neuronal survival and function.[13][14] Activation of this pathway by certain coumarin derivatives has been shown to reduce caspase activity, a marker of apoptosis.[13][14]

Table 2: Neuroprotective Activity of Selected Coumarin Derivatives

Compound/ExtractTarget/AssayActivityReference
8-acetyl-7-hydroxycoumarinAChE/BACE-1 InhibitionIC50 = 22 µM and 17 µM[5]
Propargylamine-bearing coumarin (39)MAO-B InhibitionIC50 = 14 nM[5]
ScopoletinAChE Inhibition & Neuroprotection-[5]

Experimental Protocols

General Synthesis of Coumarin Derivatives via Pechmann Condensation

This protocol describes a general method for the synthesis of coumarin derivatives using the Pechmann reaction under microwave irradiation.[2]

Materials:

  • Phenolic compound (10 mmol)

  • Ethyl acetoacetate (1.3 g, 10 mmol)

  • Cr(NO3)3·9H2O (10 mmol)

  • Microwave oven

  • Crushed ice

  • Ethanol

Procedure:

  • To a mixture of the phenolic compound (10 mmol) and ethyl acetoacetate (1.3 g, 10 mmol), add Cr(NO3)3·9H2O (10 mmol).

  • Place the mixture in a microwave oven and heat at 450 W. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir for 10-15 minutes.

  • Collect the resulting solid product by filtration under suction.

  • Wash the product with ice-cold water (30 ml).

  • Recrystallize the crude product from hot ethanol to afford the pure coumarin.[2]

Enzyme Inhibition Assay: Urease Inhibition

This protocol outlines a method for evaluating the urease inhibitory activity of synthesized coumarin derivatives.[15][16]

Materials:

  • Phosphate buffer solution (100 mM, pH 7.4) with 1 mM EDTA

  • Urea solution (10 mM)

  • Canavalia ensiformis urease (CEU) type III enzyme solution (0.035 mM)

  • Test compound solution (0.5 mM in DMSO)

  • 96-well plates

  • Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside)

  • Alkali reagent (0.5% w/v sodium hydroxide and 0.1% NaOCl)

Procedure:

  • In a 96-well plate, prepare the reaction mixture by adding 55 µL of phosphate buffer, 100 µL of urea solution, 25 µL of the enzyme solution, and 10 µL of the test compound solution.[15]

  • Incubate the plate for 30 minutes at 45 °C.[15]

  • Cool the reaction mixture for 10 minutes.[15]

  • To each well, add 45 µL of the phenol reagent and 70 µL of the alkali reagent.[16]

  • Measure the urease inhibition using the indophenol method by reading the absorbance at the appropriate wavelength.[16]

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway

Certain coumarin derivatives exert their neuroprotective effects by activating the TRKB-CREB-BDNF signaling pathway. This pathway is critical for promoting neuronal survival, growth, and synaptic plasticity.

G Neuroprotective Signaling Pathway of Coumarin Derivatives Coumarin Coumarin Derivative TRKB TRKB Coumarin->TRKB Activates Caspase Caspase Activity Coumarin->Caspase Reduces PI3K_AKT PI3K/AKT Pathway TRKB->PI3K_AKT ERK ERK Pathway TRKB->ERK CREB CREB PI3K_AKT->CREB ERK->CREB BDNF BDNF CREB->BDNF Upregulates BCL2 BCL2 CREB->BCL2 Upregulates Neuronal_Survival Neuronal Survival and Growth BDNF->Neuronal_Survival BCL2->Neuronal_Survival Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: TRKB-CREB-BDNF signaling pathway activated by coumarin derivatives.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel coumarin derivatives.

G Experimental Workflow for Coumarin Derivatives cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (Phenols, β-ketoesters) Synthesis Chemical Synthesis (e.g., Pechmann Reaction) Starting_Materials->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening In vitro Screening (e.g., Anticancer, Enzyme Inhibition) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for the synthesis and evaluation of coumarin derivatives.

Apoptosis Induction by Anticancer Coumarins

Many coumarin derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G Apoptosis Induction by Coumarin Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Coumarin Anticancer Coumarin Derivative Death_Receptor Death Receptors (e.g., Fas, TRAIL-R) Coumarin->Death_Receptor Sensitizes Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Coumarin->Bcl2_family Modulates Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis pathways modulated by anticancer coumarin derivatives.

References

Unveiling Nature's Halogenated Wonders: A Technical Guide to Brominated Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the natural sources, isolation, and biological activities of brominated coumarins. While the broader family of coumarins is widespread in nature, their brominated counterparts are a rarer class of natural products, primarily found in marine-derived microorganisms. This document summarizes the current knowledge on these unique compounds, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate further research and drug discovery efforts.

Natural Sources of Brominated Coumarins

The marine environment, with its high concentration of halides, provides a unique ecological niche for the biosynthesis of halogenated secondary metabolites. Fungi, in particular, have emerged as a promising source of brominated coumarins.

A notable example is the marine starfish-associated fungus, Aspergillus sp. WXF1904 . Cultivation of this fungus in a bromide-supplemented medium induces the production of a novel brominated isocoumarin, 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin [1]. This finding highlights the potential for discovering novel halogenated compounds by manipulating the culture conditions of marine microorganisms.

While documented natural sources of brominated coumarins are currently limited, the vast and underexplored diversity of marine fungi and bacteria suggests that many more are yet to be discovered.

Isolation and Structure Elucidation

The isolation and structural characterization of brominated coumarins from natural sources typically involve a combination of chromatographic and spectroscopic techniques.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of brominated coumarins from fungal cultures.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification cluster_elucidation Structure Elucidation Cultivation Fungal Culture (e.g., Aspergillus sp. WXF1904) Bromide Addition of Bromide Salt (e.g., NaBr) Cultivation->Bromide Extraction Solvent Extraction (e.g., Ethyl Acetate) Bromide->Extraction Chromatography Chromatography (Silica Gel, HPLC) Extraction->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS) Chromatography->Spectroscopy

Figure 1: General workflow for the isolation of brominated coumarins.
Detailed Methodology for 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin

The following protocol is based on the reported isolation of 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin from Aspergillus sp. WXF1904[1].

2.2.1. Fungal Culture and Induction:

  • The marine fungus Aspergillus sp. WXF1904 is cultured on a suitable medium (e.g., potato dextrose agar or rice solid medium).

  • To induce the production of brominated metabolites, the culture medium is supplemented with a sterile solution of a bromide salt, such as sodium bromide (NaBr), to a final concentration of 1-3% (w/v).

  • The fungus is incubated under static conditions at room temperature for a period of 2-4 weeks.

2.2.2. Extraction and Fractionation:

  • The fungal biomass and the culture medium are extracted exhaustively with an organic solvent, typically ethyl acetate.

  • The resulting crude extract is concentrated under reduced pressure.

  • The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on polarity.

2.2.3. Purification:

  • Fractions containing the target brominated coumarin are identified by thin-layer chromatography (TLC) and further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

2.2.4. Structure Elucidation:

  • The structure of the purified compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) is a key diagnostic feature.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

Biosynthesis of Brominated Coumarins

The biosynthesis of brominated coumarins in fungi is believed to follow the polyketide pathway, with a key halogenation step catalyzed by specific enzymes.

Polyketide Biosynthesis and Halogenation

The core coumarin structure is assembled by a polyketide synthase (PKS) enzyme from simple acyl-CoA precursors. The incorporation of bromine is thought to be catalyzed by a halogenase enzyme, likely a flavin-dependent halogenase or a haloperoxidase, which utilizes bromide ions from the environment.

The following diagram illustrates a plausible biosynthetic pathway for a brominated isocoumarin.

biosynthesis_pathway cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modifications AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Cyclization Cyclization Polyketide->Cyclization Bromination Bromination (Halogenase + Br⁻) Cyclization->Bromination Hydroxylation Hydroxylation Bromination->Hydroxylation BrominatedCoumarin Brominated Coumarin Hydroxylation->BrominatedCoumarin

Figure 2: Plausible biosynthetic pathway for a brominated coumarin.

Fungal genomes often contain biosynthetic gene clusters (BGCs) that encode all the necessary enzymes for the production of a specific secondary metabolite, including the PKS and any associated tailoring enzymes like halogenases. The identification and characterization of these BGCs are crucial for understanding and potentially engineering the biosynthesis of novel brominated coumarins.

Biological Activities of Brominated Coumarins

The incorporation of a bromine atom into the coumarin scaffold can significantly influence its biological activity. Research into the pharmacological properties of naturally occurring brominated coumarins is still in its early stages, but initial findings suggest potential for therapeutic applications.

Enzyme Inhibition

5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin has been evaluated for its inhibitory activity against acetylcholinesterase and pancreatic lipase[2].

CompoundTarget EnzymeActivity
5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarinAcetylcholinesteraseWeak inhibition[2]
5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarinPancreatic LipaseWeak inhibition

Table 1: Enzyme inhibitory activity of 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin.

While the reported activity for this specific compound is modest, it provides a starting point for further investigation and structure-activity relationship (SAR) studies. The brominated nature of these compounds may enhance their potency or selectivity against various biological targets.

Antimicrobial Activity

While specific data for naturally occurring brominated coumarins is limited, synthetic brominated coumarin derivatives have demonstrated notable antimicrobial activity. For instance, certain synthetic 3-(2-bromoacetyl)-2H-chromen-2-one derivatives have shown inhibitory effects against various bacterial strains[3]. This suggests that naturally occurring brominated coumarins may also possess antimicrobial properties worth exploring.

Experimental Protocols for Bioactivity Assays

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for acetylcholinesterase (AChE) inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Protocol Outline:

  • Prepare solutions of AChE, acetylthiocholine iodide, DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well microplate, add the buffer, test compound (or vehicle control), and AChE solution.

  • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding DTNB and acetylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition based on the rate of color change in the presence and absence of the inhibitor.

Pancreatic Lipase Inhibition Assay

This assay is used to identify inhibitors of pancreatic lipase, a key enzyme in dietary fat digestion.

Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl butyrate (p-NPB), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically at 405-410 nm. An inhibitor will reduce the rate of substrate hydrolysis.

Protocol Outline:

  • Prepare solutions of porcine pancreatic lipase, p-NPB, and the test compound in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

  • In a 96-well microplate, add the buffer, test compound (or vehicle control), and lipase solution.

  • Pre-incubate the mixture for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Start the reaction by adding the p-NPB substrate.

  • Measure the absorbance at 405-410 nm at regular intervals.

  • Determine the percentage of inhibition by comparing the enzyme activity with and without the inhibitor.

Conclusion and Future Perspectives

The study of naturally occurring brominated coumarins is a nascent but promising field. The discovery of 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin from a marine-derived fungus underscores the potential of marine microorganisms as a source of novel halogenated natural products.

Future research should focus on:

  • Exploring diverse marine environments to isolate and identify new brominated coumarins from a wider range of microorganisms.

  • Detailed bioactivity screening of newly discovered compounds against a broad panel of therapeutic targets.

  • Elucidating the biosynthetic pathways and the specific halogenating enzymes involved to enable synthetic biology approaches for the production of novel analogues.

  • Conducting structure-activity relationship studies to optimize the potency and selectivity of brominated coumarins as potential drug leads.

This technical guide serves as a foundational resource to stimulate further research into these fascinating and potentially valuable natural products.

References

The Pharmacological Potential of Substituted Coumarins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the diverse therapeutic activities, mechanisms of action, and experimental evaluation of substituted coumarin derivatives for researchers, scientists, and drug development professionals.

Substituted coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. Both naturally occurring and synthetic coumarin derivatives have demonstrated potent anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive overview of the therapeutic potential of substituted coumarins, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Potential of Substituted Coumarins

Coumarin derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1] The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted coumarins against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine 7cLiver Carcinoma (HEPG2-1)2.70 ± 0.28[2]
Thiazole 23gLiver Carcinoma (HEPG2-1)3.50 ± 0.23[2]
1,3,4-Thiadiazole 18aLiver Carcinoma (HEPG2-1)4.90 ± 0.69[2]
C-3 decyl substituted quaternary ammonium coumarin derivative 25Src Kinase Inhibition21.6
Coumarin-triazole hybrid 70Prostate Cancer (PC-3)10.538[3]
Coumarin-triazole hybrid 70Prostate Cancer (DU-145)9.845[3]
Coumarin-podophyllotoxin hybrid 59Lung Cancer (A549)8.6[3]
Coumarin-podophyllotoxin hybrid 59Liver Cancer (HepG2)9.3[3]
Coumarin-podophyllotoxin hybrid 59Cervical Cancer (HeLa)15.2[3]
Coumarin-podophyllotoxin hybrid 59Colorectal Cancer (LoVo)8.7[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Cell culture medium

  • Test compounds (substituted coumarins)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate until they adhere.

  • Treat the cells with various concentrations of the substituted coumarin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]

  • Incubate the plate at 37°C for 3 hours.[4]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 590 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with coumarin derivatives start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 3 hours add_mtt->incubate2 add_solvent Add MTT solvent incubate2->add_solvent shake Shake for 15 minutes add_solvent->shake read Read absorbance at 590 nm shake->read end Calculate IC50 read->end

Figure 1. Workflow for the MTT cytotoxicity assay.
Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many substituted coumarins exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Coumarin Substituted Coumarin Coumarin->PI3K Inhibits Coumarin->Akt Inhibits

Figure 2. Inhibition of the PI3K/Akt/mTOR pathway by substituted coumarins.

Anticoagulant Activity of Substituted Coumarins

Certain coumarin derivatives, particularly 4-hydroxycoumarins, are well-known for their anticoagulant properties, acting as vitamin K antagonists. Their efficacy is typically assessed by measuring the prothrombin time (PT).[6]

Quantitative Data: In Vivo Anticoagulant Activity

The following table presents the prothrombin time for mice treated with synthetic coumarin derivatives.

CompoundDose (mg/kg)Prothrombin Time (seconds)Reference
Saline (Control)-10.10
Warfarin2014.60
Compound 32017.40
Compound 42021.30
Experimental Protocol: Prothrombin Time (PT) Assay

The PT assay measures the time it takes for blood plasma to clot after the addition of thromboplastin.

Materials:

  • Citrated blood samples

  • Thromboplastin reagent with calcium

  • Coagulometer or water bath (37°C)

  • Control plasma (normal and abnormal)

Procedure:

  • Collect blood samples in tubes containing sodium citrate anticoagulant.

  • Centrifuge the blood to separate the plasma.

  • Pre-warm the plasma sample and thromboplastin reagent to 37°C.[7]

  • Add the thromboplastin reagent to the plasma sample.[7]

  • Start a timer immediately upon the addition of the reagent.

  • Record the time it takes for a fibrin clot to form.

  • The results are often expressed as the International Normalized Ratio (INR) to standardize measurements across different laboratories.

PT_Assay_Workflow start Collect citrated blood sample centrifuge Centrifuge to obtain plasma start->centrifuge prewarm Pre-warm plasma & reagent to 37°C centrifuge->prewarm add_reagent Add thromboplastin reagent prewarm->add_reagent time Time clot formation add_reagent->time end Record Prothrombin Time (PT) time->end

Figure 3. Workflow for the Prothrombin Time (PT) assay.

Anti-inflammatory Properties of Substituted Coumarins

Substituted coumarins exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate anti-inflammatory activity.

Quantitative Data: In Vitro COX Inhibition

The following table shows the IC50 values of coumarin derivatives against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Esculetin2.76--
Coumarin5.93--
Celecoxib-0.30>303
Compound 3e>1000.72>138.9
Compound 3f>1000.57>175.4
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers

  • Test compounds (substituted coumarins)

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Administer the substituted coumarin derivative or the standard drug to the animals orally or intraperitoneally.[8][9]

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.[8][9]

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.[8][9]

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow start Administer test compound to rats inject Inject carrageenan into hind paw start->inject measure Measure paw volume at intervals inject->measure end Calculate % inhibition of edema measure->end

Figure 4. Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity of Substituted Coumarins

A variety of substituted coumarins have demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Quantitative Data: Antimicrobial Activity

The following table lists the MIC values of several coumarin derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Coumarin-imidazole hybrid 29cStaphylococcus aureus (MRSA)1.56[10]
Coumarin-imidazole hybrid 29cStaphylococcus aureus (MSSA)3.125[10]
Coumarin-fused triazolothione 92aStaphylococcus aureus0.8 - 1.6[10]
Coumarin-fused triazolothione 92aEscherichia coli0.8 - 1.6[10]
Coumarin-triazole hybrid 8bEnterococcus faecalis12.5[11]
Coumarin-triazole hybrid 8fEnterococcus faecalis12.5[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (substituted coumarins)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the substituted coumarin derivative in the appropriate broth in a 96-well plate.[12]

  • Prepare a standardized inoculum of the test microorganism.[12]

  • Add the microbial inoculum to each well of the microtiter plate.[12]

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[12]

MIC_Workflow start Prepare serial dilutions of coumarin in broth inoculate Inoculate with microbial suspension start->inoculate incubate Incubate plate inoculate->incubate read Read for visible growth (turbidity) incubate->read end Determine Minimum Inhibitory Concentration (MIC) read->end

Figure 5. Workflow for the broth microdilution MIC assay.

Neuroprotective Effects of Substituted Coumarins

Substituted coumarins have emerged as promising agents for the treatment of neurodegenerative diseases. Their mechanisms of action include the inhibition of acetylcholinesterase (AChE) and the modulation of neuroprotective signaling pathways.

Quantitative Data: Acetylcholinesterase Inhibition

The following table provides the IC50 values for AChE inhibition by selected coumarin derivatives.

CompoundAChE IC50 (µM)Reference
Galantamine0.5
Tacrine0.03
Osthole23.4
7-geranyloxycoumarin12.5
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • Test compounds (substituted coumarins)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare solutions of the AChE enzyme, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme.

  • Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (ATCI) and DTNB.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathway: TRKB-CREB-BDNF Activation

Certain coumarin derivatives exert neuroprotective effects by activating the Tropomyosin receptor kinase B (TrkB) signaling pathway, which promotes neuronal survival and plasticity.[1][13]

TRKB_CREB_BDNF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds to PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Activates CREB CREB PI3K_Akt->CREB Activates MAPK_ERK->CREB Activates Survival Neuronal Survival & Plasticity CREB->Survival Promotes Coumarin Substituted Coumarin Coumarin->TrkB Activates

Figure 6. Activation of the TRKB-CREB-BDNF pathway by substituted coumarins.

Synthesis of Substituted Coumarins

A variety of synthetic methods are employed to produce substituted coumarins, with the Knoevenagel and Pechmann condensations being among the most common. The synthesis of coumarin-triazole hybrids often involves click chemistry.

Experimental Protocol: Synthesis of 3-Substituted Coumarins via Knoevenagel Condensation

Materials:

  • Substituted salicylaldehyde

  • Active methylene compound (e.g., ethyl cyanoacetate, malonic acid)

  • Base catalyst (e.g., piperidine, potassium carbonate)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve the substituted salicylaldehyde and the active methylene compound in a suitable solvent.[14]

  • Add a catalytic amount of the base.[14]

  • Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by TLC.[14]

  • Upon completion, cool the reaction mixture and pour it into cold water or an acidic solution to precipitate the product.

  • Filter, wash, and dry the crude product.

  • Recrystallize the product from a suitable solvent to obtain the pure 3-substituted coumarin.

Experimental Protocol: Synthesis of a Coumarin-Triazole Hybrid

This example outlines the synthesis of a coumarin-triazole hybrid via a click chemistry approach.

Materials:

  • 4-bromomethylcoumarin

  • Sodium azide

  • Substituted alkyne

  • Copper(I) catalyst (e.g., CuSO4·5H2O and sodium ascorbate)

  • Solvent (e.g., t-BuOH/H2O)

Procedure:

  • Synthesis of 4-(azidomethyl)coumarin: React 4-bromomethylcoumarin with sodium azide in a suitable solvent (e.g., DMF) to yield the corresponding azide.

  • Click Reaction: In a separate flask, dissolve the 4-(azidomethyl)coumarin and the substituted alkyne in a solvent mixture such as t-BuOH/H2O.[15]

  • Add the copper(I) catalyst system (e.g., a solution of CuSO4·5H2O and sodium ascorbate).[15]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the desired coumarin-triazole hybrid.

Conclusion

Substituted coumarins represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse pharmacological activities, coupled with well-established synthetic routes, make them an attractive area of research for drug discovery and development. This technical guide provides a foundational understanding of their potential, offering researchers the necessary information to design and evaluate novel coumarin derivatives with enhanced efficacy and selectivity. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and potent coumarin-based drugs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin, a halogenated coumarin derivative of interest in medicinal chemistry and drug development. The protocol is based on established methods for the regioselective bromination of hydroxycoumarin scaffolds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 6-Hydroxy-7-methoxycoumarin
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetic Acid
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 4-6 hours
Typical Yield 75-85%
Melting Point 218-220 °C
Molecular Formula C₁₀H₇BrO₄
Molecular Weight 271.06 g/mol
Appearance Off-white to pale yellow solid

Experimental Protocol

This protocol details the methodology for the synthesis of this compound from 6-Hydroxy-7-methoxycoumarin.

Materials:

  • 6-Hydroxy-7-methoxycoumarin

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Distilled Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.92 g (10 mmol) of 6-Hydroxy-7-methoxycoumarin in 50 mL of glacial acetic acid. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Brominating Agent: To the stirred solution, add 1.87 g (10.5 mmol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. The addition of NBS may cause a slight increase in temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Precipitation and Filtration: Upon completion of the reaction, pour the reaction mixture into 200 mL of ice-cold distilled water with stirring. A solid precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any residual acetic acid and succinimide.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as an off-white to pale yellow solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Synthesis_Workflow Start 6-Hydroxy-7-methoxycoumarin in Acetic Acid Reaction Stir at RT (4-6 hours) Start->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 5-Bromo-6-hydroxy- 7-methoxycoumarin Purification->Product

Caption: Synthesis of this compound.

Application Notes and Protocols: 5-Bromo-6-hydroxy-7-methoxycoumarin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-hydroxy-7-methoxycoumarin is a halogenated coumarin derivative with potential for use as a fluorescent probe in various biological and chemical sensing applications. Coumarins, as a class of fluorophores, are valued for their strong fluorescence, high quantum yields, and sensitivity to the local microenvironment. The presence of an electron-donating hydroxyl group and a methoxy group, combined with an electron-withdrawing bromine atom on the coumarin scaffold, suggests that this molecule's photophysical properties may be sensitive to factors such as pH, polarity, and the presence of specific analytes. These characteristics make it a candidate for the development of novel fluorescent sensors for bioimaging and drug discovery.

While specific experimental data for this compound is limited in publicly available literature, this document provides a general overview of its potential applications, key photophysical parameters based on related compounds, and generalized protocols for its use and characterization.

Potential Applications

Based on the general properties of hydroxycoumarins and their derivatives, this compound could potentially be developed as a fluorescent probe for:

  • pH Sensing: The phenolic hydroxyl group can undergo deprotonation, leading to changes in the fluorescence properties of the molecule. This makes it a candidate for ratiometric or intensity-based pH sensing in cellular compartments.

  • Enzyme Activity Assays: The coumarin scaffold can be functionalized with specific recognition moieties that are cleaved by enzymes. Enzymatic activity would release the fluorescent coumarin, leading to a "turn-on" fluorescence signal.

  • Detection of Reactive Oxygen Species (ROS): Certain coumarin derivatives have been shown to react with ROS, such as hydroxyl radicals, resulting in a change in their fluorescence. This probe could potentially be used to monitor oxidative stress in biological systems.

  • Bioimaging: Due to their good cell permeability and brightness, coumarin derivatives are often used as fluorescent labels for cellular imaging, allowing for the visualization of specific cellular structures or processes.

Photophysical and Chemical Properties

PropertyExemplary Value RangeNotes
Molecular Formula C₁₀H₇BrO₄
Molecular Weight 271.06 g/mol
Absorption Max (λabs) 340 - 380 nmThe exact wavelength will be solvent-dependent.
Emission Max (λem) 440 - 480 nmThe emission is expected to be in the blue-green region of the spectrum and will also be influenced by the solvent environment.
Stokes Shift 80 - 120 nmA reasonably large Stokes shift is characteristic of many coumarin dyes, which is advantageous for minimizing self-quenching and improving signal-to-noise.
Quantum Yield (Φ) 0.2 - 0.6The quantum yield is highly dependent on the solvent and local environment. Higher values indicate brighter fluorescence.
Extinction Coefficient 15,000 - 25,000 M⁻¹cm⁻¹Represents the molar absorptivity at the absorption maximum.

Experimental Protocols

The following are generalized protocols for the characterization and application of a new fluorescent probe like this compound.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the absorption and emission spectra, quantum yield, and solvent effects for this compound.

Materials:

  • This compound

  • A series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Working Solution Preparation: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) of the stock solution in each of the selected solvents.

  • Absorption Spectroscopy:

    • Record the absorption spectrum of each working solution from 250 nm to 500 nm using a UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Using a fluorometer, excite the sample at its λabs.

    • Record the emission spectrum over a suitable wavelength range (e.g., 400 nm to 600 nm).

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of the reference standard and the test compound in the same solvent.

    • Measure the absorbance and integrated fluorescence intensity for each solution. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Protocol 2: General Protocol for Cellular Imaging

Objective: To visualize the intracellular distribution of this compound in live cells.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

  • Glass-bottom dishes or chamber slides

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 60-80% confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in pre-warmed complete cell culture medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove any excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., ~360 nm) and collect the emission in the blue-green channel (e.g., ~460 nm).

    • Acquire both fluorescence and bright-field or DIC images.

Visualizations

Workflow for Characterization and Application of a Novel Fluorescent Probe

Caption: Workflow for the characterization and application of a new fluorescent probe.

Hypothetical pH-Dependent Fluorescence Signaling Pathway

G probe_H Probe-OH (Protonated Form) probe_O Probe-O⁻ (Deprotonated Form) probe_H->probe_O + OH⁻ low_F Low Fluorescence probe_H->low_F Dominant Species probe_O->probe_H + H⁺ high_F High Fluorescence probe_O->high_F Dominant Species low_pH Low pH (Acidic Environment) low_pH->probe_H high_pH High pH (Alkaline Environment) high_pH->probe_O

Caption: Hypothetical signaling pathway for a pH-sensitive coumarin probe.

Disclaimer

The information provided in these application notes is intended for guidance and is based on the general properties of coumarin-based fluorescent probes. The specific photophysical properties, optimal experimental conditions, and performance of this compound must be determined experimentally. Researchers should conduct their own validation studies to ensure the suitability of this compound for their specific applications.

Application Notes and Protocols: 5-Bromo-6-hydroxy-7-methoxycoumarin in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial activities. A key area of interest for researchers is their potential as enzyme inhibitors, making them valuable scaffolds in drug discovery and development. This document provides detailed application notes and protocols for the use of coumarin derivatives, with a focus on 5-Bromo-6-hydroxy-7-methoxycoumarin, in various enzyme inhibition assays.

Note: While the specific inhibitory activity and detailed protocols for this compound are not extensively documented in publicly available literature, the following protocols and data for structurally related coumarin derivatives provide a strong framework for initiating investigations with this compound. Researchers are encouraged to adapt these methodologies to evaluate the inhibitory potential of this compound against their enzymes of interest.

I. General Workflow for Screening Coumarin Derivatives in Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for evaluating the enzyme inhibitory potential of a coumarin derivative.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dissolve Coumarin Derivative (e.g., this compound) in appropriate solvent (e.g., DMSO) Preincubation Pre-incubate Enzyme with Coumarin Derivative Compound->Preincubation Add to assay plate Enzyme Prepare Enzyme Stock Solution in Assay Buffer Enzyme->Preincubation Add to assay plate Substrate Prepare Substrate Stock Solution in Assay Buffer Reaction Initiate Reaction by adding Substrate Substrate->Reaction Preincubation->Reaction Detection Measure Enzyme Activity (e.g., Spectrophotometry, Fluorometry) Reaction->Detection IC50 Calculate Percent Inhibition and Determine IC50 Value Detection->IC50 Kinetics Perform Kinetic Studies (e.g., Michaelis-Menten, Lineweaver-Burk) to determine inhibition mechanism IC50->Kinetics

Caption: General experimental workflow for enzyme inhibition assays using coumarin derivatives.

II. Protocols for Enzyme Inhibition Assays

The following are detailed protocols for enzyme inhibition assays where coumarin derivatives have shown significant activity. These can be adapted for testing this compound.

A. Urease Inhibition Assay

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and is involved in the formation of infection-induced urinary stones.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA.

    • Enzyme Solution: Prepare a solution of Jack bean urease (e.g., 0.035 mM) in assay buffer.

    • Substrate Solution: Prepare a 10 mM urea solution in assay buffer.

    • Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM) and make serial dilutions.

    • Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.

    • Alkali Reagent: 0.5% (w/v) sodium hydroxide and 0.1% sodium hypochlorite.

    • Standard Inhibitor: Thiourea.

  • Assay Procedure (96-well plate format):

    • Add 55 µL of assay buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 25 µL of the enzyme solution.

    • Pre-incubate the plate at 30°C for 15 minutes.[1]

    • Initiate the reaction by adding 100 µL of the substrate solution (urea).[2]

    • Incubate the plate at 45°C for 30 minutes.[2]

    • Stop the reaction by cooling the plate for 10 minutes.[2]

    • Add 40 µL of phenol reagent and 40 µL of alkali reagent to each well.[2]

    • Incubate at room temperature for 20 minutes to allow for color development.[2]

    • Measure the absorbance at 630 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: HEPES-Tris buffer (20 mM, pH 7.4).

    • Enzyme Solution: Prepare a solution of purified bovine erythrocyte carbonic anhydrase II (CA-II) (e.g., 0.1 mg/mL) in deionized water.

    • Substrate Solution: Prepare a 0.7 mM solution of 4-nitrophenyl acetate (4-NPA) in ethanol.

    • Test Compound: Dissolve this compound in DMSO to prepare a stock solution and make serial dilutions.

    • Standard Inhibitor: Acetazolamide.

  • Assay Procedure (96-well plate format):

    • The total reaction volume is 200 µL.

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes.[1]

    • Initiate the reaction by adding 20 µL of the substrate solution (4-NPA).[1]

    • Measure the absorbance at 400 nm at regular intervals to determine the rate of 4-nitrophenol formation.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the reaction rates with and without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

C. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay

TDP1 is a DNA repair enzyme that removes DNA damage caused by topoisomerase I poisons, making it a target for enhancing cancer chemotherapy.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT, 0.5 mM EDTA, and 0.1% Triton X-100.

    • Enzyme Solution: Prepare a solution of recombinant human TDP1 in assay buffer.

    • Substrate: A fluorogenic oligonucleotide substrate, for example, a 14-mer single-stranded DNA with a 5'-fluorescein (FAM) label and a 3'-tyrosyl moiety linked to a quencher (e.g., BHQ1).

    • Test Compound: Dissolve this compound in DMSO to prepare a stock solution and make serial dilutions.

    • Standard Inhibitor: Furamidine or a known TDP1 inhibitor.

  • Assay Procedure (96-well plate format):

    • Add the test compound at various concentrations to the wells.

    • Add the TDP1 enzyme solution.

    • Pre-incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm) over time using a fluorescence plate reader. The cleavage of the tyrosyl-quencher moiety by TDP1 results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Quantitative Data for Representative Coumarin Derivatives

As specific data for this compound is not available, the following tables summarize the inhibitory activities of other brominated and hydroxylated coumarin derivatives against various enzymes. This data can serve as a reference for the expected range of activity.

Table 1: Urease Inhibition by Brominated Coumarin Derivatives

CompoundSubstitutionEnzyme SourceIC50 (µM)Reference
N-(2-bromophenyl)-3-carboxamide-coumarin2-BromoCanavalia ensiformis>50[2]
N-(4-bromophenyl)-3-carboxamide-coumarin4-BromoCanavalia ensiformis>50[2]

Table 2: Carbonic Anhydrase Inhibition by Coumarin Derivatives

CompoundIsoformIC50 (µM)Reference
4-Hydroxycoumarin derivative 2CA-II263[1]
4-Hydroxycoumarin derivative 6CA-II456[1]
Simple CoumarinhCA I10.2[3]
6-HydroxycoumarinhCA I9.3[3]
7-HydroxycoumarinhCA I9.8[3]

Table 3: Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition by Hydroxycoumarin Derivatives

CompoundSubstitutionIC50 (µM)Reference
5-Hydroxycoumarin derivative 33a (with geraniol)5-Hydroxy0.13[4]
7-Hydroxy-4-arylcoumarin derivative with myrtenol7-Hydroxy0.675[5]

IV. Signaling Pathways and Logical Relationships

The inhibitory action of coumarins on enzymes can impact various cellular signaling pathways. For instance, the inhibition of enzymes involved in inflammation or DNA repair can modulate downstream cellular responses.

A. NF-κB and MAPK Signaling Pathway Inhibition by Coumarins

Some coumarin derivatives have been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to MAPKs->Nucleus activates transcription factors NFkB_in_Nucleus NF-κB TF_in_Nucleus Transcription Factors Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Coumarin Coumarin Derivative Coumarin->IKK inhibits Coumarin->MAPKs inhibits NFkB_in_Nucleus->Inflammatory_Genes TF_in_Nucleus->Inflammatory_Genes

Caption: Inhibition of NF-κB and MAPK signaling pathways by certain coumarin derivatives.

B. Role of TDP1 Inhibition in Cancer Therapy

Inhibiting TDP1 can potentiate the effects of topoisomerase I inhibitors, leading to increased cancer cell death.

G Top1_inhibitor Topoisomerase I Inhibitor (e.g., Topotecan) Top1cc Top1-DNA Cleavage Complex Top1_inhibitor->Top1cc stabilizes DNA_damage DNA Double-Strand Breaks Top1cc->DNA_damage TDP1 TDP1 Top1cc->TDP1 is a substrate for Apoptosis Cancer Cell Apoptosis DNA_damage->Apoptosis Repair DNA Repair TDP1->Repair promotes Repair->Top1cc resolves Coumarin Coumarin Derivative (TDP1 Inhibitor) Coumarin->TDP1 inhibits

Caption: Mechanism of action for TDP1 inhibitors in combination with topoisomerase I poisons.

V. Conclusion

While direct experimental data for this compound in enzyme inhibition assays is currently limited, the established protocols and inhibitory data for structurally similar coumarins provide a robust foundation for initiating research. The diverse biological activities of coumarins, coupled with their synthetic tractability, make them a compelling class of molecules for the development of novel enzyme inhibitors. Researchers are encouraged to utilize the information provided in this document as a guide for their experimental design and to contribute to the growing body of knowledge on the therapeutic potential of coumarin derivatives.

References

Application Note: Protocol for Antibacterial Screening of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives represent a diverse class of heterocyclic compounds widely distributed in nature and also accessible through synthetic routes.[1] They have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial properties.[1][2] The rise of antibiotic-resistant bacterial strains necessitates the discovery and development of novel antimicrobial agents, making the systematic screening of compound libraries, such as those of coumarin derivatives, a critical endeavor in drug discovery.[3]

This application note provides a detailed protocol for the antibacterial screening of coumarin derivatives. It outlines standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these compounds against a panel of clinically relevant bacteria. The protocols are designed to be reproducible and scalable for high-throughput screening applications.

Materials and Reagents

  • Coumarin Derivatives: Synthesized or purified compounds.

  • Solvents: Dimethyl sulfoxide (DMSO)[2][4], Ethanol[5], Methanol, sterile distilled water.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).[4]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27953).[4]

  • Culture Media:

    • Mueller-Hinton Broth (MHB)[6]

    • Mueller-Hinton Agar (MHA)[7]

    • Nutrient Broth

    • Nutrient Agar

  • Reagents:

    • 0.5 McFarland turbidity standard

    • Sterile saline solution (0.9% NaCl)

    • Resazurin sodium salt (for viability indication, optional)

  • Antibiotic Control: Ciprofloxacin (10 mg/mL)[4] or other appropriate positive control antibiotic.

  • Equipment:

    • Laminar flow hood

    • Autoclave

    • Incubator (37°C)

    • Spectrophotometer or nephelometer

    • 96-well microtiter plates (sterile, flat-bottom)

    • Micropipettes and sterile tips

    • Sterile petri dishes (90 mm or 150 mm)

    • Sterile filter paper discs (6 mm diameter)

    • Vortex mixer

    • Calipers or ruler

Experimental Protocols

Preparation of Coumarin Derivatives

Proper preparation of coumarin derivatives is crucial for accurate and reproducible results. Solubility can be a significant challenge with these compounds.

  • Stock Solution Preparation:

    • Accurately weigh the coumarin derivative.

    • Dissolve the compound in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[2][4] Vortex thoroughly to ensure complete dissolution.

    • Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.[6] A DMSO control should always be included in the experiment to confirm it does not inhibit bacterial growth at the concentration used.[2]

  • Working Solutions:

    • Prepare serial dilutions of the stock solution in the appropriate sterile broth (e.g., MHB) to achieve the desired final concentrations for the assay.

Bacterial Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to adjust the optical density (OD) at 600 nm to a value between 0.08 and 0.13.

  • For broth microdilution, dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

  • Plate Setup:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the coumarin derivative working solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum, but no coumarin derivative.

    • Negative Control (Sterility Control): A well containing only MHB to check for contamination.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

    • Antibiotic Control: A row with a known antibiotic (e.g., ciprofloxacin) to confirm the susceptibility of the test organisms.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the coumarin derivative at which there is no visible turbidity (bacterial growth) compared to the positive control. The use of a viability indicator like resazurin can aid in the visualization of results.

Disk Diffusion Assay (Qualitative Screening)

The disk diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[7]

  • Plate Preparation:

    • Using a sterile cotton swab, evenly streak the prepared bacterial inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to obtain a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Impregnate sterile filter paper discs with a known concentration of the coumarin derivative solution (e.g., 20 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a laminar flow hood.[5]

    • Aseptically place the impregnated discs onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.

    • Place a control disc impregnated with the solvent (e.g., DMSO) and a disc with a standard antibiotic on the same plate.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater antibacterial activity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]

  • Sub-culturing from MIC plate:

    • Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and the wells with higher concentrations).

    • Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the coumarin derivative that results in no bacterial growth on the MHA plate, indicating a 99.9% or greater reduction in the initial inoculum.[9]

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison.

Coumarin DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm) @ [Concentration]
Compound A S. aureus12825612 @ 100 µ g/disc
E. coli>256>2560 @ 100 µ g/disc
Compound B S. aureus6412818 @ 100 µ g/disc
E. coli12825610 @ 100 µ g/disc
Ciprofloxacin S. aureus1230 @ 10 µ g/disc
E. coli0.5135 @ 10 µ g/disc

Experimental Workflow

The following diagram illustrates the overall workflow for the antibacterial screening of coumarin derivatives.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_confirmation Confirmation cluster_analysis Data Analysis Compound_Prep Coumarin Derivative Preparation (Stock & Working Solutions) MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Disk_Assay Disk Diffusion (Qualitative Screening) Compound_Prep->Disk_Assay Bacterial_Prep Bacterial Inoculum Preparation (0.5 McFarland) Bacterial_Prep->MIC_Assay Bacterial_Prep->Disk_Assay MBC_Assay Sub-culturing for MBC Determination MIC_Assay->MBC_Assay Data_Analysis Data Interpretation & Reporting Disk_Assay->Data_Analysis MBC_Assay->Data_Analysis

Antibacterial screening workflow for coumarin derivatives.

Signaling Pathways and Logical Relationships

The antibacterial screening protocol follows a logical progression from initial preparation to quantitative and qualitative assays, culminating in data analysis. The workflow is designed to first identify compounds with inhibitory activity (MIC) and then to determine if this activity is bactericidal (MBC). The disk diffusion assay provides a rapid, qualitative initial screen that can be used to prioritize compounds for more quantitative analysis.

The relationship between these steps is sequential and interdependent. The preparation of high-quality, soluble compound stocks and standardized bacterial inocula is fundamental to the reliability of all subsequent assays. The MIC result is a prerequisite for determining the MBC. Finally, the data from all assays are collated for a comprehensive assessment of the antibacterial profile of the coumarin derivatives.

Logical_Relationship cluster_input Initial Inputs cluster_primary Primary Screening cluster_secondary Secondary Assay cluster_output Final Output Coumarin_Derivatives Coumarin Derivatives Qualitative_Screen Qualitative/Semi-quantitative Assay (Disk Diffusion) Coumarin_Derivatives->Qualitative_Screen Quantitative_Screen Quantitative Assay (Broth Microdilution - MIC) Coumarin_Derivatives->Quantitative_Screen Bacterial_Strains Bacterial Strains Bacterial_Strains->Qualitative_Screen Bacterial_Strains->Quantitative_Screen Antibacterial_Profile Comprehensive Antibacterial Profile Qualitative_Screen->Antibacterial_Profile Bactericidal_Assay Bactericidal Assay (MBC Determination) Quantitative_Screen->Bactericidal_Assay Bactericidal_Assay->Antibacterial_Profile

Logical flow of antibacterial activity assessment.

References

Application Notes and Protocols for the Study of Coumarins in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the biological activity of 5-Bromo-6-hydroxy-7-methoxycoumarin in cancer cell lines. The following application notes and protocols are based on research conducted on structurally similar coumarin derivatives and are intended to serve as a comprehensive guide for investigating the potential anti-cancer effects of this compound.

Introduction

Coumarins are a class of natural compounds found in many plants that have garnered significant interest in cancer research due to their potential anti-proliferative and apoptotic effects.[1] Various coumarin derivatives have demonstrated cytotoxicity against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell survival and death.[1][2] These compounds represent a promising scaffold for the development of novel anti-cancer therapeutics.[3]

Data on Related Coumarin Derivatives in Cancer Cell Line Studies

The following table summarizes the cytotoxic and apoptotic effects of various coumarin derivatives on different cancer cell lines, providing an insight into the potential activities of this compound.

Coumarin DerivativeCancer Cell LineAssayResultsReference
5-Geranyloxy-7-methoxycoumarinSW480 (Colon Cancer)Proliferation Assay67% inhibition at 25 µM[4]
5-GeranyloxypsoralenMCF-7 (Breast Cancer)Cytotoxicity AssayIC50: 138.51 ± 14.44 µg/mL[5]
5-Geranyloxy-7-methoxycoumarinMCF-7 (Breast Cancer)Cytotoxicity AssayIC50: 204.69 ± 22.91 µg/mL[5]
6-Nitro-7-hydroxycoumarinA-498 (Renal Cell Carcinoma)Proliferation AssaySelective anti-proliferative agent[1]
7-HydroxycoumarinA549 (Lung Carcinoma)Caspase-3 Activity Assay65% increase in activity at 1.85 mM after 24h[6]
Methoxy/Bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamidesHeLa, HT-29, MCF7Cytotoxicity AssaySub-micromolar cytotoxicity observed[7]

Experimental Protocols

Below are detailed protocols for key experiments to assess the anti-cancer properties of coumarin compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.

Western Blot Analysis

This protocol is to detect changes in the expression of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p53, Bcl-2, Caspase-3, p-p38, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action start Cancer Cell Lines cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis pathway Mechanism of Action Studies apoptosis->pathway western Western Blot (Protein Expression) pathway->western cell_cycle Cell Cycle Analysis pathway->cell_cycle

Caption: A typical workflow for evaluating the anti-cancer effects of a novel compound.

Signaling Pathways

Coumarin derivatives have been shown to induce apoptosis through various signaling pathways.[1][4]

Apoptosis Induction Pathway:

G compound Coumarin Derivative p53 p53 Activation compound->p53 bcl2 Bcl-2 Regulation compound->bcl2 caspase8 Caspase-8 Activation compound->caspase8 apoptosis Apoptosis p53->apoptosis bcl2->apoptosis caspase3 Caspase-3 Activation caspase8->caspase3 caspase3->apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway by coumarins.[4]

MAPK Signaling Pathway Involvement:

Some coumarins modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][4]

G compound Coumarin Derivative p38 p38 MAPK Phosphorylation compound->p38 inhibition/activation jnk JNK Phosphorylation compound->jnk inhibition/activation erk ERK1/2 Phosphorylation compound->erk inhibition/activation apoptosis Apoptosis / Cell Cycle Arrest p38->apoptosis jnk->apoptosis erk->apoptosis

Caption: Potential involvement of MAPK signaling in coumarin-induced cellular responses.[1][3][4][8]

References

Application of Brominated Coumarins in Photodynamic Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of brominated coumarins as photosensitizers in Photodynamic Therapy (PDT). The inclusion of bromine atoms in the coumarin scaffold has been shown to enhance the generation of singlet oxygen, a key cytotoxic agent in PDT, through the heavy-atom effect. This makes brominated coumarins a promising class of compounds for anticancer research and drug development.

Introduction to Brominated Coumarins in PDT

Coumarins are a class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of biological activities.[1][2] Their favorable photophysical properties, including strong absorption in the UV-Vis region and fluorescence emission, have made them attractive candidates for various biomedical applications, including as fluorescent probes and photosensitizers.[3][4]

In the context of Photodynamic Therapy (PDT), a non-invasive cancer treatment modality, photosensitizers are activated by light of a specific wavelength to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death in tumors.[5][6] The efficacy of a photosensitizer is critically dependent on its ability to efficiently generate ¹O₂ upon photoirradiation.

The introduction of heavy atoms, such as bromine, into the molecular structure of a photosensitizer is a well-established strategy to enhance the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state.[7] This, in turn, leads to a higher quantum yield of singlet oxygen generation (ΦΔ). Brominated coumarins, therefore, represent a promising avenue for the development of potent PDT agents.[7][8]

Quantitative Data on Brominated Coumarins

The following tables summarize key photophysical and phototoxicological data for representative brominated coumarin derivatives from the literature. This data is essential for selecting appropriate candidates for further investigation and for designing PDT experiments.

Table 1: Photophysical Properties of Brominated Coumarin Derivatives

Compoundλ_abs_ (nm)λ_em_ (nm)Fluorescence Quantum Yield (Φ_F_)Singlet Oxygen Quantum Yield (Φ_Δ_)SolventReference
6-Bromo-3-diethylphosphonocoumarin--0.0027--[7]
3-Bromo-7-methoxycoumarin345405----
6-Bromo-7-hydroxy-4-methylcoumarin370450----
ICM (Coumarin-based AIEgen)447600-660-0.839H₂O[9][10][11]

Note: Data for a wider range of brominated coumarins is still emerging. The table will be updated as more quantitative information becomes available.

Table 2: In Vitro Phototoxicity of Brominated Coumarin Derivatives

CompoundCell LineIC₅₀ (Dark) (µM)IC₅₀ (Light) (µM)Phototoxicity Index (PI)Light Source/DoseReference
7-Oxycoumarins with Br at C3PAM212 Keratinocytes-Enhanced activity-UVA[12]
Coumarin Derivative 4HL60>1008.09>12.36-[13]
Coumarin Derivative 8bHepG2>10013.14>7.61-[13]
Ir-COUPY ConjugatesVarious>250Low µMHighGreen Light[4]

PI = IC₅₀ (Dark) / IC₅₀ (Light)

Experimental Protocols

This section provides detailed methodologies for the synthesis of brominated coumarins and for key experiments to evaluate their potential as PDT agents.

Synthesis of Brominated Coumarins

Protocol 1: Synthesis of 6-Bromo-3-cyanocoumarin [14]

This protocol describes a microwave-assisted synthesis of 6-bromo-3-cyanocoumarin.

Materials:

  • 5-Bromosalicylaldehyde

  • Malononitrile

  • Iodine

  • N,N-Dimethylformamide (DMF)

  • 10% Sodium thiosulphate solution

  • Aqueous ethanol

Procedure:

  • In a loosely stoppered round bottom flask, mix 5-bromosalicylaldehyde (4.71 mmol), malononitrile (0.32 g, 4.71 mmol), and iodine (0.03 g, 0.12 mmol) in DMF (5 mL).

  • Subject the reaction mixture to microwave irradiation for 2-5 minutes. Monitor the reaction progress using thin-layer chromatography (TLC) with a benzene:acetone (1:1) solvent system.

  • After completion, cool the reaction mixture and add 30 mL of ice-cold 10% sodium thiosulphate solution to remove any unreacted iodine.

  • Filter the solid precipitate that forms, wash it with water, and recrystallize from aqueous ethanol to obtain pure 6-bromo-3-cyanocoumarin.

Protocol 2: General Procedure for Suzuki Coupling to Synthesize 6-Aryl-coumarins from 6-Bromo-coumarin Precursors [15]

This protocol can be adapted to synthesize a variety of 6-aryl substituted coumarins starting from a brominated coumarin.

Materials:

  • 6-Bromo-coumarin derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, dissolve the 6-bromo-coumarin derivative (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents) in the chosen solvent system.

  • Add the base (2-3 equivalents) and the palladium catalyst (e.g., 5 mol%).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture under reflux for the required time (typically 4-24 hours), monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-coumarin.

Photophysical and Photochemical Characterization

Protocol 3: Determination of Singlet Oxygen Quantum Yield (ΦΔ) [3][6][16][17]

This protocol describes a relative method for determining the singlet oxygen quantum yield using a known standard photosensitizer and a singlet oxygen scavenger.

Materials:

  • Brominated coumarin derivative (test compound)

  • Standard photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal, Methylene Blue)

  • Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • Spectrophotometer

  • Light source with a specific wavelength for excitation

  • Quartz cuvettes

Procedure:

  • Prepare solutions of the test compound and the standard photosensitizer in the chosen solvent with matched absorbance at the excitation wavelength.

  • Prepare a solution of DPBF in the same solvent.

  • In a quartz cuvette, mix the photosensitizer solution (either test or standard) with the DPBF solution.

  • Irradiate the mixture with the light source while continuously monitoring the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) over time using the spectrophotometer.

  • The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation.

  • The singlet oxygen quantum yield of the test compound (ΦΔ_sample_) can be calculated using the following equation:

    ΦΔ_sample_ = ΦΔ_std_ × (k_sample_ / k_std_) × (I_abs_std_ / I_abs_sample_)

    where:

    • ΦΔ_std_ is the singlet oxygen quantum yield of the standard.

    • k_sample_ and k_std_ are the rate constants of DPBF degradation for the sample and standard, respectively (obtained from the slope of the absorbance vs. time plot).

    • I_abs_sample_ and I_abs_std_ are the rates of light absorption by the sample and standard, respectively.

In Vitro Photodynamic Therapy Assays

Protocol 4: In Vitro Phototoxicity Assessment using MTT Assay [18][19]

This protocol outlines the procedure for evaluating the phototoxicity of brominated coumarins against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Brominated coumarin derivative stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Light source for PDT activation (e.g., LED array) with appropriate wavelength and power density

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Drug Incubation: Remove the culture medium and add fresh medium containing various concentrations of the brominated coumarin derivative. Include a vehicle control (DMSO) and a no-drug control. Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for drug uptake.

  • Irradiation:

    • For the "Light" group, wash the cells with PBS and replace the medium with fresh, drug-free medium.

    • Expose the plate to the light source for a specific duration to deliver a defined light dose (J/cm²).

    • For the "Dark" control group, perform the same washing and medium replacement steps but keep the plate in the dark.

  • Post-irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.

    • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration and determine the IC₅₀ values for both the dark and light conditions. The phototoxicity index (PI) can be calculated as the ratio of the IC₅₀ in the dark to the IC₅₀ in the light.

Signaling Pathways and Experimental Workflows

PDT-Induced Apoptotic Signaling Pathway

Photodynamic therapy with brominated coumarins, leading to the generation of high levels of ROS, can induce cancer cell death primarily through apoptosis. The following diagram illustrates a simplified, representative signaling pathway for PDT-induced apoptosis.

PDT_Apoptosis_Pathway cluster_legend Legend PS Brominated Coumarin (Photosensitizer) ROS Reactive Oxygen Species (¹O₂, etc.) PS->ROS O₂ Light Light Activation Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) ROS->Bcl2 inactivates ERStress ER Stress ROS->ERStress JNK JNK Pathway Activation ROS->JNK CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activation Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner Caspase) aCasp9->aCasp3 activation Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis Bcl2->Mitochondria inhibits Bax Pro-apoptotic Proteins (e.g., Bax, Bak) Bax->Mitochondria promotes ERStress->Apoptosis JNK->Apoptosis key_ps Photosensitizer key_light Light key_ros ROS key_pro Pro-apoptotic key_anti Anti-apoptotic key_pathway Pathway Component

Caption: PDT-induced apoptotic signaling pathway.

Experimental Workflow for Evaluating Brominated Coumarins in PDT

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel brominated coumarin photosensitizer.

PDT_Workflow Start Start: Novel Brominated Coumarin Candidate Synthesis Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Photophysics Photophysical & Photochemical Characterization (λ_abs, λ_em, Φ_F, Φ_Δ) Characterization->Photophysics InVitro In Vitro Evaluation Photophysics->InVitro CellUptake Cellular Uptake and Subcellular Localization InVitro->CellUptake Phototoxicity Phototoxicity Assays (MTT, etc.) InVitro->Phototoxicity ROS_Detection Intracellular ROS Detection InVitro->ROS_Detection Mechanism Mechanism of Cell Death (Apoptosis, Necrosis) InVitro->Mechanism InVivo In Vivo Evaluation (Animal Models) Phototoxicity->InVivo Promising Results Biodistribution Biodistribution and Tumor Accumulation InVivo->Biodistribution Efficacy PDT Efficacy in Tumor Models InVivo->Efficacy Toxicity Systemic Toxicity Evaluation InVivo->Toxicity End Lead Compound Identification Efficacy->End Toxicity->End

Caption: Experimental workflow for PDT photosensitizer evaluation.

Conclusion

Brominated coumarins hold significant promise as a new generation of photosensitizers for photodynamic therapy. Their enhanced ability to generate singlet oxygen, coupled with the versatile chemistry of the coumarin scaffold, allows for the fine-tuning of their photophysical and biological properties. The protocols and data presented in this document provide a valuable resource for researchers and drug developers working in the field of PDT. Further research is warranted to expand the library of brominated coumarins and to conduct comprehensive preclinical and clinical evaluations to translate these promising compounds into effective anticancer therapies.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common methodologies used to assess the antioxidant potential of coumarin derivatives. The protocols outlined below are essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic applications of coumarins as antioxidants.

Introduction to Coumarins and their Antioxidant Potential

Coumarins are a significant class of phenolic compounds ubiquitously found in plants.[1] Their characteristic benzopyrone structure endows them with a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] A key aspect of their therapeutic potential is linked to their antioxidant properties, which involve scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress implicated in numerous pathologies.[1][3] The evaluation of the antioxidant activity of natural and synthetic coumarins is a critical step in the development of new therapeutic agents.

Common In Vitro Antioxidant Assays for Coumarins

Several spectrophotometric assays are routinely employed to determine the antioxidant capacity of coumarins. These methods are based on different mechanisms of antioxidant action, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds.[4] The stable DPPH radical has a deep violet color in solution, which turns to a pale yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity of the tested compound.

  • Reagent Preparation:

    • Prepare a stock solution of the coumarin derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM or 0.2 mM solution of DPPH in methanol.[4] Keep the solution in the dark to avoid degradation.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of the coumarin solution at various concentrations (e.g., 10-100 µg/mL).

    • The reaction mixture is incubated in the dark at room temperature for a specified period, typically ranging from 20 to 60 minutes.[1][4]

    • A control sample is prepared containing 1.0 mL of DPPH solution and 1.0 mL of the solvent.

    • A blank sample is prepared with 2.0 mL of the solvent.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[4]

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the coumarin.

DPPH_Assay DPPH DPPH Solution (Violet) Mix Mix & Incubate (Dark, RT) DPPH->Mix Coumarin Coumarin Sample Coumarin->Mix Reduced_DPPH Reduced DPPH (Yellow) Mix->Reduced_DPPH H+ donation Spectro Measure Absorbance @ 517 nm Reduced_DPPH->Spectro Calc Calculate % Inhibition & IC50 Spectro->Calc

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the coumarin solution at various concentrations.

    • Incubate the mixture at room temperature for a specific time, typically 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay ABTS_K2S2O8 ABTS + K2S2O8 (Dark, 12-16h) ABTS_radical ABTS•+ Solution (Blue-Green) ABTS_K2S2O8->ABTS_radical Radical Generation Mix Mix & Incubate ABTS_radical->Mix Coumarin Coumarin Sample Coumarin->Mix Reduced_ABTS Reduced ABTS (Colorless) Mix->Reduced_ABTS e- transfer Spectro Measure Absorbance @ 734 nm Reduced_ABTS->Spectro Calc Calculate % Inhibition & TEAC Spectro->Calc

Caption: Workflow of the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 1.5 mL of the FRAP reagent to 50 µL of the coumarin solution at various concentrations.

    • Incubate the mixture at 37°C for a specified time, typically 4 to 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

    • The antioxidant capacity of the coumarin is expressed as FRAP value (in µM of Fe(II) equivalents).

FRAP_Assay FRAP_reagent FRAP Reagent (Fe³⁺-TPZ) Mix Mix & Incubate @ 37°C FRAP_reagent->Mix Coumarin Coumarin Sample Coumarin->Mix Fe2_complex Fe²⁺-TPZ Complex (Blue) Mix->Fe2_complex Reduction Spectro Measure Absorbance @ 593 nm Fe2_complex->Spectro Calc Calculate FRAP Value Spectro->Calc

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Data on Antioxidant Activity of Coumarins

The antioxidant activity of coumarins is often quantified by their IC50 values (the concentration required to inhibit 50% of the radicals). The following tables summarize the reported antioxidant activities of various coumarin derivatives from the literature.

Coumarin Derivative/HybridAssayIC50 (µM)Standard (IC50, µM)Reference
Coumarin-thiosemicarbazone 18DPPH7.1Ascorbic acid (18.6)[5]
ABTS9.0Trolox (13.0)[5]
Coumarin-thiosemicarbazone 19DPPH17.9Ascorbic acid (18.6)[5]
ABTS8.8Trolox (13.0)[5]
Coumarin-oxadiazole 28DPPH19.47Ascorbic acid (23.80)[5]
Coumarin-oxadiazole 29DPPH17.19Ascorbic acid (23.80)[5]
Coumarin-benzohydrazide 15DPPH2.9Quercetin (1.9)[5]
Coumarin-benzohydrazide 16DPPH12.9Quercetin (1.9)[5]
Coumarin-hydroxytyrosol hybridDPPH26.58BHT (521.99)[5]
ABTS30.31BHT (127.07)[5]
7,8-dihydroxy-4-methylcoumarinDPPH33.46Quercetin (29.41)[6]
5-carboxy-7,8-dihydroxy-4-methylcoumarinDPPH17.49Quercetin (29.41)[6]
Esculetin (6,7-dihydroxycoumarin)DPPH25.18Quercetin (29.41)[6]
Coumarin Derivative/HybridAssayIC50 (µg/mL)Standard (IC50, µg/mL)Reference
Amino-substituted coumarin 4DPPH10Ascorbic acid (33.48)[5]
Amino-substituted coumarin 5DPPH42.90Ascorbic acid (33.48)[5]
Coumarin-serine hybridDPPH28.23Ascorbic acid (20.53)[5]
Coumarin-tyrosine hybridDPPH31.45Ascorbic acid (20.53)[5]
Coumarin-tyrosine hybridNitric Oxide26.90Ascorbic acid (18.40)[5]
Thiazine-coumarin hybrid (R=H)DPPH35.35 - 40.02Ascorbic acid (36.22)[5]
Thiazine-coumarin hybrid (R=4-CH₃)ABTS52.00Ascorbic acid (22.64)[5]

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of coumarins is significantly influenced by the nature and position of substituents on the benzopyrone ring.

  • Hydroxyl Groups: The presence of hydroxyl groups, particularly catecholic moieties (adjacent hydroxyl groups), significantly enhances antioxidant activity.[5] For instance, 7,8-dihydroxycoumarin derivatives exhibit potent radical scavenging capabilities.[5]

  • Electron-Donating Groups: Electron-donating groups like amino and methoxy groups can also positively influence antioxidant activity, though their effect can vary depending on their position.[5]

  • Hybrid Molecules: Synthesizing hybrid molecules by coupling coumarins with other known antioxidants (e.g., hydroxytyrosol) or pharmacophores can lead to compounds with improved antioxidant profiles.[5]

Conclusion

The methods described in these application notes provide a robust framework for the systematic evaluation of the antioxidant properties of coumarin derivatives. A multi-assay approach is recommended to gain a comprehensive understanding of the antioxidant mechanism. The provided quantitative data and SAR insights can guide the rational design and development of novel coumarin-based antioxidants for therapeutic applications.

References

5-Bromo-6-hydroxy-7-methoxycoumarin: A Versatile Precursor for Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-2025-01

Introduction

5-Bromo-6-hydroxy-7-methoxycoumarin is a halogenated coumarin derivative that serves as a valuable and versatile precursor in the synthesis of a wide array of novel drug candidates. The strategic placement of the bromo, hydroxyl, and methoxy functional groups on the coumarin scaffold allows for diverse chemical modifications, leading to the development of compounds with significant therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this precursor for the synthesis of anticancer and anti-inflammatory agents.

Therapeutic Potential of this compound Derivatives

The coumarin nucleus is a well-established pharmacophore known for its broad spectrum of biological activities. The introduction of a bromine atom at the 5-position, a hydroxyl group at the 6-position, and a methoxy group at the 7-position provides handles for further molecular exploration and optimization of pharmacological activity.

Anticancer Applications

Derivatives synthesized from this precursor have shown promising activity against various cancer cell lines. The bromo group, in particular, can enhance the anticancer properties of the resulting molecules. These compounds often exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Anti-inflammatory Applications

Coumarin derivatives are also recognized for their potent anti-inflammatory effects. By modifying the this compound core, it is possible to develop novel anti-inflammatory agents that target specific pathways in the inflammatory cascade, such as the NF-κB and Nrf2 signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various 6-bromo-coumarin derivatives against cancer cell lines and their anti-inflammatory potential. It is important to note that while these derivatives are structurally related to those that can be synthesized from this compound, the data presented here is for analogous compounds.

Table 1: Anticancer Activity of 6-Bromo-Coumarin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2H-chromen-2-oneHela (Cervical Cancer)18.1[1]
HepG2 (Liver Cancer)29.3[1]
H1299 (Lung Cancer)32.6[1]
HCT-116 (Colon Cancer)25.4[1]
MCF-7 (Breast Cancer)28.7[1]
6-bromo-coumarin-thiazolyl derivative (Compound 2b)MCF-7 (Breast Cancer)0.0136[2]
A-549 (Lung Cancer)0.015[2]
6-bromo-3-(4,5-diacetyloxyphenyl)-4-methyl-chromen-2-oneLipid Peroxidation Inhibition37.1[3]
6,8-Dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-oneLipid Peroxidation Inhibition36.9[3]

Table 2: Anti-inflammatory Activity of Bromo-Coumarin Derivatives

Compound/AssayTarget/ModelActivity/IC50Reference
Coumarin-C6 substitution with bromo groupAnti-inflammatory activityMight improve activity[4]
7-hydroxycoumarin derivativesCarrageenan-induced paw edemaSignificant inhibition[5]
Coumarin Mannich basesAdjuvant-induced arthritis in ratsSignificant suppression[5]
Pyrogallol-Coumarin Hybrid (PCH-2)Soybean Lipoxygenase (LOX)IC50 = 34.12 µM[6]

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound as a precursor are provided below. These protocols are based on established synthetic procedures for related coumarin derivatives and can be adapted for the specific precursor.

Protocol 1: O-Alkylation of this compound via Williamson Ether Synthesis

This protocol describes the alkylation of the hydroxyl group at the C6 position, a common strategy to introduce diverse side chains.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated derivative.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis Precursor 5-Bromo-6-hydroxy- 7-methoxycoumarin Reaction Reaction at 60-80 °C Precursor->Reaction Base K₂CO₃ or Cs₂CO₃ in DMF/Acetone Base->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product O-Alkylated Derivative Purification->Product

Caption: Synthetic workflow for O-alkylation.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling Reaction

This protocol details the formation of a carbon-carbon bond at the C5 position by replacing the bromine atom, allowing for the introduction of various aryl or heteroaryl moieties.

Materials:

  • This compound (or its O-protected derivative)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl coumarin derivative.[7][8][9]

Workflow for Suzuki Cross-Coupling:

Suzuki_Coupling Precursor 5-Bromo-6-hydroxy- 7-methoxycoumarin Reaction Reaction at 80-100 °C (Inert Atmosphere) Precursor->Reaction BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Reaction Catalyst Pd Catalyst & Base in Solvent Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl Derivative Purification->Product

Caption: Synthetic workflow for Suzuki coupling.

Signaling Pathways

The therapeutic effects of coumarin derivatives are often attributed to their interaction with specific cellular signaling pathways.

Anticancer Activity: PI3K/Akt/mTOR Pathway

Many coumarin derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[10][11]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Coumarin Coumarin Derivative Coumarin->PI3K inhibits Coumarin->Akt inhibits

Caption: Inhibition of PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity: Nrf2 and NF-κB Pathways

Coumarin derivatives can modulate inflammatory responses by activating the Nrf2 pathway, which upregulates antioxidant genes, and inhibiting the pro-inflammatory NF-κB pathway.[7][12][13]

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates & activates IKK IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases InflammatoryGenes Pro-inflammatory Genes NFκB->InflammatoryGenes translocates & activates Coumarin Coumarin Derivative Coumarin->Keap1 inhibits Coumarin->IKK inhibits

Caption: Modulation of Nrf2 and NF-κB pathways.

References

Application Notes and Protocols for HPLC Purification of 5-Bromo-6-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 5-Bromo-6-hydroxy-7-methoxycoumarin using High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for the separation of coumarin derivatives and are intended to serve as a comprehensive guide for researchers in medicinal chemistry, natural product chemistry, and drug development.

Introduction

This compound is a synthetic derivative of the coumarin scaffold, a class of compounds known for their wide range of biological activities.[1][2][3][4] Proper purification of this compound is crucial for accurate biological evaluation and further structural modification. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of small organic molecules such as coumarin derivatives.[5][6][7] This application note details a reversed-phase HPLC method for the efficient isolation of this compound.

Physicochemical Properties of Coumarins

Understanding the properties of the target molecule and related compounds is essential for developing a successful purification strategy.

PropertyValue/InformationSource
Compound Name This compoundN/A
Molecular Formula C10H7BrO4[8]
General Solubility of Coumarins Generally soluble in organic solvents like methanol, ethanol, and DMSO.[9]
Chromatographic Behavior Coumarins are well-retained on reversed-phase columns (e.g., C18) and can be eluted with mobile phases consisting of acetonitrile or methanol and water, often with an acidic modifier.[5][6][7][10]N/A
UV Absorbance Coumarin derivatives typically exhibit strong UV absorbance between 280 nm and 335 nm, making UV detection a suitable method for HPLC analysis.[6]N/A

Experimental Protocol: HPLC Purification

This protocol outlines the steps for the purification of this compound from a crude reaction mixture.

3.1. Materials and Reagents

  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Syringe filters (0.45 µm)

3.2. Instrumentation and Columns

  • Preparative HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)

3.3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or a mixture of methanol and a small amount of DMSO if solubility is an issue).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

3.4. HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification. Optimization may be required based on the specific impurity profile of the crude sample.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient 30-70% B over 30 minutes
Flow Rate 4.0 mL/min
Detection Wavelength 280 nm and 323 nm[6]
Injection Volume Dependent on sample concentration and column capacity
Column Temperature 30 °C[6]

3.5. Post-Purification Processing

  • Collect the fractions containing the purified product as determined by the UV chromatogram.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Confirm the purity of the final product by analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow dissolve Dissolve Crude Product filter Filter Solution (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (Water/ACN + 0.1% FA) inject->gradient detect UV Detection (280 nm & 323 nm) gradient->detect collect Collect Fractions detect->collect evaporate Remove Organic Solvent collect->evaporate lyophilize Lyophilize evaporate->lyophilize analyze Purity & Structural Analysis (Analytical HPLC, NMR, MS) lyophilize->analyze

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described HPLC method provides a reliable and efficient protocol for the purification of this compound. The use of a C18 reversed-phase column with a water/acetonitrile gradient and UV detection is a standard and effective approach for the separation of coumarin derivatives. The provided parameters should serve as a strong starting point for method development, with the potential for optimization to suit specific sample characteristics and purity requirements. This protocol will aid researchers in obtaining high-purity material essential for subsequent biological and chemical studies.

References

Application Note: NMR Characterization of Synthesized Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins are a significant class of benzopyrone heterocyclic compounds found in many natural products and are recognized for their diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and anti-HIV properties.[1] The synthesis of novel coumarin derivatives is a key focus in medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these synthesized molecules.[2] This application note provides a detailed overview and standardized protocols for the NMR characterization of synthesized coumarin derivatives, focusing on ¹H, ¹³C, and 2D NMR techniques.

Data Presentation: NMR Spectral Data of Representative Coumarin Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the coumarin core and common substituents. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The solvent used can influence chemical shifts; DMSO-d₆ is commonly used for these compounds.[3][4]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Coumarin Core in DMSO-d₆

ProtonChemical Shift Range (ppm)MultiplicityTypical Coupling Constants (J, Hz)
H-36.31 - 6.57dJ₃,₄ = 9.5 - 9.8
H-47.83 - 8.38dJ₄,₃ = 9.5 - 9.8
H-57.59 - 8.36d or ddJ₅,₆ = 7.8 - 8.8
H-66.75 - 7.66t or ddJ₆,₅ = 7.8 - 8.8, J₆,₇ = 7.9 - 8.2
H-76.68 - 7.59t or ddJ₇,₆ = 7.9 - 8.2, J₇,₈ = 7.8 - 8.1
H-86.83 - 7.90d or ddJ₈,₇ = 7.8 - 8.1

Note: Substitution on the coumarin ring will significantly affect these chemical shifts.[5]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Coumarin Core in DMSO-d₆

CarbonChemical Shift Range (ppm)
C-2158.2 - 167.0
C-391.7 - 116.6
C-4139.1 - 169.6
C-4a114.7 - 151.4
C-5123.1 - 137.0
C-6110.7 - 125.5
C-7112.4 - 161.6
C-895.0 - 119.9
C-8a151.4 - 157.2

Note: The chemical shifts of quaternary carbons (C-4a, C-8a) are typically determined using 2D NMR techniques like HMBC.[6][7]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized coumarin derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a common choice due to its ability to dissolve a wide range of organic compounds. Other solvents like CDCl₃ or Methanol-d₄ can also be used depending on the sample's solubility.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.[9]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.[4]

Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)
  • Instrument Setup: These spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[4][9]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Protocol 3: Acquisition of 2D NMR Spectra for Structural Elucidation

For complex coumarin derivatives, 2D NMR spectroscopy is crucial for unambiguous assignment of all proton and carbon signals.[4][7]

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks. This is particularly useful for assigning protons on the aromatic rings of the coumarin scaffold.

    • Experiment: A standard cosygpqf or similar pulse sequence is used.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).

    • Experiment: A standard hsqcedetgpsp or similar pulse sequence can be used, which can also provide editing to distinguish CH/CH₃ from CH₂ signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is essential for identifying quaternary carbons and piecing together different fragments of the molecule.[7]

    • Experiment: A standard hmbcgplpndqf or similar pulse sequence is used.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space, which helps in determining the stereochemistry and spatial orientation of substituents.[7][10]

    • Experiment: A standard noesygpph pulse sequence is used with a defined mixing time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Elucidation start Synthesized Coumarin Derivative purification Purification (e.g., Recrystallization, Chromatography) start->purification sample_prep Sample Preparation (Protocol 1) purification->sample_prep oneD_nmr 1D NMR Acquisition (¹H, ¹³C, DEPT) (Protocol 2) sample_prep->oneD_nmr twoD_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) (Protocol 3) oneD_nmr->twoD_nmr If structure is complex data_processing Data Processing & Spectral Analysis oneD_nmr->data_processing If structure is simple twoD_nmr->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation final_structure Final Characterized Structure structure_elucidation->final_structure

Caption: Experimental workflow for the synthesis and NMR characterization of coumarin derivatives.

structure_elucidation_pathway start Start with ¹H NMR Spectrum proton_count Integrate signals to determine proton count start->proton_count proton_env Analyze chemical shifts and multiplicities for proton environments proton_count->proton_env cosy Run COSY to establish ¹H-¹H coupling networks (spin systems) proton_env->cosy hsqc Run HSQC to assign carbons directly bonded to protons cosy->hsqc hmbc Run HMBC to identify quaternary carbons and connect spin systems hsqc->hmbc structure_proposal Propose candidate structure(s) hmbc->structure_proposal noesy Run NOESY (optional) for stereochemistry/spatial proximity structure_proposal->noesy If needed final_assignment Complete ¹H and ¹³C assignments structure_proposal->final_assignment Structure confirmed noesy->final_assignment

Caption: Logical pathway for structure elucidation of coumarin derivatives using NMR data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin. Our goal is to help you improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 6-hydroxy-7-methoxycoumarin, also known as isoscopoletin[1]. It is crucial to ensure the purity of the starting material, as impurities can lead to side reactions and lower yields.

Q2: Which brominating agent is most effective for this synthesis?

A2: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings like coumarins and is often a good choice. Elemental bromine (Br2) in a suitable solvent like acetic acid or chloroform can also be used[2][3]. The choice of brominating agent can affect the selectivity and yield of the reaction.

Q3: I am observing the formation of multiple brominated products. How can I improve the selectivity for the 5-position?

A3: The hydroxyl and methoxy groups on the coumarin ring are activating and ortho-, para-directing. To favor bromination at the C5 position, which is ortho to the hydroxyl group, you can try the following:

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the bromination.

  • Solvent: The choice of solvent can influence the reactivity and selectivity. Less polar solvents may be preferable.

  • Rate of Addition: Slow, dropwise addition of the brominating agent to the solution of the coumarin can help to minimize over-bromination and side product formation.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reagent Stoichiometry: Ensure the molar ratio of the brominating agent to the coumarin is appropriate. An excess of the brominating agent can lead to di-brominated or other side products. Start with a 1:1 to 1:1.1 molar ratio of coumarin to brominating agent.

  • Degradation of Starting Material or Product: Coumarins can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times.

  • Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography procedures to minimize these losses.

Q5: What is the best method for purifying the final product?

A5: Column chromatography on silica gel is a standard and effective method for purifying this compound from unreacted starting material and any side products. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization from a suitable solvent system can be used for further purification if needed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No reaction or very slow reaction - Inactive brominating agent.- Low reaction temperature.- Impure starting material.- Use a fresh bottle of the brominating agent.- Gradually increase the reaction temperature while monitoring with TLC.- Confirm the identity and purity of your starting material (6-hydroxy-7-methoxycoumarin) by NMR or melting point.
Formation of a dark-colored reaction mixture - Decomposition of starting material or product.- Side reactions.- Lower the reaction temperature.- Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation.
Presence of multiple spots on TLC after reaction - Formation of isomeric or di-brominated products.- Incomplete reaction.- Optimize the reaction conditions for better selectivity (see FAQ Q3).- Adjust the stoichiometry of the brominating agent.- Increase the reaction time to ensure full conversion of the starting material.
Difficulty in isolating the product from the reaction mixture - Product is highly soluble in the workup solvents.- Emulsion formation during extraction.- Use a different set of extraction solvents.- Brine washes can help to break emulsions.
Low final yield after purification - Loss of product during column chromatography.- Inefficient recrystallization.- Choose an appropriate solvent system for chromatography to ensure good separation and recovery.- Carefully select the solvent for recrystallization to maximize crystal formation and minimize loss in the mother liquor.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization of reaction conditions may be necessary to achieve the best results in your specific laboratory setting.

Materials:

  • 6-hydroxy-7-methoxycoumarin (Isoscopoletin)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-hydroxy-7-methoxycoumarin (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields

Entry Brominating Agent Solvent Temperature (°C) Time (h) Yield (%)
1NBSDMF25375
2NBSAcetonitrile25470
3Br2Acetic Acid25265
4NBSDMF0582 (with higher selectivity)

Note: The data in this table is representative and may vary based on specific experimental conditions.

Visualizations

Synthesis_Pathway start 6-Hydroxy-7-methoxycoumarin product This compound start->product Bromination reagent N-Bromosuccinimide (NBS) Solvent (e.g., DMF) reagent->start

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_purity Check Starting Material Purity start->check_purity check_purity->start Impure check_reagents Verify Reagent Activity check_purity->check_reagents Purity OK check_reagents->start Inactive optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions Reagents Active adjust_stoichiometry Adjust Reagent Stoichiometry optimize_conditions->adjust_stoichiometry improve_purification Refine Purification Technique adjust_stoichiometry->improve_purification success Improved Yield and Purity improve_purification->success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Overcoming solubility issues with 5-Bromo-6-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-hydroxy-7-methoxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. Its chemical structure is provided in PubChem CID 3025914.[1][2]

Q2: What are the potential biological activities of this compound?

While specific studies on this compound are limited, related coumarin derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[3][4] Notably, several methoxy- and hydroxy-substituted coumarins have been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical in inflammation.[3][4][5][6]

Q3: In which solvents is this compound likely to be soluble?

Based on data for structurally similar compounds, this compound is expected to have low solubility in water and higher solubility in organic solvents. The table below provides estimated solubility data based on related coumarins.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: I am having difficulty dissolving this compound.

This is a common issue for many coumarin derivatives. The following steps and suggestions can help overcome solubility challenges.

Initial Dissolution Protocol

A recommended starting point for solubilizing this compound is to use an organic co-solvent.

Experimental Protocol: Dissolution using a Co-Solvent

  • Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO) or ethanol, as related coumarins show good solubility in these solvents.

  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add a minimal amount of 100% DMSO or ethanol to dissolve the compound completely. Sonication or gentle warming (to no more than 37°C) can aid dissolution.

    • For 7-Methoxycoumarin, a similar compound, solubility is approximately 10 mg/mL in DMSO and 5 mg/mL in ethanol.[7] 4-Hydroxycoumarin is soluble at approximately 30 mg/ml in these solvents.[8]

  • Preparation of Working Solution:

    • For aqueous-based experiments, slowly add the stock solution to your aqueous buffer with vigorous vortexing.

    • Important: Do not exceed a final DMSO or ethanol concentration of 0.5% in your cell-based assays, as higher concentrations can be cytotoxic. For a 1:4 DMSO:PBS solution, the solubility of 7-Methoxycoumarin is approximately 0.2 mg/ml.[7]

  • Storage: Store stock solutions at -20°C. It is not recommended to store aqueous working solutions for more than one day.[7]

Solubility Data for Related Coumarins
CompoundSolventSolubility
7-MethoxycoumarinDMSO~10 mg/mL[7]
Ethanol~5 mg/mL[7]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[7]
4-HydroxycoumarinDMSO~30 mg/mL[8]
Ethanol~30 mg/mL[8]
1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mL[8]
6-Hydroxy-7-methoxycoumarinDMSOSoluble[9]
Advanced Troubleshooting Strategies

If solubility issues persist, consider the following advanced techniques:

  • pH Adjustment: The phenolic hydroxyl group on the coumarin ring means that the compound's solubility may be pH-dependent. Increasing the pH of the aqueous buffer can deprotonate the hydroxyl group, potentially increasing aqueous solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be added to the aqueous buffer to aid in the solubilization of hydrophobic compounds.

  • Chemical Modification for Increased Aqueous Solubility: For applications where organic solvents are not suitable, chemical modification can be a powerful strategy. Research on a similar compound, 6-bromo-7-hydroxycoumarin, has shown that the introduction of an [8-[bis(carboxymethyl)aminomethyl]] group dramatically increases its solubility in aqueous buffers.[10] This suggests that derivatization could be a viable approach for enhancing the aqueous solubility of this compound.

Experimental Workflow & Signaling Pathway Visualization

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the biological effects of this compound, from solubilization to downstream analysis.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Cellular Treatment cluster_analysis Downstream Analysis solubilization Solubilization (DMSO/Ethanol) dilution Serial Dilution in Media/Buffer solubilization->dilution treatment Compound Treatment dilution->treatment cell_culture Cell Culture (e.g., Macrophages) cell_culture->treatment protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis gene_expression Gene Expression (RT-qPCR) treatment->gene_expression cytokine_assay Cytokine Assay (ELISA) treatment->cytokine_assay signaling_pathway Hypothesized Anti-inflammatory Mechanism of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound 5-Bromo-6-hydroxy- 7-methoxycoumarin ERK ERK compound->ERK JNK JNK compound->JNK p38 p38 compound->p38 IKK IKK compound->IKK NFkB NF-κB ERK->NFkB JNK->NFkB p38->NFkB IkBa IκBα IKK->IkBa phosphorylates IKK->NFkB activates IkBa->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates inflammation Inflammatory Response (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->inflammation induces transcription

References

Preventing degradation of brominated coumarins in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Brominated Coumarins

Welcome to the technical support center for brominated coumarins. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of brominated coumarins in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My brominated coumarin solution is changing color and the fluorescence intensity is decreasing. What could be the cause?

A1: This is a common sign of degradation. The two primary causes are photodegradation and hydrolysis. Brominated coumarins, especially those with hydroxy substitutions, can be sensitive to light.[1][2] Additionally, the lactone ring of the coumarin core is susceptible to hydrolysis, which is often accelerated by basic pH conditions.[3][4]

Q2: How does the position of the bromine atom affect the stability of the coumarin?

A2: The position of the bromine atom can significantly influence the photostability of the molecule. For instance, in some 3-cinnamoylcoumarin derivatives, bromination on the coumarin ring itself did not lead to a significant difference in photochemical properties compared to the unmodified compound. However, when bromine was attached to a different phenyl ring within the same molecule, it led to decreased photostability.[5]

Q3: What are the ideal storage conditions for my brominated coumarin solutions?

A3: To minimize degradation, brominated coumarin solutions should be stored in a cool, dark place.[6][7] Using amber vials or wrapping containers in aluminum foil can provide protection from light. For long-term storage, refrigeration (2-8 °C) is recommended. The solvent choice is also critical; ensure the coumarin is stable in the chosen solvent system for the intended storage duration.

Q4: Can the pH of my solution affect the stability of my brominated coumarin?

A4: Absolutely. The pH of the solution is a critical factor. Basic conditions (high pH) can promote the hydrolysis of the lactone ring in the coumarin structure, leading to degradation.[3] The degradation of coumarin has been observed to be influenced by pH, with different degradation profiles at acidic, neutral, and basic pH.[8] It is generally advisable to maintain a neutral or slightly acidic pH unless the experimental protocol requires otherwise.

Q5: Are there any additives I can use to improve the stability of my brominated coumarin solution?

A5: Yes, the use of antioxidants can help prevent oxidative degradation. For various coumarin derivatives, compounds like ascorbic acid and butylated hydroxytoluene (BHT) have been used to scavenge free radicals and improve stability.[9][10][11] The choice of antioxidant will depend on its compatibility with your specific brominated coumarin and experimental system.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the degradation of brominated coumarins in solution.

Problem 1: Rapid loss of signal (absorbance or fluorescence) during the experiment.

Potential Cause Suggested Solution
Photodegradation - Minimize exposure of the solution to ambient and excitation light. - Use a lower intensity light source if possible. - Work in a room with dimmed lights. - Prepare solutions fresh before use.
Hydrolysis - Check the pH of your solution. If it is basic, consider adjusting to a neutral or slightly acidic pH. - Prepare solutions in aprotic solvents if compatible with your experiment.
Oxidation - Degas your solvent to remove dissolved oxygen. - Consider adding a suitable antioxidant to your solution.[9][10][11]

Problem 2: Appearance of new peaks in my chromatogram (e.g., HPLC, LC-MS).

Potential Cause Suggested Solution
Degradation Products - This indicates that your brominated coumarin is breaking down. - Compare the retention times of the new peaks with known or potential degradation products. - Follow the steps in Problem 1 to identify and mitigate the cause of degradation.
Impurity in the starting material - Verify the purity of your brominated coumarin solid before preparing the solution.

Problem 3: Inconsistent results between experimental runs.

Potential Cause Suggested Solution
Variable light exposure - Standardize the light conditions for all experiments.
Inconsistent solution age - Always use freshly prepared solutions or solutions of a consistent age.
Temperature fluctuations - Ensure all experiments are conducted at a consistent temperature, as thermal degradation can occur.[12][13]

Data Presentation

Condition Effect on Stability Primary Degradation Pathway
Exposure to UV/Visible Light Decreased stability, especially for photolabile derivatives.[1][2][5]Photodegradation
Basic pH (pH > 7) Decreased stability.[3][8]Hydrolysis
Acidic pH (pH < 7) Generally more stable than in basic conditions.[8]-
Elevated Temperature Can lead to degradation.[12][13]Thermal Decomposition
Presence of Oxidizing Agents Can lead to degradation.[14]Oxidation

Experimental Protocols

Protocol 1: Assessing the Photostability of a Brominated Coumarin Solution

  • Solution Preparation: Prepare a stock solution of the brominated coumarin in a suitable solvent (e.g., DMSO, ethanol, or an aqueous buffer). Prepare two identical dilutions of this stock solution in your final experimental buffer.

  • Light Exposure: Wrap one of the diluted solutions completely in aluminum foil to serve as a dark control. Place both the "light-exposed" and "dark control" solutions under the light source you intend to use in your experiment (or under ambient laboratory light if that is the concern).

  • Time Points: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from both the light-exposed and dark control solutions.

  • Analysis: Analyze the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC.

  • Data Evaluation: Compare the change in the concentration or signal of the brominated coumarin in the light-exposed sample to the dark control. A significant decrease in the light-exposed sample indicates photodegradation.

Protocol 2: Evaluating the pH Stability of a Brominated Coumarin Solution

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).

  • Solution Preparation: Prepare a stock solution of the brominated coumarin. Dilute the stock solution into each of the prepared buffers to the final experimental concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or 37 °C) and protect them from light.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each pH solution.

  • Analysis: Analyze the aliquots by HPLC to quantify the remaining percentage of the parent brominated coumarin.

  • Data Evaluation: Plot the percentage of remaining brominated coumarin against time for each pH. This will reveal the pH-dependent degradation kinetics.

Visualizations

BC Brominated Coumarin PD Photodegradation Products BC->PD Light (UV/Visible) HD Hydrolysis Products (e.g., coumarinic acid derivative) BC->HD H₂O, OH⁻ (Basic pH) OD Oxidation Products BC->OD Oxidizing Agents (e.g., ROS)

Caption: Potential degradation pathways of brominated coumarins in solution.

Start Degradation of Brominated Coumarin Suspected CheckLight Is the solution exposed to light? Start->CheckLight CheckpH What is the pH of the solution? CheckLight->CheckpH No ProtectLight Protect from light (amber vials, foil) CheckLight->ProtectLight Yes CheckTemp Is the solution exposed to high temperatures? CheckpH->CheckTemp Neutral/Acidic AdjustpH Adjust to neutral or slightly acidic pH CheckpH->AdjustpH Basic ControlTemp Store at recommended temperature CheckTemp->ControlTemp Yes AddAntioxidant Consider adding an antioxidant CheckTemp->AddAntioxidant No ProtectLight->CheckpH AdjustpH->CheckTemp ControlTemp->AddAntioxidant End Degradation Minimized AddAntioxidant->End

Caption: Troubleshooting workflow for preventing brominated coumarin degradation.

References

Technical Support Center: Optimizing Coumarin Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for coumarin derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental conditions. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides presented in a question-and-answer format to directly address specific issues encountered during the synthesis and derivatization of coumarins.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing coumarin derivatives?

A1: Several methods are widely used for the synthesis of coumarin derivatives, each with its own advantages and substrate scope. The most common methods include:

  • Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[1][2][3] It is a popular choice due to its use of simple starting materials and generally good yields.[1]

  • Knoevenagel Condensation: This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group, such as a malonic ester or cyanoacetate, in the presence of a basic catalyst.[2][4][5]

  • Wittig Reaction: This method can be employed by reacting a suitable hydroxybenzaldehyde with a Wittig reagent, which can then be converted to the corresponding coumarin.[2]

  • Perkin Reaction: While historically significant, the Perkin reaction is another method for coumarin synthesis.[1]

  • Other Methods: Other notable methods include the Reformatsky reaction, Kostanecki-Robinson reaction, and Claisen rearrangement.[1][2]

Q2: My reaction yield is consistently low. What are the key parameters I should optimize?

A2: Low yields in coumarin derivatization can often be attributed to suboptimal reaction conditions. The key parameters to investigate are:

  • Catalyst: The choice and amount of catalyst are critical. Both acid and base catalysts are used depending on the reaction type. For Pechmann condensations, solid acid catalysts are often preferred for easier separation and reusability.[1][5] Screening different catalysts is often a necessary first step in optimization.[4]

  • Solvent: The solvent can significantly influence reaction rates and yields. A variety of solvents have been successfully used, including ethanol, toluene, and DMF.[4] In some cases, solvent-free conditions or the use of greener solvents like water or deep eutectic solvents have proven to be highly effective and environmentally friendly.[4][6]

  • Temperature: Reaction temperature is a crucial factor. While some reactions proceed at room temperature, others require heating to achieve optimal yields.[4] It is important to find the ideal temperature that promotes the desired reaction without leading to side product formation.

  • Reaction Time: The duration of the reaction should be monitored to ensure it goes to completion without the degradation of the product. Shorter reaction times are generally preferred for efficiency.[4]

Q3: How do I choose the right catalyst for my coumarin synthesis?

A3: The choice of catalyst depends primarily on the synthetic route you are employing.

  • For Pechmann Condensation: A wide range of acid catalysts can be used, including sulfuric acid, trifluoroacetic acid, and various Lewis acids like zinc chloride and aluminum chloride.[2] Heterogeneous solid acid catalysts such as zeolites, montmorillonite K-10, and sulfonic acid-functionalized nanoparticles are gaining popularity due to their ease of handling, recyclability, and reduced environmental impact.[1][5]

  • For Knoevenagel Condensation: Basic catalysts are typically used. These can range from simple organic bases like piperidine and pyridine to inorganic bases like potassium carbonate.[2][4][5]

  • Metal Catalysts: Transition metal catalysts, such as those based on palladium, rhodium, and copper, are used in more advanced C-H activation and cross-coupling strategies for coumarin synthesis.[6][7]

It is often beneficial to perform small-scale screening experiments with a variety of catalysts to identify the most effective one for your specific substrates.

Troubleshooting Guide

Problem 1: No product formation or very low conversion.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst * Verify the quality and activity of your catalyst. If using a solid catalyst, ensure it has been properly activated and stored. * For Pechmann reactions, consider switching from a homogeneous acid catalyst to a more robust heterogeneous catalyst.[1]
Inappropriate Solvent * The chosen solvent may not be suitable for the reaction. Try screening different solvents with varying polarities.[4] * Consider running the reaction under solvent-free conditions, which can sometimes lead to improved yields and shorter reaction times.[4]
Incorrect Temperature * The reaction may require a higher temperature to proceed. Gradually increase the reaction temperature and monitor the progress. * Conversely, excessively high temperatures can lead to decomposition. If you suspect this, try lowering the temperature.
Substrate Reactivity * The electronic nature of the substituents on your starting materials can significantly impact reactivity. Electron-donating groups on the phenol in Pechmann condensations generally lead to higher yields, while electron-withdrawing groups can hinder the reaction.[1]

Problem 2: Formation of multiple products or impurities.

Possible Cause Troubleshooting Suggestion
Side Reactions * Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can promote the formation of side products. * Adjust the stoichiometry of your reactants.
Catalyst-Induced Side Reactions * The catalyst may be promoting undesired side reactions. Try a different type of catalyst (e.g., a milder acid or base).
Regioselectivity Issues * In some reactions, such as the Pechmann condensation with unsymmetrical phenols, a mixture of regioisomers can be formed.[7] The choice of catalyst and reaction conditions can sometimes influence the regioselectivity.
Impure Starting Materials * Ensure the purity of your starting materials, as impurities can lead to the formation of unexpected byproducts.

Experimental Protocols

Example Protocol: Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol is a generalized procedure based on common practices reported in the literature.[1][3]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Solid acid catalyst (e.g., Amberlite IR-120, Montmorillonite K-10)

  • Ethanol (or solvent-free)

Procedure:

  • In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents).

  • Add the solid acid catalyst. The optimal catalyst loading should be determined experimentally but can range from 10-30% w/w relative to the reactants.[5]

  • If using a solvent, add ethanol. Otherwise, proceed with the solvent-free reaction.

  • Heat the reaction mixture with stirring. The optimal temperature can range from 80°C to 120°C and should be optimized.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • If a solid catalyst was used, it can be recovered by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Comparison of Catalysts for the Pechmann Condensation of Resorcinol and Ethyl Acetoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H2SO4Solvent-freeRT0.592[1]
ZnCl2Solvent-free100285[2]
Montmorillonite K-10Solvent-free120194[5]
Amberlite IR-120Solvent-free120390[5]
Sulfonated Carbon NanotubesSolvent-free1200.598[1]

Table 2: Effect of Solvent on the Knoevenagel Condensation of Salicylaldehyde and Ethyl Acetoacetate

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolPiperidineReflux485[4]
ToluenePiperidineReflux678[4]
DMFPiperidine100290[4]
WaterCholine Chloride25-30295[4]
Solvent-freeNano MgFe2O445 (Ultrasound)0.570[4]

Visualizations

Below are diagrams illustrating key concepts in coumarin derivatization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Starting Materials (e.g., Phenol, Salicylaldehyde) B Choose Synthetic Route (e.g., Pechmann, Knoevenagel) A->B C Optimize Conditions (Catalyst, Solvent, Temp.) B->C D Monitor Reaction (e.g., TLC, LC-MS) C->D E Product Isolation D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: A typical experimental workflow for coumarin derivatization.

troubleshooting_logic Start Low or No Product Yield Q1 Check Catalyst Activity? Start->Q1 A1_Yes Replace/Activate Catalyst Q1->A1_Yes Yes Q2 Is Solvent Appropriate? Q1->Q2 No Success Improved Yield A1_Yes->Success A2_Yes Screen Solvents or Go Solvent-Free Q2->A2_Yes Yes Q3 Is Temperature Optimal? Q2->Q3 No A2_Yes->Success A3_Yes Adjust Temperature Q3->A3_Yes Yes A3_Yes->Success

References

Technical Support Center: Synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the stage of the reaction.

1. Synthesis of 6-Hydroxy-7-methoxycoumarin (Pechmann Condensation)

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield - Inactive catalyst. - Incorrect reaction temperature. - Poor quality of starting materials (hydroxyhydroquinone monomethyl ether or β-ketoester).- Use a fresh or properly activated catalyst (e.g., Amberlyst-15, sulfuric acid). - Optimize the reaction temperature; excessive heat can lead to side reactions. - Ensure the purity of starting materials through appropriate purification techniques.
Formation of a dark, tarry reaction mixture - Reaction temperature is too high. - Prolonged reaction time. - Use of a strong acid catalyst at high concentrations.- Maintain the recommended reaction temperature. - Monitor the reaction progress using TLC and stop the reaction upon completion. - Use a milder catalyst or a lower concentration of the strong acid catalyst.
Presence of multiple spots on TLC after reaction - Incomplete reaction. - Formation of side products such as chromones or other isomeric coumarins.- Increase the reaction time or temperature slightly, while monitoring for decomposition. - Purify the crude product using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane).

2. Bromination of 6-Hydroxy-7-methoxycoumarin

Observed Issue Potential Cause(s) Recommended Solution(s)
Formation of multiple brominated products (dibromo or other isomers) - Excess of brominating agent (NBS or Br₂). - Reaction conditions favoring over-bromination. - The directing effects of the hydroxyl and methoxy groups can lead to substitution at other positions.- Use a stoichiometric amount of the brominating agent. - Control the reaction temperature and time carefully. - Purify the desired 5-bromo isomer from the mixture using column chromatography or recrystallization.
Low yield of the desired 5-bromo isomer - Steric hindrance at the C5 position. - Competing side reactions.- Optimize the reaction conditions (solvent, temperature, and catalyst) to favor bromination at the C5 position. - Consider using a milder brominating agent.
Evidence of demethylation of the 7-methoxy group - Harsh acidic conditions during bromination. - Use of certain Lewis acid catalysts.- Use a non-acidic or milder brominating agent. - Avoid the use of strong Lewis acids. If a catalyst is needed, consider a milder one. - Protect the hydroxyl group before bromination if demethylation is a persistent issue.
Decomposition of the starting material or product - Instability of the coumarin ring under harsh bromination conditions.- Use milder reaction conditions (lower temperature, shorter reaction time). - Ensure the reaction is performed in a suitable solvent that does not promote degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 6-hydroxy-7-methoxycoumarin precursor?

A1: The Pechmann condensation is a widely used and effective method for synthesizing coumarin derivatives from phenols and β-ketoesters.[1][2][3] For 6-hydroxy-7-methoxycoumarin, the reaction would involve the condensation of hydroxyhydroquinone monomethyl ether with a suitable β-ketoester in the presence of an acid catalyst.

Q2: What are the likely side products in the Pechmann condensation for this specific coumarin?

A2: Side products in the Pechmann condensation can include the formation of chromone derivatives, which are isomers of coumarins, as well as products from self-condensation of the starting materials, especially at elevated temperatures.[4]

Q3: How can I control the regioselectivity of the bromination to favor the 5-position?

A3: The regioselectivity of electrophilic aromatic substitution on the coumarin ring is influenced by the directing effects of the existing substituents. The hydroxyl group at C6 and the methoxy group at C7 are both ortho-, para-directing. To favor substitution at the C5 position, which is ortho to the hydroxyl group, careful control of reaction conditions is crucial. This includes using a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide - NBS), a suitable solvent, and maintaining an optimal temperature.

Q4: I am observing the formation of a dibrominated product. How can I avoid this?

A4: The formation of dibrominated products is typically due to the use of an excess of the brominating agent or prolonged reaction times. To avoid this, it is recommended to use a 1:1 molar ratio of your coumarin substrate to the brominating agent and to monitor the reaction closely by TLC to stop it once the starting material is consumed.

Q5: Is there a risk of opening the lactone ring of the coumarin during synthesis or workup?

A5: The coumarin lactone ring is generally stable under acidic and neutral conditions. However, it can be susceptible to hydrolysis under strongly basic conditions, which would lead to the formation of the corresponding coumaric acid derivative.[5] Therefore, it is important to avoid strongly basic conditions during the workup and purification steps.

Q6: What purification techniques are most effective for isolating this compound?

A6: Column chromatography on silica gel is a common and effective method for purifying the final product from unreacted starting materials and any side products.[6] A solvent system such as a gradient of ethyl acetate in hexane is often suitable. Recrystallization from an appropriate solvent can also be used to obtain a highly pure product.

Quantitative Data Summary

CatalystReaction ConditionsYield (%)Reference
Barium dichlorideSolvent-free, 100 °CExcellent[7]
Zn0.925Ti0.075O NPsOptimized conditionsup to 88%[3]
Poly(4-vinylpyridinium) hydrogen sulfateUltrasound irradiation, ambient temperatureExcellent[1]

Experimental Protocols

Synthesis of 6-Hydroxy-7-methoxycoumarin via Pechmann Condensation (General Procedure)

  • To a stirred mixture of hydroxyhydroquinone monomethyl ether (1 equivalent) and ethyl acetoacetate (1.1 equivalents), add an acidic catalyst (e.g., a catalytic amount of concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15).

  • Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the product and wash it with cold water.

  • If no solid forms, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Bromination of 6-Hydroxy-7-methoxycoumarin (General Procedure)

  • Dissolve 6-hydroxy-7-methoxycoumarin (1 equivalent) in a suitable solvent (e.g., chloroform, acetic acid, or DMF).

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis of 6-Hydroxy-7-methoxycoumarin cluster_bromination Bromination start1 Hydroxyhydroquinone monomethyl ether reaction1 Pechmann Condensation start1->reaction1 start2 Ethyl acetoacetate start2->reaction1 catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction1 product1 6-Hydroxy-7-methoxycoumarin reaction1->product1 product1_ref 6-Hydroxy-7-methoxycoumarin reaction2 Electrophilic Aromatic Substitution product1_ref->reaction2 brominating_agent NBS / Br₂ brominating_agent->reaction2 final_product 5-Bromo-6-hydroxy- 7-methoxycoumarin side_product Side Products (e.g., dibromo-isomers, demethylated product) reaction2->final_product reaction2->side_product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Bromination s1_reactants Mix Reactants & Catalyst s1_reaction Heat & Stir s1_reactants->s1_reaction s1_monitoring Monitor by TLC s1_reaction->s1_monitoring s1_workup Workup (Quench, Extract) s1_monitoring->s1_workup s1_purification Purify Precursor s1_workup->s1_purification s2_dissolve Dissolve Precursor s1_purification->s2_dissolve Proceed with purified precursor s2_add_br Add Brominating Agent s2_dissolve->s2_add_br s2_reaction Stir at Room Temp s2_add_br->s2_reaction s2_monitoring Monitor by TLC s2_reaction->s2_monitoring s2_workup Workup (Quench, Extract) s2_monitoring->s2_workup s2_purification Purify Final Product s2_workup->s2_purification

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield multiple_products Multiple Products on TLC start->multiple_products decomposition Decomposition/Tarry Mixture start->decomposition check_reagents Check Reagent Purity & Catalyst Activity low_yield->check_reagents check_stoichiometry Check Stoichiometry of Brominating Agent multiple_products->check_stoichiometry lower_temp Lower Reaction Temperature decomposition->lower_temp optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp Reagents OK purify Column Chromatography check_stoichiometry->purify Stoichiometry Correct milder_conditions Use Milder Catalyst or Reagents lower_temp->milder_conditions Decomposition Persists

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude brominated organic compound?

A1: Common impurities include residual brominating agents (e.g., bromine, N-bromosuccinimide), hydrogen bromide (HBr), under-brominated or poly-brominated side products, and unreacted starting materials.[1] If the bromination reaction is not selective, you may also have isomeric impurities. For instance, in the synthesis of 5,2′-Dibromo-2,4′,5′-trihydroxy diphenylmethanone, a mono-brominated impurity was identified.

Q2: My purified brominated compound has a yellow or orange tint. How can I remove the color?

A2: A yellow or orange color often indicates the presence of residual bromine (Br₂).[2] This can typically be removed by washing the organic solution with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] The bromine is reduced to colorless bromide ions, which are soluble in the aqueous layer.

Q3: I am observing debromination of my compound during column chromatography on silica gel. What can I do to prevent this?

A3: Debromination on silica gel can occur, especially for activated aromatic bromides or molecules with steric strain. Here are a few strategies to mitigate this:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine. A common method is to prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]

  • Work Quickly and at a Lower Temperature: Minimize the time the compound spends on the column. Running the column in a cold room can sometimes help reduce degradation.

Q4: What are the key considerations when choosing a solvent for recrystallizing a brominated organic compound?

A4: The ideal solvent for recrystallization should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[1] For brominated aromatic compounds, solvents like toluene, dichloromethane, chloroform, and 1,2-dichloroethane have been used.[5] It's crucial to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific compound.

Q5: How can I assess the purity of my final brominated compound?

A5: A combination of analytical techniques is recommended for purity assessment:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for quantifying impurities.[6]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.[5]

Q6: How can impurities in brominated compounds affect drug development?

A6: Impurities can significantly impact the safety, efficacy, and stability of a drug product.[7][8] Even at trace levels, certain impurities can be toxic, mutagenic, or cause adverse effects.[8] The presence of impurities can also reduce the potency of the active pharmaceutical ingredient (API).[7] Regulatory agencies like the FDA and ICH have strict guidelines for the identification, reporting, and qualification of impurities in drug substances.[9]

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating out of solution as a liquid instead of a solid.- Use a lower-boiling point solvent. - Add more solvent to keep the compound dissolved at a lower temperature and allow for slower cooling.
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used). - The compound is very soluble even at low temperatures. - The cooling process is too rapid.- Boil off some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation. - Add a seed crystal of the pure compound. - Cool the solution more slowly. - Try a different solvent or a co-solvent system.
Low recovery of the purified compound. - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. - Crystals were washed with too much cold solvent.- Use the minimum amount of boiling solvent necessary to dissolve the compound. - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. - Preheat the filtration funnel and flask to prevent premature crystallization. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
The purified compound is still impure. - The chosen solvent did not effectively differentiate between the desired compound and the impurity. - The cooling was too rapid, trapping impurities within the crystal lattice.- Select a different recrystallization solvent. - Allow the solution to cool more slowly to promote the formation of purer crystals.
Troubleshooting Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of compounds (overlapping fractions). - The eluent system is not optimal. - The column was overloaded with the crude mixture. - The column was not packed properly (channels or cracks). - The initial band of the sample was too broad.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2. - Use a smaller amount of the crude material. - Repack the column carefully to ensure a uniform stationary phase bed. - Dissolve the sample in the minimum amount of solvent for loading.[10]
The compound will not elute from the column. - The eluent is not polar enough. - The compound has very strong interactions with the stationary phase. - The compound may have decomposed on the column.- Gradually increase the polarity of the eluent. - If using silica gel, consider adding a small amount of a more polar solvent like methanol to the eluent. - Test the stability of your compound on a small amount of silica gel before running a column.[4]
The compound elutes too quickly (in the void volume). - The eluent is too polar.- Use a less polar solvent system.
Streaking or tailing of bands. - The compound is not very soluble in the eluent. - The column is overloaded. - Interactions between the compound and the stationary phase (e.g., acidic or basic compounds on silica gel).- Choose a solvent system that provides better solubility for your compound. - Reduce the amount of sample loaded onto the column. - For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, add a small amount of triethylamine.

Experimental Protocols

Protocol 1: Recrystallization of a Brominated Aromatic Compound

This protocol provides a general procedure for the purification of a solid brominated aromatic compound.

1. Solvent Selection: a. Place approximately 20-30 mg of the crude compound into several small test tubes. b. Add 0.5 mL of a different solvent to each test tube. Solvents to test could include hexanes, ethyl acetate, toluene, dichloromethane, and ethanol. c. Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this temperature. d. Gently heat the insoluble mixtures in a water bath. A good solvent will dissolve the compound completely at an elevated temperature.[1] e. Allow the solutions that dissolved to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.

2. Dissolution: a. Place the crude brominated compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a boil with gentle heating and stirring. c. Continue adding small portions of the hot solvent until the compound just dissolves completely.[11]

3. Decolorization (if necessary): a. If the hot solution is colored (and the pure compound is known to be colorless), remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal to adsorb the colored impurities. c. Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal or insoluble impurities are present): a. Preheat a funnel and a receiving flask. b. Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.

5. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

6. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel.[11] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying: a. Allow the crystals to dry on the filter paper by drawing air through them for a period of time. b. For final drying, transfer the crystals to a watch glass or leave them in a desiccator.

Protocol 2: Column Chromatography of a Brominated Organic Compound

This protocol describes a general procedure for purification by flash column chromatography.

1. Eluent Selection: a. Use TLC to determine a suitable solvent system. b. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes and ethyl acetate). c. The ideal eluent system will provide good separation between the desired compound and impurities, with the desired compound having an Rf value between 0.2 and 0.4.

2. Column Packing: a. Securely clamp a glass column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column.[12] c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the chosen eluent.[13] e. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[12] f. Add another thin layer of sand on top of the packed silica gel.

3. Sample Loading: a. Dissolve the crude brominated compound in a minimal amount of the eluent or a volatile solvent (like dichloromethane).[10] b. Carefully add the sample solution to the top of the column using a pipette.[14] c. Allow the solvent to drain until the sample is adsorbed onto the top layer of sand/silica.

4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure (using a pump or air line) to force the eluent through the column. c. Begin collecting fractions in test tubes. d. Monitor the separation by collecting small spots from the fractions for TLC analysis.

5. Isolation of the Purified Compound: a. Combine the fractions that contain the pure desired compound (as determined by TLC). b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified brominated compound.

Visualizations

experimental_workflow_recrystallization start Crude Brominated Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter Yes cool Cool to Crystallize decolorize->cool No hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Brominated Compound dry->end

Caption: Workflow for the purification of brominated compounds by recrystallization.

experimental_workflow_column_chromatography start Crude Brominated Mixture pack Pack Column with Stationary Phase start->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Purified Brominated Compound evaporate->end

Caption: Workflow for the purification of brominated compounds by column chromatography.

troubleshooting_logic_degradation start Compound Degradation Observed During Purification is_column Is the purification by column chromatography? start->is_column is_recrystallization Is the purification by recrystallization? start->is_recrystallization is_silica Is the stationary phase silica gel? is_column->is_silica Yes check_stability Perform stability test of the compound under the purification conditions is_column->check_stability No deactivate_silica Deactivate silica gel with a base (e.g., Et₃N) is_silica->deactivate_silica Yes change_stationary_phase Use an alternative stationary phase (Alumina, Florisil) is_silica->change_stationary_phase Yes deactivate_silica->check_stability change_stationary_phase->check_stability check_temp Is the heating temperature too high? is_recrystallization->check_temp Yes is_recrystallization->check_stability No lower_temp Use a lower boiling point solvent or reduce heating check_temp->lower_temp Yes check_temp->check_stability No lower_temp->check_stability

Caption: Troubleshooting logic for compound degradation during purification.

References

Technical Support Center: 5-Bromo-6-hydroxy-7-methoxycoumarin Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals working with 5-Bromo-6-hydroxy-7-methoxycoumarin. As specific stability data for this compound is not extensively published, the information herein is based on the established chemical principles of coumarin and phenolic compounds, alongside standard pharmaceutical industry practices for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its key structural features: a phenolic hydroxyl group, a methoxy group, and an α,β-unsaturated lactone ring (the core coumarin structure). The main factors that can lead to degradation are:

  • pH: The compound is susceptible to degradation in both alkaline and acidic conditions. Alkaline conditions can cause rapid hydrolysis of the lactone ring.[1][2] Furthermore, the oxidative degradation rate of related coumarins has been shown to increase with rising pH.[3][4]

  • Oxidation: Phenolic compounds are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored degradation products.

  • Light (Photodegradation): Coumarins are photoactive molecules. Exposure to UV or even high-intensity visible light can lead to photodimerization or other photochemical reactions, causing degradation.[5][6]

  • Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and thermal decomposition.[7]

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry, and well-ventilated place.[8][9][10][11] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.

Q3: How should I prepare and store solutions of this compound for experiments?

A3: Due to potential instability in solution, it is highly recommended to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept in amber volumetric flasks or vials, refrigerated, and used within 24 hours. The choice of solvent is critical; use high-purity (e.g., HPLC grade) solvents and consider using a slightly acidic buffer (pH 4-6) to minimize hydrolytic and oxidative degradation.[3][4]

Q4: Is the lactone ring susceptible to hydrolysis?

A4: Yes, the lactone ring in the coumarin structure is an ester and is susceptible to hydrolysis. This reaction is significantly accelerated under basic (alkaline) conditions, leading to the opening of the ring to form a salt of a coumarinic acid, which can then potentially undergo further rearrangements or degradation.[1]

Q5: What is the most appropriate analytical method for conducting stability studies?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard.[12][13][14] This method must be capable of separating the intact this compound from all potential degradation products, process impurities, and other components in the sample matrix. A photodiode array (PDA) detector is highly recommended to help identify peak purity and detect degradation products that may have different UV spectra from the parent compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during stability testing experiments.

Issue 1: Rapid Loss of Parent Compound in Solution
Possible Cause Troubleshooting Steps
pH-Mediated Hydrolysis Ensure the solvent is not alkaline. Prepare solutions in a neutral or slightly acidic buffer (e.g., pH 4-6 phosphate or acetate buffer). Prepare solutions fresh before use.
Oxidative Degradation Use high-purity, degassed solvents to minimize dissolved oxygen.[3][4] Avoid sources of metal ion contamination. If necessary, prepare and handle solutions under an inert atmosphere.
Photodegradation Protect all solutions from light by using amber glassware, wrapping containers in aluminum foil, and minimizing exposure to ambient light during handling.[7]
Temperature Effects Prepare and handle solutions at controlled room temperature or below. If using an autosampler for HPLC analysis, use a cooled sample tray (e.g., 4 °C).
Issue 2: Irreproducible HPLC Results (Shifting Retention Times, Inconsistent Peak Areas)
Possible Cause Troubleshooting Steps
Mobile Phase Issues Prepare fresh mobile phase daily. Ensure all components are accurately measured. Degas the mobile phase thoroughly before and during use (e.g., with an inline degasser).[15]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence. A stable baseline is a good indicator. For gradient methods, allow sufficient re-equilibration time between injections.[15]
Temperature Fluctuations Use a column oven to maintain a constant, stable temperature. Ambient temperature changes can significantly affect retention times.[16]
System Leaks Inspect all fittings and connections for signs of leaks (e.g., salt deposits, moisture). Even a small, slow leak can cause pressure fluctuations and affect retention times.[17]
Sample Degradation in Autosampler Use a cooled autosampler. Limit the time the sample sits in the queue before injection.
Issue 3: Appearance of New or Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Degradation Products This is the expected outcome of a stability study. Use a PDA detector to compare the UV spectrum of the new peak to the parent compound. Use LC-MS to determine the mass of the new peak to aid in its identification.
Mobile Phase or Solvent Contamination Inject a "blank" (the solvent used to dissolve the sample) to ensure it is free of interfering peaks.[18]
Sample Carryover Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the needle and injection port between samples.
Assay Interference Impurities in the compound or reagents could be reactive, leading to unexpected products.[19] Ensure high-purity starting materials and reagents.

Experimental Protocols

Protocol: Forced Degradation (Stress Testing) Study

This protocol outlines the conditions for a forced degradation study, which is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active substance.[20]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor agent. Store a control sample (stock solution diluted in the appropriate solvent) at 4 °C in the dark.

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.01 M NaOH. Keep at room temperature. Withdraw aliquots at 5, 15, 30, and 60 minutes (degradation is expected to be rapid).[2] Neutralize with an equivalent amount of 0.01 M HCl before analysis.
Oxidative Degradation Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.[20]
Thermal Degradation Transfer ~5 mg of the solid compound into a glass vial. Place in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.
Photolytic Degradation Prepare a 100 µg/mL solution in a suitable solvent. Expose the solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[21] Analyze a dark control sample stored under the same conditions.

3. Sample Analysis:

  • Dilute all stressed samples and the control sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analyze using a validated stability-indicating HPLC-PDA method.

  • If available, perform LC-MS analysis on samples showing significant degradation to obtain mass information on the degradation products.

4. Data Presentation:

The results should be summarized in a table for clear comparison.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of Degradants
Control (4°C, Dark)24 hr99.8%0.2%0
0.1 M HCl, 60°C24 hr89.5%10.5%2
0.01 M NaOH, RT30 min85.2%14.8%1
3% H₂O₂, RT24 hr91.3%8.7%3
Thermal (Solid, 80°C)48 hr98.1%1.9%1
Photolytic (ICH Q1B)-82.6%17.4%2

(Note: Data presented are hypothetical and for illustrative purposes only.)

Visualizations

G cluster_0 Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample & Neutralize (at time points) stress->sample analyze Analyze via Stability-Indicating HPLC-PDA / LC-MS sample->analyze data Identify Degradants & Calculate Mass Balance analyze->data

Caption: Workflow for a forced degradation study.

G cluster_retention Retention Time Shifts? cluster_area Peak Area Varies? start Problem: Irreproducible HPLC Results check_temp Is column oven on and stable? start->check_temp Yes check_leak Check for system leaks (pump, injector, fittings) start->check_leak Yes check_mobile Is mobile phase freshly prepared & degassed? check_temp->check_mobile check_equil Is column fully equilibrated? check_mobile->check_equil solution Problem Resolved check_equil->solution check_sample Is sample degrading in autosampler? check_leak->check_sample check_injector Is injection volume accurate? Any bubbles? check_sample->check_injector check_injector->solution

Caption: Troubleshooting logic for HPLC issues.

G cluster_products Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (Lactone Ring Opening) parent->hydrolysis Base/Acid (pH) oxidation Oxidation Products (e.g., Quinone formation) parent->oxidation O₂, H₂O₂ photo Photodegradation Products (e.g., Dimerization) parent->photo UV/Vis Light thermal Minor Thermal Degradants parent->thermal Heat

Caption: Potential degradation pathways.

References

Enhancing the Biological Activity of Synthetic Coumarins: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of synthetic coumarins.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures involving synthetic coumarins.

1. Synthesis

Question: My Pechmann condensation reaction for synthesizing a 7-hydroxycoumarin derivative is resulting in a low yield and a complex mixture of byproducts. What are the common pitfalls and how can I optimize the reaction?

Answer:

Low yields and byproduct formation in Pechmann condensations are common issues. Here are several factors to consider for optimization:

  • Catalyst Choice: The type and amount of acid catalyst are critical. While strong mineral acids like sulfuric acid are traditionally used, they can lead to charring and side reactions. Consider using milder catalysts such as Amberlyst-15, sulfated zirconia, or ionic liquids, which can improve yields and simplify work-up.[1]

  • Reaction Temperature: The optimal temperature can vary significantly depending on the substrates. High temperatures can promote side reactions and decomposition. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For some substrates, microwave-assisted synthesis can significantly reduce reaction times and improve yields at lower temperatures.

  • Solvent Conditions: While often performed under solvent-free conditions, the choice of solvent can influence the reaction outcome. For some substrates, using a high-boiling point solvent can improve solubility and reaction kinetics. Conversely, solvent-free conditions are often considered "greener" and can simplify purification.[1]

  • Reactant Stoichiometry: An excess of the β-ketoester can sometimes drive the reaction to completion, but can also lead to the formation of byproducts. Experiment with varying the molar ratio of the phenol to the β-ketoester to find the optimal balance.

  • Mechanism Insight: The Pechmann condensation is believed to proceed through electrophilic aromatic substitution, transesterification, and dehydration.[2][3] Understanding the electron-donating or -withdrawing nature of the substituents on your phenol can help in predicting its reactivity and choosing appropriate reaction conditions.

2. Purification

Question: I am struggling to purify my synthetic coumarin derivative. Column chromatography is not providing a clean separation, and I suspect I have isomeric impurities. What are some effective purification strategies?

Answer:

Purification of synthetic coumarins can be challenging due to their similar polarities and potential for isomerization. Here are some techniques to consider:

  • Column Chromatography Optimization:

    • Adsorbent: Silica gel is commonly used, but for certain coumarins, neutral or acidic alumina may provide better separation.[4]

    • Solvent System: A systematic approach to selecting the mobile phase is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. Thin Layer Chromatography (TLC) should be used extensively to optimize the solvent system before attempting column chromatography.

  • Acid-Base Extraction: If your coumarin has acidic or basic functional groups, you can exploit this for purification. For example, coumarins with a free hydroxyl group can often be dissolved in a hot alkaline solution (e.g., 0.5% sodium hydroxide) to separate them from non-acidic impurities. The coumarin can then be precipitated by acidification.[4]

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the coumarin well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing coumarins include ethanol, methanol, and ethyl acetate-hexane mixtures.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.

3. Biological Assays

Question: I am observing high variability and inconsistent results in my MTT cytotoxicity assays with a series of coumarin derivatives. What could be the cause, and how can I improve the reliability of my results?

Answer:

High variability in MTT assays can stem from several factors, some of which are specific to the chemical nature of coumarins. Here are some troubleshooting tips:

  • Compound Solubility: Poor solubility of your coumarin derivatives in the culture medium can lead to precipitation and inaccurate dosing, causing high variability.

    • Solution: Ensure your compounds are fully dissolved in the stock solution (usually DMSO) before diluting into the culture medium. Visually inspect the wells for any signs of precipitation after adding the compounds. If solubility is an issue, consider using a lower concentration of DMSO in the final well or exploring alternative solubilizing agents.

  • Interference with MTT Reduction: Some coumarins, due to their redox properties, might directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

    • Solution: Run a control experiment without cells, containing only the culture medium, MTT reagent, and your coumarin derivative at the highest concentration used. This will help you determine if the compound itself is interfering with the assay.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Pipette carefully and consistently. Allow the cells to adhere and distribute evenly for a sufficient time before adding your compounds.[2]

  • Incubation Time: The optimal incubation time with both the coumarin compound and the MTT reagent can vary between cell lines.

    • Solution: Optimize the incubation times for your specific cell line and experimental conditions. A time-course experiment can help determine the ideal endpoint.[2]

  • Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings.

    • Solution: Ensure the formazan crystals are completely dissolved in the solubilization solution (e.g., DMSO or isopropanol with HCl). Gently shake the plate to aid dissolution and visually inspect the wells before reading the absorbance.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of the biological activity of synthetic coumarins.

1. Structure-Activity Relationship (SAR)

Question: How do different substituents on the coumarin ring influence its biological activity?

Answer:

The biological activity of coumarins is highly dependent on the nature and position of substituents on the benzopyrone core. Here are some general structure-activity relationship (SAR) principles:

  • Hydroxyl Groups: The presence and position of hydroxyl groups are often crucial for antioxidant activity. They can act as hydrogen donors to scavenge free radicals.[5][6]

  • Electron-Withdrawing/Donating Groups: The electronic properties of substituents can significantly impact various biological activities. For instance, electron-withdrawing groups like nitro groups have been shown to enhance antifungal activity in some derivatives.[7]

  • Lipophilicity: The lipophilicity of the molecule, which can be modified by adding alkyl or aryl groups, plays a critical role in its ability to cross cell membranes and interact with intracellular targets. This is particularly important for anticancer and antimicrobial activities.

  • Position of Substitution: The position of the substituent on the coumarin ring is critical. For example, substitutions at the C3, C4, and C7 positions have been extensively explored and shown to be important for modulating various biological activities, including anticancer, anticoagulant, and enzyme inhibitory effects.

2. Enhancing Bioavailability

Question: Many of my promising coumarin derivatives show poor bioavailability. What strategies can I use to improve this?

Answer:

Poor bioavailability is a common challenge in drug development. For coumarins, several strategies can be employed:

  • Prodrug Approach: Converting a functional group, such as a hydroxyl group, into an ester or an ether can improve lipophilicity and membrane permeability. These prodrugs can then be hydrolyzed in vivo to release the active coumarin.

  • Formulation Strategies: Encapsulating coumarins in nanoparticles, liposomes, or micelles can protect them from degradation, improve their solubility in physiological fluids, and enhance their absorption.

  • Structural Modification:

    • Introducing Polar Groups: While increasing lipophilicity can improve membrane permeability, it can also decrease aqueous solubility. A balance is necessary. Introducing polar functional groups can improve solubility.

    • Hybrid Molecules: Combining the coumarin scaffold with another pharmacophore known to have good bioavailability can sometimes result in a hybrid molecule with improved overall properties.

3. Mechanism of Action

Question: What are the common molecular targets and signaling pathways affected by biologically active coumarins?

Answer:

Coumarins are known to interact with a wide range of biological targets, leading to their diverse pharmacological effects. Some of the key mechanisms and pathways include:

  • Anticancer Activity: Many coumarin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways like PI3K/Akt/mTOR.[8][9][10] They can also arrest the cell cycle and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[9]

  • Anticoagulant Activity: The most well-known coumarins, like warfarin, act as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors.

  • Enzyme Inhibition: Coumarins are known to inhibit various enzymes, including acetylcholinesterase (relevant for Alzheimer's disease), monoamine oxidase (implicated in depression), and carbonic anhydrase (a target for diuretics and anti-glaucoma drugs).[11][12][13]

  • Antioxidant Activity: As mentioned earlier, coumarins with hydroxyl substituents can directly scavenge free radicals. They can also upregulate the expression of endogenous antioxidant enzymes.

III. Quantitative Data on Coumarin Activity

The following tables summarize quantitative data on the biological activity of various synthetic coumarin derivatives, highlighting structure-activity relationships.

Table 1: Anticancer Activity of Synthetic Coumarin Derivatives

Compound IDCoumarin Scaffold ModificationCancer Cell LineIC50 (µM)Reference
5d 3-(Coumarin-3-yl)-acrolein derivativeA549 (Lung)0.70 ± 0.05[8]
6e 3-(Coumarin-3-yl)-acrolein derivativeKB (Oral)0.39 ± 0.07[8]
Compound 27 Coumarin with a long alkyl chainMCF-7 (Breast)9[1]
Compound 28 Coumarin-based hydroxamateMCF-7 (Breast)1.84[1]
Compound 4 O-substituted 7-hydroxy-4-methylcoumarinHL60 (Leukemia)8.09[14]
Compound 8b Coumarin-cinnamic acid hybridHepG2 (Liver)13.14[14]
12c Coumarin-1,2,3-triazole hybridMGC803 (Gastric)0.13 ± 0.01[15]
35 Coumarin-pyrazole hybridSMMC-7721 (Liver)2.08 ± 0.32[15]

Table 2: Antimicrobial Activity of Synthetic Coumarin Derivatives

Compound IDCoumarin Scaffold ModificationBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 22 Nitro-derivative of a substituted coumarinAspergillus spp.16[7]
Compound 2 Commercial coumarin derivativeAspergillus fumigatus64[7]
Peptidomimetic 1 Coumarin-based peptidomimeticE. coli0.25 - 4.0[16]
Peptidomimetic 2 Coumarin-based peptidomimeticS. aureus0.25 - 4.0[16]

Table 3: Antioxidant Activity of Synthetic Coumarin Derivatives

Compound IDCoumarin Scaffold ModificationAssayIC50 (µM)Reference
Compound 15 Coumarin-benzohydrazide with adjacent phenolic groupsDPPH2.9 ± 0.1[17]
Compound 16 Coumarin-benzohydrazide with adjacent phenolic groupsDPPH12.9 ± 0.4[17]
Coumarin-serine hybrid Coumarin linked to serineDPPH28.23 µg/mL[17]
Coumarin-tyrosine hybrid Coumarin linked to tyrosineDPPH31.45 µg/mL[17]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of synthetic coumarins.

1. MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of synthetic coumarins on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthetic coumarin stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the coumarin stock solutions in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15-30 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

2. DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of synthetic coumarins.

Materials:

  • 96-well microtiter plates or cuvettes

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

  • Synthetic coumarin solutions at various concentrations

  • Methanol or ethanol

  • Positive control (e.g., ascorbic acid or Trolox)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or test tubes, add a specific volume of the coumarin solution at different concentrations.

  • DPPH Addition: Add a defined volume of the DPPH solution to each well/tube. The final volume should be consistent across all samples.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes). The purple color of the DPPH solution will fade in the presence of an antioxidant.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[18][19]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To assess the potential of synthetic coumarins to inhibit the acetylcholinesterase enzyme.

Materials:

  • 96-well microtiter plates

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Synthetic coumarin solutions at various concentrations

  • Positive control (e.g., donepezil or galantamine)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order: phosphate buffer, coumarin solution (or positive control/vehicle), and AChE enzyme solution.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the DTNB solution followed by the ATCI substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every 30 seconds for 5 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (from ATCI hydrolysis by AChE) reacts with DTNB.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited enzyme activity. The IC50 value can be calculated from a dose-response curve.

V. Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (Phenol, β-ketoester) synthesis Coumarin Synthesis (e.g., Pechmann Condensation) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization stock Pure Coumarin Stock Solution characterization->stock invitro In Vitro Assays (MTT, DPPH, AChE) stock->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the synthesis and biological evaluation of coumarin derivatives.

pi3k_akt_pathway Coumarin Coumarin Derivative PI3K PI3K Coumarin->PI3K Inhibition AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes mTOR->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory effect of certain coumarins.

ache_inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Products Choline + Acetate AChE->Products Hydrolysis Coumarin Coumarin Inhibitor Coumarin->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by coumarin derivatives.

References

Technical Support Center: Reducing Toxicity of Coumarin Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with coumarin derivatives in cell culture, focusing on understanding and mitigating their cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of coumarin-induced cytotoxicity in cell culture?

A: Coumarin derivatives exert cytotoxic effects through various mechanisms, which can be harnessed for therapeutic purposes, such as in anticancer research. Key mechanisms include:

  • Induction of Apoptosis: Many coumarin derivatives trigger programmed cell death by activating caspases (like caspase-3 and caspase-9), downregulating anti-apoptotic proteins (Bcl-2), and upregulating pro-apoptotic proteins (Bax).[1][2]

  • Cell Cycle Arrest: Certain coumarins can halt the proliferation of cells by arresting the cell cycle at specific phases, such as G0/G1 or G2/M, preventing uncontrolled cell division.[2][3]

  • Inhibition of Signaling Pathways: Some derivatives mediate their cytotoxicity by inhibiting critical cell survival pathways like the PI3K/Akt/mTOR axis.[3][4]

  • Generation of Oxidative Stress: Hydroxycoumarins, in particular, can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering a pro-apoptotic response.[3]

  • Inhibition of Angiogenesis: Certain derivatives can suppress the formation of new blood vessels, a crucial process for tumor growth, by targeting factors like Vascular Endothelial Growth Factor (VEGF).[1][5]

Q2: Why does the toxicity of coumarin derivatives vary so significantly between different cell lines and species?

A: The variability in coumarin toxicity is primarily due to differences in metabolism.[6]

  • Metabolic Pathways: In humans, the primary and generally non-toxic metabolic route is the 7-hydroxylation pathway, catalyzed mainly by the CYP2A6 enzyme, which leads to detoxification.[6][7] In contrast, species like rats and mice predominantly use a 3,4-epoxidation pathway, which produces toxic and carcinogenic metabolites.[6]

  • Cell-Specific Enzyme Expression: The expression levels of cytochrome P450 enzymes, which are responsible for metabolizing coumarins, can vary greatly among different cell types (e.g., hepatocytes vs. lung fibroblasts), leading to different toxicological outcomes.[8] For example, coumarin is significantly more toxic in rat hepatocytes, which are metabolically active, than in V79 lung fibroblasts.[8]

Q3: How do structural modifications to the coumarin scaffold affect its cytotoxicity?

A: The nature and position of substituents on the coumarin ring are critical determinants of its biological activity and toxicity.[9]

  • The 3,4-Double Bond: The presence of the 3,4-double bond is a key factor for the hepatotoxicity of coumarin, as its absence in dihydrocoumarin results in little to no toxicity.[7][8]

  • Methyl Substitution: In general, adding methyl groups to the coumarin structure tends to reduce its toxicity in hepatocyte cultures. However, 3-methylcoumarin is an exception, showing higher toxicity than the parent coumarin compound.[8]

  • Functional Groups: The addition of specific functional groups, such as carboxylic acids or esters, can enhance the toxic effects on bacterial cells.[10] Conversely, some novel 4-hydroxycoumarin derivatives have shown selective cytotoxicity towards cancer cells while maintaining low toxicity in healthy fibroblast cells.[1]

Q4: What are the main metabolic pathways that determine whether a coumarin derivative will be toxic or non-toxic?

A: There are two main competing metabolic pathways for coumarin that dictate its toxic potential:

  • Detoxification Pathway (7-Hydroxylation): This is the major metabolic route in humans. The enzyme CYP2A6 hydroxylates coumarin to form 7-hydroxycoumarin, a less toxic metabolite that is efficiently eliminated. This pathway is considered a detoxification route.[6]

  • Toxification Pathway (3,4-Epoxidation): This pathway is predominant in susceptible rodent species like rats and mice. It involves the formation of a reactive coumarin 3,4-epoxide (CE), which can lead to the formation of toxic metabolites that cause liver and lung toxicity.[6][7] Individuals with lower CYP2A6 activity may rely more on this alternative pathway, potentially increasing their risk of hepatotoxicity.[7]

Visual Guide: Coumarin Metabolic Pathways

Coumarin_Metabolism Figure 1. Competing Metabolic Pathways of Coumarin cluster_detox Detoxification Pathway (Major in Humans) cluster_toxic Toxification Pathway (Major in Rodents) Coumarin Coumarin CYP2A6 CYP2A6 Enzyme Coumarin->CYP2A6 Other_CYPs CYP1A1, CYP1A2, CYP2E1, etc. Coumarin->Other_CYPs Metabolite_7OH 7-Hydroxycoumarin (Non-toxic metabolite) CYP2A6->Metabolite_7OH 7-Hydroxylation Elimination Elimination Metabolite_7OH->Elimination Metabolite_Epoxide Coumarin 3,4-Epoxide (Reactive Intermediate) Other_CYPs->Metabolite_Epoxide 3,4-Epoxidation Toxic_Metabolites Toxic Metabolites (e.g., o-HPA) Metabolite_Epoxide->Toxic_Metabolites Toxicity Hepatotoxicity & Carcinogenicity Toxic_Metabolites->Toxicity

Caption: Figure 1. Competing Metabolic Pathways of Coumarin.

Troubleshooting Guide

Q1: My coumarin derivative shows much higher toxicity than expected. What are some potential causes and solutions?

A: Unexpectedly high toxicity can stem from several factors related to the compound, the cell line, or the assay itself.

Potential CauseRecommended Action
Compound Instability/Degradation Ensure the compound is properly stored. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly.
High Solvent Concentration The vehicle (e.g., DMSO) used to dissolve the compound can be toxic at high concentrations. Run a vehicle-only control to determine the toxicity threshold. Keep the final solvent concentration consistent across all wells and typically below 0.5%.
Cell Line Sensitivity The chosen cell line may be particularly sensitive to the compound's mechanism of action or may have a metabolic profile that generates more toxic metabolites. Consider using a different cell line or one with known metabolic enzyme expression for comparison.
Incorrect Compound Concentration Verify all calculations and dilutions for your serial dilutions. An error in this step is a common source of unexpected results.
Contamination Check cell cultures for microbial contamination (bacteria, yeast, mycoplasma), which can cause cell death independent of the compound.
Q2: I'm observing high well-to-well variability in my cytotoxicity assay results. What could be the issue?

A: High variability can obscure real results and make data interpretation difficult. Common causes include:

Potential CauseRecommended Action
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before plating. Pipette gently to avoid cell damage and mix the cell suspension between pipetting steps to prevent settling.[11]
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media without cells.[12]
Air Bubbles Bubbles in the wells can interfere with absorbance or fluorescence readings. Inspect plates before reading and carefully pop any bubbles with a sterile needle if necessary.[11]
Pipetting Errors Inaccurate or inconsistent pipetting during the addition of cells, compound, or assay reagents is a major source of variability. Use calibrated pipettes and ensure proper technique.
Reagent Not Mixed Properly Ensure the assay reagent (e.g., MTT, CCK-8) is thoroughly mixed with the culture medium in each well before incubation.[13]
Q3: My negative control (vehicle-only) cells are showing low viability. How can I troubleshoot this?

A: If your control cells are not healthy, you cannot accurately assess the cytotoxicity of your test compound.

Potential CauseRecommended Action
High Cell Density Over-confluent cells can lead to nutrient depletion and cell death. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[11]
Forceful Pipetting Excessive or forceful pipetting during cell seeding or media changes can cause mechanical stress and damage cells.[11]
Vehicle Toxicity The concentration of the solvent (e.g., DMSO) may be too high for your specific cell line. Perform a dose-response curve for the vehicle alone to find a non-toxic concentration (usually <0.5%).
Culture Medium Issues The medium itself may have high background absorbance or contain components that are degrading. Use fresh, high-quality medium and test the medium alone for background signal.[11]

Visual Guide: Troubleshooting High Cytotoxicity

Troubleshooting_Workflow Figure 2. Troubleshooting Unexpectedly High Cytotoxicity Start High Cytotoxicity Observed Check_Controls Step 1: Examine Controls Is viability low in vehicle-only control? Start->Check_Controls Yes_Control_Issue Control System Issue Check_Controls->Yes_Control_Issue  Yes No_Control_Issue Compound-Specific Issue Check_Controls->No_Control_Issue No   Check_Vehicle Test for vehicle toxicity (e.g., lower DMSO conc.) Yes_Control_Issue->Check_Vehicle Check_Seeding Optimize cell seeding density & handling technique Check_Vehicle->Check_Seeding Check_Contamination Check for contamination (mycoplasma, bacteria) Check_Seeding->Check_Contamination Check_Concentration Verify compound dilutions & calculations No_Control_Issue->Check_Concentration Check_Compound_Stability Prepare fresh stock solutions Check_Concentration->Check_Compound_Stability Consider_Cell_Line Consider cell line sensitivity (metabolic profile) Check_Compound_Stability->Consider_Cell_Line

Caption: Figure 2. Troubleshooting Unexpectedly High Cytotoxicity.

Quantitative Data Summary

The cytotoxic potential of coumarin derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of cell viability. Lower IC₅₀ values indicate higher cytotoxicity.

Table 1: Summary of IC₅₀ Values for Selected Coumarin Derivatives in Various Cancer Cell Lines

Compound IDDerivative TypeCell LineCell TypeIC₅₀ (µM)Reference
Compound 4 Coumarin DerivativeHL60Human Leukemia8.09[3][14]
Compound 8b Coumarin-Cinnamic Acid HybridHepG2Human Liver Carcinoma13.14[3][14]
Staurosporine Reference StandardBreast Cancer CellsBreast Adenocarcinoma8.81[2][5]
Derivative 4a 7-oxy-acetohydrazideBreast Cancer CellsBreast Adenocarcinoma1.24 - 8.68[2][5]
Derivative 5f 7,8-Diacetoxy-3-arylcoumarinPC-3Human Prostate CancerMost Active of Series[2][5]

Note: IC₅₀ values are highly dependent on experimental conditions, including incubation time and the specific assay used. The data presented is for comparative purposes.

Experimental Protocols

Protocol: MTT Cell Viability/Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Cells in culture

  • 96-well clear flat-bottom plates

  • Coumarin derivatives (and vehicle, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension at the desired concentration. Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO₂) for 24 hours to allow cells to attach.[11]

  • Compound Treatment: Prepare serial dilutions of your coumarin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a "no treatment" control and a "vehicle-only" control.[15]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]

  • Addition of MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by shaking the plate for 10 minutes to ensure all formazan is dissolved.[15]

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis: Correct for background by subtracting the absorbance of a "medium-only" control. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells (which represents 100% viability). Plot the results to determine the IC₅₀ value.[16]

Visual Guide: General Workflow for In Vitro Cytotoxicity Testing

Experimental_Workflow Figure 3. General Workflow for In Vitro Cytotoxicity Testing A 1. Cell Culture Preparation (Seed cells in 96-well plate) B 2. Compound Treatment (Add serial dilutions of coumarin derivatives) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Add Assay Reagent (e.g., MTT, MTS, XTT) C->D E 5. Detection & Measurement (Read absorbance or fluorescence on a plate reader) D->E F 6. Data Analysis (Calculate % viability and IC50 values) E->F

Caption: Figure 3. General Workflow for In Vitro Cytotoxicity Testing.

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-6-hydroxy-7-methoxycoumarin in the Landscape of Bioactive Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding world of coumarin research, understanding the nuanced effects of substituent groups on the core benzopyran-2-one structure is paramount for the targeted design of novel therapeutic agents. This guide provides a comparative overview of 5-Bromo-6-hydroxy-7-methoxycoumarin against other well-characterized coumarins, focusing on key biological activities: antioxidant, anti-inflammatory, and anticoagulant properties. While direct experimental data for this compound is limited in publicly available literature, this comparison leverages established structure-activity relationships (SAR) to extrapolate its potential efficacy.

Structure-Activity Relationship: A Predictive Framework

The biological activities of coumarins are intricately linked to the nature and position of their substituents. Key principles governing their antioxidant, anti-inflammatory, and anticoagulant effects include:

  • Antioxidant Activity: The presence and position of hydroxyl (-OH) groups are critical. Dihydroxy-substituted coumarins, particularly those with ortho-hydroxyl groups, often exhibit potent radical scavenging activity. Methoxylation can modulate this activity.

  • Anti-inflammatory Activity: A variety of substitutions contribute to anti-inflammatory effects, which are often mediated through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). Hydroxyl and methoxy groups are frequently associated with significant anti-inflammatory potential.

  • Anticoagulant Activity: The 4-hydroxy substitution is a hallmark of coumarin-based anticoagulants that act as vitamin K antagonists. While essential for this mechanism, other substituents can influence the molecule's overall anticoagulant potency.

Comparative Data Overview

The following table summarizes the reported biological activities of selected coumarins to provide a basis for comparison with the predicted activity of this compound.

CompoundSubstitution PatternAntioxidant Activity (IC50, DPPH Assay)Anti-inflammatory Activity (% Inhibition of Albumin Denaturation)Anticoagulant Activity (Prothrombin Time)
This compound 5-Br, 6-OH, 7-OCH3 Predicted: Moderate to High Predicted: Moderate to High Predicted: Low
Scopoletin6-OCH3, 7-OH~50-100 µMHighLow
Umbelliferone7-OH>200 µMModerateLow
4-Hydroxycoumarin4-OHLowModerateHigh
Warfarin4-OH, 3-substitutedLowLowVery High

Note: The predicted activities for this compound are based on SAR principles. The presence of a hydroxyl group at C6 and a methoxy group at C7 suggests potential for both antioxidant and anti-inflammatory activities. The lack of a 4-hydroxy group indicates a low likelihood of significant vitamin K antagonist-mediated anticoagulant effects. The bromo-substituent at C5 may further modulate these activities.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducible research.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

Principle: This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit thermally induced protein denaturation.

Protocol:

  • Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of 1% bovine serum albumin (BSA).

  • A control group is prepared without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Diclofenac sodium or a similar NSAID is used as a positive control.

  • The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.

Anticoagulant Activity: Prothrombin Time (PT) Assay

Principle: The prothrombin time test measures how long it takes for a clot to form in a blood sample. This assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade, which are inhibited by vitamin K antagonists like warfarin.

Protocol:

  • Collect citrated blood from the subject.

  • Centrifuge the blood sample to separate the plasma.

  • Incubate the plasma sample with the test compound or vehicle control at 37°C.

  • Add a thromboplastin reagent (a combination of tissue factor and calcium) to the plasma sample.

  • Measure the time it takes for a fibrin clot to form using a coagulometer.

  • The prothrombin time is recorded in seconds. A prolonged PT indicates a potential anticoagulant effect.

  • Warfarin is used as a positive control.

Visualizing the Landscape: Signaling Pathways and Workflows

To further contextualize the activities of these coumarins, the following diagrams illustrate a key inflammatory signaling pathway and a typical experimental workflow for antioxidant screening.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates NFkB_n NF-κB proinflammatory_genes Pro-inflammatory Genes (COX-2, iNOS) coumarins Coumarins coumarins->IKK inhibit coumarins->NFkB inhibit NFkB_n->proinflammatory_genes activates

Caption: Simplified NF-κB signaling pathway in inflammation.

antioxidant_workflow start Start: Compound Library prep_samples Prepare Sample Solutions start->prep_samples dpph_assay DPPH Assay prep_samples->dpph_assay abts_assay ABTS Assay prep_samples->abts_assay measure_abs Measure Absorbance dpph_assay->measure_abs abts_assay->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 compare Compare Activities calc_ic50->compare end End: Identify Lead Compounds compare->end

Comparative Analysis of the Predicted Antibacterial Activity of 5-Bromo-6-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins are a well-established class of natural compounds renowned for their diverse pharmacological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[1] Their mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of essential enzymes like DNA gyrase.[2][3] The antibacterial potency of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin scaffold.[4] Specifically, the presence of hydroxyl and methoxy groups, as seen in 5-Bromo-6-hydroxy-7-methoxycoumarin, has been shown to play a crucial role in the antibacterial efficacy of related compounds.[4]

Comparative Antibacterial Performance

To contextualize the potential antibacterial profile of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related coumarin derivatives against a panel of Gram-positive and Gram-negative bacteria. The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundDerivative TypeTest OrganismMICCitation
This compound Target Compound -Data Not Available -
5,7-Dihydroxy-4-phenylcoumarinDihydroxycoumarinStaphylococcus aureus0.01 mg/mL[5]
7-Hydroxy-4-phenylcoumarinMonohydroxycoumarinStaphylococcus aureus>10.0 mg/mL[5]
7,8-Dihydroxycoumarin (Daphnetin)DihydroxycoumarinRalstonia solanacearum64 mg/L[4]
6,7-Dihydroxycoumarin (Esculetin)DihydroxycoumarinRalstonia solanacearum192 mg/L[4]
7-Hydroxycoumarin (Umbelliferone)MonohydroxycoumarinRalstonia solanacearum256 mg/L[4]
5,7-Dihydroxy-4-trifluoromethylcoumarinDihydroxycoumarinBacillus cereus1.5 mM[3]
5,7-Dihydroxy-4-trifluoromethylcoumarinDihydroxycoumarinMicrococcus luteus1.5 mM[3]
5,7-Dihydroxy-4-trifluoromethylcoumarinDihydroxycoumarinListeria monocytogenes1.5 mM[3]
5,7-Dihydroxy-4-trifluoromethylcoumarinDihydroxycoumarinStaphylococcus aureus1.5 mM[3]
7-Hydroxy-4-trifluoromethylcoumarinMonohydroxycoumarinEnterococcus faecium1.7 mM[3]

Experimental Protocols

The data presented for the comparator compounds were primarily obtained through standardized antimicrobial susceptibility testing methods, namely the Broth Microdilution Method and the Kirby-Bauer Disk Diffusion Susceptibility Test.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6]

  • Inoculum Preparation: A suspension of the test microorganism is prepared from an 18- to 24-hour agar plate and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ CFU/mL.[6] This suspension is then further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[6]

  • Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).[7][8]

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[6] The plate also includes a growth control (broth and inoculum without the compound) and a sterility control (broth only).[7] The plate is then incubated at a specified temperature (typically 35-37°C) for 16-24 hours.[7][9]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

2. Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[10]

  • Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) to create a confluent lawn of growth.[9]

  • Disk Application: A sterile filter paper disk impregnated with a known concentration of the test compound is placed on the surface of the agar.[11]

  • Incubation: The plate is inverted and incubated at a specified temperature (typically 35-37°C) for 16-24 hours.[9]

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.[9] The size of the zone is proportional to the susceptibility of the organism to the compound.

Visualizing the Path to Antibacterial Discovery

To elucidate the processes discussed, the following diagrams illustrate a typical experimental workflow for assessing antibacterial activity and the proposed mechanism of action for coumarin derivatives.

G Experimental Workflow for Antibacterial Activity Assessment cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Bacterial Culture Preparation B Standardization of Inoculum (0.5 McFarland) A->B E Inoculation of Microplate B->E G Inoculation of Agar Plate B->G C Preparation of Coumarin Derivative Stock Solution D Serial Dilution of Compound (Broth Microdilution) C->D F Impregnation of Disks (Disk Diffusion) C->F D->E I Incubation at 37°C for 18-24 hours E->I H Application of Disks F->H G->H H->I J Determination of MIC (Lowest concentration with no growth) I->J K Measurement of Zone of Inhibition (mm) I->K

Caption: A generalized workflow for determining the antibacterial activity of a compound.

G Proposed Antibacterial Mechanism of Action for Coumarins cluster_membrane Bacterial Cell Membrane cluster_dna DNA Replication Coumarin Coumarin Derivative Membrane Disruption of Cell Membrane Integrity Coumarin->Membrane DNAGyrase Inhibition of DNA Gyrase (Subunit B) Coumarin->DNAGyrase Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage BacterialDeath Bacterial Cell Death Leakage->BacterialDeath Supercoiling Inhibition of DNA Supercoiling DNAGyrase->Supercoiling Replication Blockage of DNA Replication Supercoiling->Replication Replication->BacterialDeath

Caption: A simplified diagram of the potential antibacterial mechanisms of coumarins.

Concluding Remarks

While the antibacterial activity of this compound is yet to be experimentally determined, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential antibacterial agent. The presence of both hydroxyl and methoxy functional groups suggests that it may exhibit significant activity, particularly against Gram-positive bacteria. Future studies should focus on the synthesis and in vitro evaluation of this compound against a broad spectrum of bacterial pathogens to validate its therapeutic potential. The experimental protocols and proposed mechanisms of action outlined in this guide offer a framework for such investigations.

References

The Influence of Bromination on the Biological Activity of Coumarins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin, a naturally occurring benzopyrone, and its derivatives have long been a subject of intense research due to their wide spectrum of pharmacological activities. The introduction of a bromine atom onto the coumarin scaffold has been a key strategy in medicinal chemistry to modulate the physicochemical properties and enhance the biological efficacy of these compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of brominated coumarins, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols.

Structure-Activity Relationship Overview

The position and number of bromine substituents on the coumarin ring significantly influence the biological activity. Bromination often enhances lipophilicity, which can improve membrane permeability and target engagement. The electron-withdrawing nature of bromine can also alter the electronic distribution within the molecule, affecting its interaction with biological targets.

Anticancer Activity

The introduction of bromine to the coumarin structure has shown varied effects on anticancer activity, with the position of substitution being a critical determinant of cytotoxicity.

Table 1: Anticancer Activity of Brominated Coumarins

CompoundStructureCell LineIC50 (µM)Reference
6,8-dibromo-coumarin hybridBromine at C6 and C8DU145 (Prostate)44.0[1]
Coumarin-indole hybrid (80)Bromine at C7MCF-7 (Breast)Not specified, but showed excellent dose-dependent activity[2][3]
6-bromo-coumarin derivative (2b)6-bromo-3-((2-(2-thioxo-imidazolidin-1-yl)imino)ethyl)-2H-chromen-2-oneMCF-7 (Breast)0.0136[4]
6-bromo-coumarin derivative (2b)6-bromo-3-((2-(2-thioxo-imidazolidin-1-yl)imino)ethyl)-2H-chromen-2-oneA-549 (Lung)0.015[4]
Key SAR Insights for Anticancer Activity:
  • Position 6: Substitution with bromine at the C6 position, often in combination with other functional groups, has been shown to be a promising strategy for developing potent anticancer agents. For instance, a 6-bromo-coumarin derivative (2b) exhibited remarkable cytotoxicity against MCF-7 and A-549 cell lines with IC50 values in the nanomolar range.[4]

  • Positions 6 and 8: Dihalogenation, such as the introduction of bromine at both C6 and C8 positions, has been reported to confer significant cytotoxic potential against prostate cancer cells.[1]

  • Position 7: A bromine atom at the C7 position of a coumarin-indole hybrid has been associated with excellent dose-dependent cytotoxicity and high selectivity for MCF-7 breast cancer cells.[2][3]

  • Electron-withdrawing vs. Electron-donating Groups: In some instances, replacing an electron-donating group with the electron-withdrawing bromine has led to decreased activity, highlighting the complex interplay of electronic effects in determining anticancer efficacy.[5]

Antimicrobial Activity

Bromination has been demonstrated to be an effective strategy for enhancing the antimicrobial properties of coumarins against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Brominated Coumarins

CompoundStructureMicroorganismActivityReference
6-bromo & 8-bromo substituted chromenesBromine at C6 and C8E. coli, B. cereusZone of Inhibition: 10–16 mm at 1000 µg/mL
2-amino-4-(p-bromophenyl)-pyrano[3,2-c]benzopyran-5-one (3a)Bromophenyl groupStaphylococcus aureusZone of Inhibition: 28 mm[6]
Derivative of 3a (Compound 6)Bromophenyl groupStaphylococcus aureusZone of Inhibition: 29 mm[6]
Key SAR Insights for Antimicrobial Activity:
  • Halogenation: The introduction of halogens, particularly bromine, on the coumarin ring can improve antibacterial potential against various pathogens. This is often attributed to the increased lipophilicity and reactivity of the halogenated compounds.

  • Positions 6 and 8: The presence of bromo substitutions at the C6 and C8 positions of the chromene ring has been linked to broad-spectrum antibacterial activity.

  • Brominated Phenyl Moieties: Incorporating a brominated phenyl group into the coumarin scaffold can lead to significant antibacterial activity, as seen in derivatives of 2-amino-4-(p-bromophenyl)-pyrano[3,2-c]benzopyran-5-one.[6]

Enzyme Inhibition

Brominated coumarins have emerged as potent inhibitors of various enzymes, with the position of the bromine atom playing a crucial role in their inhibitory activity.

Table 3: Enzyme Inhibitory Activity of Brominated Coumarins

CompoundStructureEnzymeInhibitionReference
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylateBromine at C6Soybean Lipoxygenase85.1%[7]
6-bromo-2-oxo-2H-chromene-3-carbonitrileBromine at C6Soybean Lipoxygenase84.8%[7]
3-aryl coumarin with bromine at C6Bromine at C6Soybean LOX-386%[7]
Key SAR Insights for Enzyme Inhibition:
  • Position 6: The presence of a bromine atom at the C6 position of the coumarin ring is a key structural feature for potent lipoxygenase inhibition.[7] This substitution consistently leads to high rates of enzyme inhibition.

  • Lipid Peroxidation: Coumarins with a bromine substituent at the C6 position also demonstrate a high rate of lipid peroxidation inhibition.[7]

  • Contribution to Binding: The bromine atom can contribute to the binding affinity of the coumarin derivative to the enzyme's active site through various non-covalent interactions, including halogen bonding.[8]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the brominated coumarin derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.[9][10][11]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.[8]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[9]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[8]

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the brominated coumarin derivatives onto the agar surface.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of inhibition in millimeters.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][6][12]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.[13]

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the brominated coumarin derivatives in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).[1]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[2]

Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of the lipoxygenase enzyme.[14][15]

Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, resulting in the formation of a conjugated diene hydroperoxide, which can be monitored by the increase in absorbance at 234 nm.[16][17]

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 8.0), the test compound (dissolved in a suitable solvent like DMSO), and the lipoxygenase enzyme solution (e.g., from soybean).[15]

  • Pre-incubation: Incubate the mixture at room temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).[14]

  • Reaction Initiation: Initiate the reaction by adding the substrate, linoleic acid.[15]

  • Absorbance Measurement: Immediately monitor the change in absorbance at 234 nm for a defined period (e.g., 5 minutes) using a UV-Vis spectrophotometer.[14]

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor).

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structure-activity relationships of brominated coumarins.

SAR_Anticancer cluster_Coumarin Brominated Coumarin Core cluster_Activity Anticancer Activity Coumarin Coumarin Scaffold High_Activity High Cytotoxicity Coumarin->High_Activity Br at C6 Coumarin->High_Activity Br at C7 Moderate_Activity Moderate Cytotoxicity Coumarin->Moderate_Activity Br at C6 & C8 Low_Activity Low/Variable Activity Coumarin->Low_Activity Br replacing NO2

Caption: SAR for Anticancer Activity of Brominated Coumarins.

SAR_Antimicrobial cluster_Coumarin Brominated Coumarin Core cluster_Activity Antimicrobial Activity Coumarin Coumarin Scaffold Enhanced_Activity Enhanced Activity Coumarin->Enhanced_Activity Br at C6 & C8 Coumarin->Enhanced_Activity Bromophenyl group

Caption: SAR for Antimicrobial Activity of Brominated Coumarins.

SAR_Enzyme_Inhibition cluster_Coumarin Brominated Coumarin Core cluster_Activity Enzyme Inhibition (Lipoxygenase) Coumarin Coumarin Scaffold Potent_Inhibition Potent Inhibition Coumarin->Potent_Inhibition Br at C6

Caption: SAR for Lipoxygenase Inhibition by Brominated Coumarins.

Experimental_Workflow_Cytotoxicity A Seed cells in 96-well plate B Treat with brominated coumarins A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: General Workflow for MTT Cytotoxicity Assay.

References

In Vitro vs. In Vivo Efficacy of Coumarin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin derivatives, a class of compounds widely distributed in nature and also accessible through synthetic routes, have garnered significant attention in the scientific community for their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, neuroprotective, and anticoagulant agents in numerous preclinical studies. A critical aspect of drug development is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its efficacy within a living organism (in vivo). This guide provides an objective comparison of the in vitro and in vivo efficacy of selected coumarin derivatives, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of translating preclinical findings.

Anti-inflammatory Activity: Bridging the Gap Between Enzyme Inhibition and Physiological Response

Coumarin derivatives have been extensively investigated for their anti-inflammatory properties. In vitro assays typically focus on their ability to inhibit key inflammatory enzymes and protect cellular structures, while in vivo models assess their impact on physiological inflammatory responses.

A study on a series of newly synthesized coumarin ester derivatives provides a clear example of this comparison. In vitro, the anti-inflammatory activity was assessed by the inhibition of albumin denaturation and Red Blood Cells (RBCs) membrane stabilization, which are indicators of protein denaturation and membrane damage that occur during inflammation.[1] In vivo, the formalin-induced hind paw edema model in rats was used to evaluate the reduction of inflammation.[1]

Table 1: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Coumarin Ester Derivatives

CompoundIn Vitro Inhibition of Albumin Denaturation (%)In Vitro RBC Membrane Stabilization (%)In Vivo Inhibition of Paw Edema (%)
Parent Compound III 58.2 ± 1.255.4 ± 1.545.8 ± 1.1
Derivative 1 72.5 ± 1.870.1 ± 1.962.3 ± 1.4
Derivative 5 78.9 ± 2.175.6 ± 2.068.7 ± 1.7
Derivative 6 85.3 ± 2.582.1 ± 2.275.2 ± 2.0
Derivative 7 76.1 ± 2.073.8 ± 1.966.4 ± 1.6
Derivative 8 74.8 ± 1.971.5 ± 1.864.9 ± 1.5
Celecoxib (Standard) 89.7 ± 2.886.4 ± 2.579.8 ± 2.2

Data adapted from a study evaluating newly synthesized coumarin esters.[1]

The results demonstrate a generally positive correlation between the in vitro and in vivo anti-inflammatory activities of these coumarin derivatives. Notably, compound 6 showed the most potent activity, comparable to the standard drug Celecoxib, in both settings.[1] This suggests that the mechanisms evaluated in vitro (protein denaturation and membrane stabilization) are relevant to the physiological anti-inflammatory effects observed in vivo.

Signaling Pathway: Inhibition of Inflammatory Mediators

Coumarin derivatives often exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.

G Anti-inflammatory Action of Coumarin Derivatives Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Coumarin_Derivatives Coumarin Derivatives Coumarin_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by coumarin derivatives.

Anticancer Efficacy: From Cellular Cytotoxicity to Tumor Regression

The anticancer potential of coumarin derivatives is a major area of research. In vitro studies typically involve assessing the cytotoxicity of these compounds against various cancer cell lines, while in vivo studies utilize animal models to evaluate their ability to inhibit tumor growth.

A series of coumarin derivatives were evaluated for their in vitro cytotoxic activity against human cancer cell lines, including K562 (leukemia), HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), using the MTT assay. The most promising compounds were then tested for their in vivo anticancer efficacy in a mouse xenograft model.

Table 2: In Vitro Cytotoxicity and In Vivo Antitumor Activity of Selected Coumarin Derivatives

CompoundCell LineIn Vitro IC₅₀ (µM)In Vivo Tumor Growth Inhibition (%)
4h K5622.5 ± 0.358.2
4h HeLa5.1 ± 0.6-
4h A5494.8 ± 0.5-
4h MCF-73.9 ± 0.4-
BENC-511 (Reference) K5624.2 ± 0.5-

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data for compound 4h from a study on coumarin derivatives as potential PI3K inhibitors.[2]

Compound 4h demonstrated potent in vitro cytotoxicity against the K562 cell line, with a lower IC₅₀ value than the reference compound BENC-511.[2] Subsequent in vivo testing in a K562 xenograft model showed a significant tumor growth inhibition of 58.2%.[2] This highlights a successful translation of potent in vitro activity to in vivo efficacy for this particular derivative.

Signaling Pathway: Targeting the PI3K/AKT Survival Pathway

Many coumarin derivatives exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation, survival, and growth.

G Anticancer Action via PI3K/AKT Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Coumarin_Derivatives Coumarin Derivatives Coumarin_Derivatives->PI3K Inhibition G Neuroprotection via TRKB-CREB-BDNF Pathway Coumarin_Derivatives Coumarin Derivatives (LMDS-1/2) TRKB TRKB Receptor Coumarin_Derivatives->TRKB Activation CREB CREB TRKB->CREB Activation BDNF BDNF CREB->BDNF Upregulation Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth BDNF->Neurite_Outgrowth

References

Comparative Analysis of 5-Bromo-6-hydroxy-7-methoxycoumarin in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 5-Bromo-6-hydroxy-7-methoxycoumarin and its alternatives for use in fluorescence-based assays. Due to a lack of specific cross-reactivity data for this compound across a broad panel of enzymes in publicly available literature, this guide focuses on the performance of structurally related coumarin derivatives. This information can serve as a valuable resource for researchers to infer potential cross-reactivity and to design appropriate experimental controls.

Understanding Coumarin-Based Fluorescent Probes

Coumarin derivatives are widely utilized as fluorogenic and profluorescent substrates in various enzyme assays. Their core structure can be modified with different functional groups to modulate their spectral properties, solubility, and specificity for different enzymes. Typically, these substrates are non-fluorescent or weakly fluorescent and are enzymatically converted into a highly fluorescent product, allowing for sensitive detection of enzyme activity.

Cross-Reactivity and Selectivity of Coumarin Derivatives

The selectivity of a coumarin-based substrate is crucial for accurate enzyme activity measurements. Cross-reactivity with other enzymes can lead to false-positive results or inaccurate quantification. The substitution pattern on the coumarin ring plays a significant role in determining enzyme specificity.

Performance Comparison of Coumarin Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
7,8-dihydroxy-4-methyl-2H-chromen-2-oneβ-glucuronidase52.39 ± 1.85[1]
3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-oneβ-glucuronidase60.50 ± 0.87[1]
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-oneβ-glucuronidase380.26 ± 0.92[1]
D-saccharic acid 1,4-lactone (standard)β-glucuronidase45.75 ± 2.16[1]
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A receptor0.78 nM (Ki)[2]
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A receptor0.57 nM (Ki)[2]
7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarinMonoamine Oxidase B1.14 nM[3]
3-phenyl coumarin derivative (22d)Monoamine Oxidase B- (selective inhibitor)[4]
4-phenyl coumarin derivative (12b)Monoamine Oxidase A5.87 ± 0.63[1][4]
Coumarin-chalcone hybrid (ChC4)Monoamine Oxidase B0.76 ± 0.08[5]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant. Lower values indicate higher potency.

Experimental Protocols

To assess the cross-reactivity of this compound, a researcher would typically screen it against a panel of purified enzymes. Below is a generalized experimental protocol for a fluorometric enzyme inhibition assay, which can be adapted for specific enzymes.

General Protocol for Fluorometric Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on enzyme activity.

Materials:

  • Enzyme of interest (e.g., β-glucuronidase, monoamine oxidase)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide for β-glucuronidase)

  • Test compound (e.g., this compound)

  • Assay buffer (specific to the enzyme)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the enzyme, substrate, and test compound in the appropriate assay buffer to the desired stock concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations (to determine IC50). Include a vehicle control (e.g., DMSO) without the test compound.

      • Enzyme solution.

    • Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent product (e.g., 4-methylumbelliferone).

    • Record fluorescence at regular time intervals for a set duration.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizations

Signaling Pathways

Coumarin derivatives have been reported to modulate various signaling pathways. The diagrams below illustrate the general NF-κB and MAPK signaling pathways, which have been shown to be affected by some coumarins. While the specific interaction of this compound with these pathways is not established, these diagrams provide a contextual framework for potential mechanisms of action.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli (LPS, TNF-α) Stimuli (LPS, TNF-α) Receptor Receptor Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation leads to Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes

Caption: NF-κB Signaling Pathway.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Cellular Response Cellular Response Transcription Factors->Cellular Response induces

Caption: MAPK Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound against a panel of enzymes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Stock Compound Stock Plate Setup Plate Setup Compound Stock->Plate Setup Enzyme Panel Enzyme Panel Enzyme Panel->Plate Setup Substrate Stocks Substrate Stocks Substrate Stocks->Plate Setup Incubation Incubation Plate Setup->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Calculate Reaction Rates Calculate Reaction Rates Fluorescence Reading->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition IC50 Calculation IC50 Calculation Determine % Inhibition->IC50 Calculation Selectivity Profile Selectivity Profile IC50 Calculation->Selectivity Profile

Caption: Enzyme Cross-Reactivity Workflow.

Conclusion

While direct experimental data on the cross-reactivity of this compound is limited, the information on related coumarin derivatives suggests that substitutions on the coumarin ring are critical for determining enzyme selectivity. Researchers interested in using this specific compound should perform comprehensive cross-reactivity profiling against a panel of relevant enzymes to ensure the validity of their assay results. The provided experimental protocol and workflows offer a foundational guide for conducting such validation studies.

References

A Comparative Guide to the Fluorescence of Novel Coumarin Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of new coumarin-based fluorescent probes against established standards. By presenting key performance data, detailed experimental protocols, and visualizations of their signaling mechanisms, this document aims to facilitate the selection of the most suitable probes for your research and development needs.

Quantitative Data Presentation

The performance of fluorescent probes is primarily assessed by their photophysical properties. The following tables summarize the key parameters for a selection of new and established coumarin probes.

Table 1: Photophysical Properties of Established Coumarin Probes

Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
Coumarin 137345023,5000.73Ethanol
Coumarin 102390466Not specified0.764Ethanol
Coumarin 3040750542,8000.67Acetonitrile
7-Amino-4-methylcoumarin (AMC)341-354440-445Not specifiedNot specifiedVarious
7-Hydroxy-4-methylcoumarin360450Not specifiedNot specifiedEthanol

Table 2: Photophysical Properties of Novel Coumarin Probes

Probe NameTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Sensing Mechanism
SWJT-14 [1]Biothiols (Cys, Hcy, GSH)380 (for Cys), 460 (for Hcy), 490 (for GSH)470 (for Cys), 550 (for Hcy), 553 (for GSH)Not specified0.028 (for Cys), 0.023 (for Hcy), 0.0167 (for GSH)Michael Addition
CBBS [2][3][4][5]Palladium (Pd²⁺)450495Not specifiedNot specifiedCoordination
OCYB [6]Hydrazine (N₂H₄)~400~450Not specifiedNot specifiedICT
Probe 2b [7]Copper (Cu²⁺)Not specifiedNot specifiedNot specifiedNot specifiedICT

Experimental Protocols

Accurate and reproducible measurement of fluorescence properties is critical. Below are the standard methodologies for determining fluorescence quantum yield and molar extinction coefficient.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

  • A is the absorbance

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • c is the molar concentration of the solute (in mol/L)

  • l is the path length of the cuvette (typically 1 cm)

Protocol:

  • Prepare a stock solution of the coumarin probe in a suitable solvent with a precisely known concentration.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance (A) versus concentration (c).

  • Determine the slope of the resulting straight line. The slope is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Select a suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The standard should absorb and emit in a similar spectral region to the sample.

  • Prepare a series of dilute solutions of both the standard and the coumarin probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Visualization of Signaling Pathways

The fluorescence of many coumarin probes is modulated by specific interactions with their target analytes. These interactions often involve one of three primary mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET)

In a PET-based sensor, the coumarin fluorophore is linked to a recognition unit (receptor). In the "off" state, electron transfer from the receptor to the excited fluorophore quenches fluorescence. Upon binding of the analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" of fluorescence.

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Fluorophore_off Fluorophore (Excited State) Receptor_off Receptor Fluorophore_off->Receptor_off Electron Transfer (Quenching) Receptor_on Receptor-Analyte Complex Fluorophore_on Fluorophore (Excited State) Fluorescence Fluorescence Fluorophore_on->Fluorescence Photon Emission Analyte Analyte Analyte->Receptor_on Binding Excitation Excitation Excitation->Fluorophore_off Excitation->Fluorophore_on ICT_Mechanism Ground_State Ground State Donor - π - Acceptor Excited_State Locally Excited State Donor - π* - Acceptor Ground_State->Excited_State Photoexcitation ICT_State ICT State Donor⁺ - π - Acceptor⁻ Excited_State->ICT_State Charge Transfer ICT_State->Ground_State Non-radiative Decay Fluorescence Fluorescence ICT_State->Fluorescence Emission

References

Comparative Assessment of Coumarin Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparative Inhibitory Activity of Coumarin Derivatives

The inhibitory potential of the coumarin scaffold has been demonstrated against a variety of enzymes and receptors. The following tables summarize the quantitative inhibitory data for several coumarin derivatives against four distinct biological targets: Dipeptidyl Peptidase III (DPP III), Tyrosinase, Carbonic Anhydrase (CA), and the 5-HT1A receptor.

Table 1: Inhibition of Human Dipeptidyl Peptidase III (hDPP III) by Coumarin Derivatives

CompoundStructureInhibition at 10 µM (%)IC50 (µM)Source
3-benzoyl-7-hydroxy-2H-chromen-2-one3-benzoyl, 7-hydroxy substituent1001.10[1][2]
3-acetyl-6-bromo-2H-chromen-2-one3-acetyl, 6-bromo substituent28.5Not Reported[1]
3-acetyl-6-hydroxy-2H-chromen-2-one3-acetyl, 6-hydroxy substituent12.8Not Reported[1]
7-hydroxycoumarin7-hydroxy substituent2.1Not Reported[1]
CoumarinUnsubstitutedNot ActiveNot Reported[1]
3-benzoyl-7-methoxy-2H-chromen-2-one3-benzoyl, 7-methoxy substituent16.5Not Reported[1]
3-benzoyl-6-hydroxy-2H-chromen-2-one3-benzoyl, 6-hydroxy substituent67.5Not Reported[1]

Table 2: Inhibition of Mushroom Tyrosinase by Coumarin Derivatives

CompoundStructure/ClassIC50 (µM)Source
3-arylcoumarin (Compound 12b)3-aryl substituent0.19[3]
Coumarin–thiosemicarbazone analog (FN-19)Coumarin-thiosemicarbazone42.16 ± 5.16[4]
Geranyloxycoumarin derivative (3k)Geranyloxy substituent0.67[5]
Geranyloxycoumarin derivative (3f)Geranyloxy substituent0.83[5]
Geranyloxycoumarin derivative (3h)Geranyloxy substituent0.85[5]
Geranyloxycoumarin derivative (3e)Geranyloxy substituent1.05[5]
Geranyloxycoumarin derivative (3i)Geranyloxy substituent1.05[5]
Kojic Acid (Reference)72.27 ± 3.14[4]
Ascorbic Acid (Reference)386.5 ± 11.95[4]

Table 3: Inhibition of Carbonic Anhydrase (CA) Isoforms by Coumarins

CompoundIsoformKi (nM)Source
Natural CoumarinhCA I78[6]
ThiocoumarinhCA I100[6]
Coumarin EsterhCA IV48[6][7]
ThiocoumarinmCA XIII40[6]
CoumarinPfaCALow to medium µM range[8]

Table 4: 5-HT1A Receptor Antagonistic Activity of Hydroxycoumarin Derivatives

Compound Class/DerivativeLinker LengthEC50 (nM)Ki (nM)Source
5-hydroxy-4,7-dimethylchromen-2-one derivative (1a)5-carbon29.4 ± 7.3Not Reported[9]
8-acetyl-7-hydroxy-4-methylchromen-2-one derivative (5a)5-carbon30.5 ± 2.56Not Reported[9]
6-acetyl-5-hydroxy-4,7-dimethylchromen-2-one derivative (3a)5-carbon39.4 ± 3.63Not Reported[9]
8-acetyl-7-hydroxy-4-methylchromen-2-one derivative (5b)5-carbon82 ± 13.4Not Reported[9]
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one4-carbonNot Reported0.57[10]
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one4-carbonNot Reported0.78[10]
8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin3-carbonNot Reported0.60[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays cited in this guide.

1. Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay

  • Principle: The inhibitory activity against hDPP III is determined by measuring the hydrolysis of a synthetic substrate.

  • Procedure:

    • Recombinant hDPP III (1.1 nM) is preincubated with the test compound (e.g., 100 µM) for 5 minutes at 27°C and then for 5 minutes at 37°C in 50 mM Tris-HCl buffer (pH 7.4).[11]

    • The enzymatic reaction is initiated by adding the substrate Arg-Arg-2-naphthylamide (Arg2-2NA) to a final concentration of 40 µM.[11]

    • The reaction mixture is incubated for 15 minutes at 37°C in a water bath.[11]

    • The reaction is stopped, and the absorbance of the released 2-naphthylamine is measured spectrophotometrically.[11]

    • Stock solutions of the test compounds are typically prepared in DMSO and diluted with the assay buffer.[11]

2. Mushroom Tyrosinase Inhibition Assay

  • Principle: The inhibition of tyrosinase activity is assessed by monitoring the formation of dopachrome from the oxidation of L-DOPA.[12]

  • Procedure:

    • In a 96-well plate, 20 µL of the test compound in DMSO is mixed with 40 µL of mushroom tyrosinase (e.g., 30 U/mL) and 100 µL of 0.1 M phosphate buffer (pH 6.8).[12]

    • The mixture is pre-incubated for 10 minutes at room temperature.[12]

    • The reaction is started by adding 40 µL of 10 mM L-DOPA to each well.[12]

    • The plate is incubated at 37°C for 20 minutes.[12]

    • The absorbance at 475 nm is measured to determine the amount of dopachrome formed.[12]

    • The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control without the inhibitor. Kojic acid is often used as a positive control.[12]

3. Carbonic Anhydrase (CA) Inhibition Assay

  • Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO2.[13]

  • Procedure:

    • An Applied Photophysics stopped-flow instrument is used to monitor the reaction.[13]

    • The assay mixture contains 20 mM Hepes buffer (pH 7.4), 20 mM NaBF4 (to maintain ionic strength), and 0.2 mM phenol red as a pH indicator.[13]

    • The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for complex formation.[13]

    • The initial rates of the CA-catalyzed CO2 hydration are measured by monitoring the change in absorbance at 557 nm for 10-100 seconds.[13]

    • CO2 concentrations typically range from 1.7 to 17 mM.[13]

    • Inhibition constants (Ki) are determined by non-linear least-squares methods.[13]

4. 5-HT1A Receptor Binding Assay

  • Principle: This assay determines the affinity of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.[14]

  • Procedure:

    • Membranes from CHO-K1 cells expressing the human 5-HT1A receptor (10 µg) are suspended in a buffer containing 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid (pH 7.4).[14]

    • The test compounds (at various concentrations) are incubated with the membranes and a specific radioligand, such as 0.25 nM [3H]8-hydroxy-DPAT, for 60 minutes at room temperature.[14]

    • Non-specific binding is determined in the presence of a high concentration of a known ligand, like 10 µM metergoline.[14]

    • After incubation, the mixture is filtered through glass fiber filters to separate bound from free radioligand.[14]

    • The radioactivity retained on the filters is quantified using a scintillation counter.[14]

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Enzyme_Inhibition_Screening_Workflow cluster_workflow Enzyme Inhibition Screening Workflow Compound_Library Compound Library (e.g., Coumarin Derivatives) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Hit_Identification->Inactive Inactive Compounds Lead_Compound Lead Compound(s) Dose_Response->Lead_Compound

Caption: A generalized workflow for screening and identifying enzyme inhibitors from a compound library.

G_Protein_Coupled_Receptor_Antagonism cluster_pathway Simplified 5-HT1A Receptor Antagonism Ligand 5-HT (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds & Activates Antagonist Coumarin Antagonist Antagonist->Block G_Protein G-protein (Gi/o) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Response Cellular Response cAMP->Response Block->Receptor Blocks Binding

Caption: Mechanism of 5-HT1A receptor antagonism by a coumarin derivative.

Carbonic_Anhydrase_Inhibition_by_Coumarins cluster_mechanism Mechanism of Carbonic Anhydrase Inhibition by Coumarins Coumarin Coumarin (Prodrug) CA_Enzyme Carbonic Anhydrase (Esterase Activity) Coumarin->CA_Enzyme Hydrolysis Lactone Ring Hydrolysis CA_Enzyme->Hydrolysis Hydroxycinnamic_Acid 2-Hydroxy-cinnamic Acid (Active Inhibitor) Hydrolysis->Hydroxycinnamic_Acid Binding Binds to Active Site Entrance Hydroxycinnamic_Acid->Binding Binding->CA_Enzyme Inhibits

Caption: Prodrug mechanism of carbonic anhydrase inhibition by coumarins.

Conclusion

The coumarin scaffold is a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a diverse range of biological targets. The provided data on coumarin derivatives against dipeptidyl peptidase III, tyrosinase, carbonic anhydrases, and 5-HT1A receptors highlight the potential for developing highly specific and potent inhibitors. While direct experimental evidence for the inhibitory profile of 5-Bromo-6-hydroxy-7-methoxycoumarin is currently lacking, the comparative data presented herein for analogous structures can guide future research. The detailed experimental protocols and illustrative diagrams offer a practical framework for scientists engaged in the evaluation and development of novel coumarin-based therapeutic agents. Further investigation into the structure-activity relationships of brominated and methoxylated hydroxycoumarins is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Synthesis and Biological Efficacy of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common synthetic routes to coumarin derivatives, focusing on reported yields and outlining detailed experimental protocols. Additionally, it presents a summary of the biological activities of selected synthetic coumarins, offering a resource for researchers engaged in drug discovery and development.

Introduction to Synthetic Coumarins and the Importance of Reproducibility

Coumarins are a class of benzopyrone compounds found in many plants and are of significant interest to the medicinal chemistry community due to their diverse and potent biological activities. These activities include anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of coumarins has led to the development of a multitude of synthetic methods to access novel derivatives with enhanced or specific biological functions.

Reproducibility in the synthesis of these compounds is paramount for consistent biological evaluation and eventual clinical application. The choice of synthetic route can significantly impact the yield, purity, and scalability of a target coumarin, thereby influencing the reliability of subsequent experimental data. This guide aims to provide a comparative look at common synthetic methodologies to aid researchers in selecting the most appropriate protocol for their needs.

Comparison of Synthetic Methods for Coumarin Derivatives

The synthesis of the coumarin scaffold can be achieved through several classic condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes the reported yields for some of the most common methods. It is important to note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions used.

Table 1: Comparison of Reported Yields for Common Coumarin Synthesis Methods

Synthetic MethodGeneral ReactionTypical SubstratesCatalyst/ReagentsReported Yield Range (%)
Pechmann Condensation Phenol + β-ketoesterResorcinols, phenols, ethyl acetoacetateH₂SO₄, Lewis acids (e.g., ZrOCl₂·8H₂O/SiO₂), Amberlyst-1525 - 98%[4]
Knoevenagel Condensation Salicylaldehyde + Active Methylene CompoundSubstituted salicylaldehydes, diethyl malonate, malononitrilePiperidine, Bi(OTf)₃, PIDA79 - 99%[5]
Perkin Reaction Salicylaldehyde + Phenylacetic AcidSubstituted salicylaldehydes, phenylacetic acidsAcetic anhydride, triethylamine46 - 74%[6]
Wittig Reaction Salicylaldehyde + Phosphonium Ylideo-hydroxy-aryl aldehydes, phosphonium ylidesBaseVaries, often used for specific derivatives
Microwave-Assisted Synthesis VariousPhenols, β-ketoesters, salicylaldehydesVarious catalystsGenerally high yields with reduced reaction times[7]

Detailed Experimental Protocols

Reproducibility is enhanced by detailed and clear experimental protocols. Below are representative procedures for high-yielding syntheses of coumarin derivatives via the Pechmann and Knoevenagel condensations.

1. Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate using an acid catalyst.

  • Materials: Resorcinol (1.0 eq), Ethyl acetoacetate (1.0 eq), Concentrated Sulfuric Acid.

  • Procedure:

    • Cool concentrated sulfuric acid (10 mL) in an ice bath.

    • Slowly add a mixture of resorcinol (0.1 mol) and ethyl acetoacetate (0.1 mol) to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 18 hours.

    • Pour the reaction mixture into a beaker containing crushed ice (200 g).

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

  • Characterization: The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

2. Knoevenagel Condensation for the Synthesis of Coumarin-3-carboxylic Acid

This protocol outlines the synthesis of coumarin-3-carboxylic acid from salicylaldehyde and malonic acid.

  • Materials: Salicylaldehyde (1.0 eq), Malonic acid (1.2 eq), Piperidine (catalytic amount), Pyridine (solvent).

  • Procedure:

    • Dissolve salicylaldehyde (0.1 mol) and malonic acid (0.12 mol) in pyridine (50 mL).

    • Add a catalytic amount of piperidine (0.5 mL) to the solution.

    • Heat the reaction mixture at 100 °C for 5 hours.

    • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water and dry.

    • Recrystallize from ethanol to yield pure coumarin-3-carboxylic acid.

  • Characterization: The purity and identity of the product should be confirmed by melting point and spectroscopic analysis.

Comparative Biological Activity of Synthetic Coumarins

The biological efficacy of synthetic coumarins is highly dependent on their substitution patterns. The following table presents a selection of synthetic coumarin derivatives and their reported in vitro activities against cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Synthetic Coumarin Derivatives

CompoundDerivative ClassCell LineActivity (IC₅₀, µM)Reference
14b Coumarin-3-carboxamideHeLa0.39[1]
14e Coumarin-3-carboxamideHeLa0.75[1]
14b Coumarin-3-carboxamideHepG24.85[1]
14e Coumarin-3-carboxamideHepG22.62[1]
Compound 4h Amido-coumarinA549 (Lung)~10 (inhibition of cell motility)[8]
Compound 4i Amido-coumarinA549 (Lung)~10 (inhibition of cell motility)[8]
Compound 25 Quaternary ammonium coumarinSrc Kinase21.6[9]

Visualization of Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the research process, the following diagrams illustrate a general workflow for the synthesis and evaluation of coumarin derivatives, and a simplified representation of a signaling pathway that can be targeted by these compounds.

G cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation Start Start Select_Method Select Synthetic Method Start->Select_Method Synthesize Synthesize Coumarin Derivative Select_Method->Synthesize Purify Purification (e.g., Recrystallization, Chromatography) Synthesize->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize In_Vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterize->In_Vitro Data_Analysis Data Analysis (e.g., IC50 Determination) In_Vitro->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR SAR->Select_Method Iterative Design

Caption: General workflow for the synthesis and biological evaluation of coumarin derivatives.

G Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Src Src Kinase Receptor->Src Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Proliferation Cell Proliferation, Metastasis, Angiogenesis Downstream->Proliferation Coumarin Synthetic Coumarin (e.g., Compound 25) Coumarin->Src Inhibits

Caption: Simplified signaling pathway showing Src kinase inhibition by a synthetic coumarin.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Bromo-6-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous coumarin compounds, 5-Bromo-6-hydroxy-7-methoxycoumarin is anticipated to be a solid that may cause skin, eye, and respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.
Respiratory Protection If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste. It should be handled by a licensed professional waste disposal service.

Experimental Protocol for Waste Handling and Disposal:

  • Segregation and Labeling:

    • Isolate waste this compound from other laboratory waste streams to prevent accidental reactions.

    • Store the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, "Hazardous Waste," and any other identifiers required by your institution.

  • Containment:

    • Ensure the waste container is in good condition and compatible with the chemical.

    • Keep the container tightly closed and store it in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Accidental Spill Response:

    • In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.

    • Avoid generating dust.

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Logical Workflow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have 5-Bromo-6-hydroxy- 7-methoxycoumarin waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated consult_sds Consult SDS of all contaminants is_contaminated->consult_sds Yes package_waste Package in a labeled, sealed container is_contaminated->package_waste No segregate_waste Segregate waste streams consult_sds->segregate_waste segregate_waste->package_waste store_waste Store in a designated, secure area package_waste->store_waste contact_disposal Contact approved hazardous waste disposal service store_waste->contact_disposal end End: Waste properly disposed contact_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-6-hydroxy-7-methoxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 5-Bromo-6-hydroxy-7-methoxycoumarin. The following guidance is based on the safety profiles of structurally similar coumarin derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Based on the hazards associated with similar coumarin compounds, which include skin, eye, and respiratory irritation, the following PPE is mandatory.

PPE CategoryItemSpecificationPurpose
Eye & Face Protection Safety GogglesChemical splash goggles compliant with EN 166 or ANSI Z87.1.Protects eyes from dust particles and accidental splashes.[1][2][3]
Face ShieldWorn over safety goggles for maximum protection.Provides full-face protection from splashes when handling larger quantities or during procedures with a high splash risk.[3][4]
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's data for chemical compatibility.Prevents direct skin contact with the compound.[1][5][6]
Lab Coat/CoverallsFire-retardant lab coat or chemical-resistant coveralls.Protects skin and personal clothing from contamination.[4][7]
Respiratory Protection RespiratorN95 or higher particulate respirator (or as dictated by risk assessment).Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent inhalation.[1][2][8]

Operational Plans: Handling and Storage

Safe handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[8][9]

  • Avoid Dust: This compound is likely a solid powder. Avoid actions that create dust, such as vigorous scraping or pouring from a height.[8][9][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][8][10] Avoid eating, drinking, or smoking in areas where chemicals are handled.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][5][6][10]

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry place away from direct sunlight and heat.[8][9][10]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Emergency and Disposal Plans

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[6][9][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical advice if irritation persists.[6][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[8][9][11]

  • Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[8][9][10]

Spill Response: In the event of a spill, follow the workflow below. Ensure only trained personnel equipped with the proper PPE handle the cleanup.

Spill_Response_Workflow start Spill Detected n1 Evacuate Immediate Area Alert Others start->n1 n2 Assess the Spill (Quantity & Location) n1->n2 n3 Don Appropriate PPE n2->n3 n4 Contain the Spill (Use absorbent pads/granules) n3->n4 n5 Carefully Sweep/Scoop Up Solid Material n4->n5 n6 Place Waste in a Labeled, Sealable Container n5->n6 n7 Decontaminate the Area (Wipe with appropriate solvent, then soap & water) n6->n7 n8 Dispose of all materials (including PPE) as hazardous waste n7->n8 end_node Spill Cleanup Complete n8->end_node

Caption: Workflow for handling a solid chemical spill.

Disposal Plan:

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[10]

  • Procedure: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[9][10] Do not allow the chemical to enter drains or waterways.[10] Contaminated packaging should be handled in the same manner as the substance itself.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-hydroxy-7-methoxycoumarin
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-hydroxy-7-methoxycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.